coenzyme a, trilithium salt
Beschreibung
Eigenschaften
CAS-Nummer |
18439-24-2 |
|---|---|
Molekularformel |
C21H33Li3N7O16P3S |
Molekulargewicht |
785.4 g/mol |
IUPAC-Name |
trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C21H36N7O16P3S.3Li/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;/q;3*+1/p-3/t11-,14-,15-,16+,20-;;;/m1.../s1 |
InChI-Schlüssel |
QSCBPHBAFBVXRK-FFKZSOHASA-K |
Isomerische SMILES |
[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCS)O |
Kanonische SMILES |
[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O |
Aussehen |
Assay:≥95%A crystalline solid |
Andere CAS-Nummern |
18439-24-2 |
Piktogramme |
Irritant |
Synonyme |
CoA Trilithium Salt; Trilithium Coenzyme A; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Linchpin of Cellular Respiration: A Technical Guide to Coenzyme A, Trilithium Salt, in the Citric Acid Cycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme A (CoA) is a ubiquitous and essential cofactor in cellular metabolism, playing a central role in the citric acid cycle (TCA cycle or Krebs cycle), the final common pathway for the oxidation of carbohydrates, fatty acids, and amino acids. This technical guide provides an in-depth examination of the function of Coenzyme A, with a particular focus on its stable trilithium salt form, which is widely utilized in biochemical and pharmaceutical research. This document details the pivotal role of acetyl-CoA in initiating the citric acid cycle, presents quantitative data on its properties, outlines key experimental protocols for its use in enzymatic assays, and provides visualizations of the core metabolic pathways.
Introduction: The Centrality of Coenzyme A
Coenzyme A is a fundamental molecule in metabolism, acting as a carrier of acyl groups.[1] Its most notable role in energy production is in the form of acetyl-Coenzyme A (acetyl-CoA), which serves as the primary fuel for the citric acid cycle.[2][3] Acetyl-CoA is derived from the breakdown of glucose (via pyruvate (B1213749) oxidation), fatty acids (via β-oxidation), and certain amino acids.[2][3] The entry of the acetyl group from acetyl-CoA into the citric acid cycle marks a critical commitment step in cellular respiration, leading to the production of ATP, the cell's main energy currency.[4][5]
The trilithium salt of Coenzyme A and its derivatives, such as acetyl-CoA trilithium salt, are frequently used in research due to their enhanced stability and solubility compared to the free acid or other salt forms.[6][7] This makes them invaluable reagents for studying enzyme kinetics, metabolic pathways, and for the screening of potential therapeutic agents that target metabolic processes.[6][7]
The Role of Acetyl-Coenzyme A in the Citric Acid Cycle
The citric acid cycle is a series of eight enzyme-catalyzed reactions that occur in the mitochondrial matrix of eukaryotic cells and the cytoplasm of prokaryotes.[5][8] The cycle's primary function is to oxidize the acetyl group of acetyl-CoA to two molecules of carbon dioxide, in the process generating high-energy electron carriers (NADH and FADH₂) and one molecule of GTP (or ATP).[3][9]
The cycle begins with the condensation of a two-carbon acetyl group from acetyl-CoA with a four-carbon molecule, oxaloacetate, to form a six-carbon molecule, citrate (B86180).[5][9] This irreversible reaction is catalyzed by the enzyme citrate synthase and releases the coenzyme A molecule (CoASH), which can then participate in other reactions, such as the decarboxylation of pyruvate.[8][10]
The subsequent steps of the cycle involve a series of oxidation, dehydration, hydration, and decarboxylation reactions that regenerate oxaloacetate, allowing the cycle to continue.[5][9] For each molecule of acetyl-CoA that enters the cycle, the net products are:
-
Two molecules of CO₂
-
Three molecules of NADH
-
One molecule of FADH₂
The NADH and FADH₂ produced are then used in the electron transport chain to generate the majority of the cell's ATP through oxidative phosphorylation.[3][5]
Quantitative Data
The physicochemical properties of Coenzyme A and its acetylated trilithium salt form are critical for their use in experimental settings. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of Acetyl-Coenzyme A Trilithium Salt
| Property | Value |
| Molecular Formula | C₂₃H₃₅N₇O₁₇P₃SLi₃ |
| Molecular Weight | 881.0 g/mol |
| Purity (Enzymatic Assay) | ≥83% |
| Purity (HPLC) | ≥93% |
| Solubility in Water | 100 mg/mL |
| Storage Temperature | -20°C, desiccated |
| Molar Extinction Coefficient (ε) at 260 nm in water | 16,400 M⁻¹cm⁻¹ |
Table 2: Comparison of Acetyl-CoA Trilithium and Sodium Salts [11]
| Property | Acetyl Coenzyme A Trilithium Salt | Acetyl Coenzyme A Sodium Salt |
| Molecular Formula | C₂₃H₃₅N₇O₁₇P₃SLi₃ | C₂₃H₃₅N₇O₁₇P₃SNa₃ |
| Purity (Typical) | ≥83% (enzymatic), ≥93% (HPLC) | Not extensively documented in public literature |
| Solubility in Water | 100 mg/mL (clear, colorless solution) | 50 mg/mL, 100 mg/mL |
Experimental Protocols
The use of acetyl-CoA trilithium salt is central to a variety of enzymatic assays. The following are detailed protocols for key enzymes that utilize acetyl-CoA as a substrate.
Citrate Synthase Activity Assay[6]
This colorimetric assay measures the activity of citrate synthase by detecting the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.1
-
DTNB Solution: 10 mM in Assay Buffer
-
Acetyl-CoA Solution: 10 mM Acetyl Coenzyme A Trilithium Salt in water
-
Oxaloacetate Solution: 10 mM in Assay Buffer
-
Sample: Cell or tissue lysate, or purified mitochondria
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, DTNB solution, and Acetyl-CoA solution.
-
Add the sample to a 96-well plate.
-
Initiate the reaction by adding the reaction mixture to the sample wells.
-
Immediately add the oxaloacetate solution to start the enzymatic reaction.
-
Measure the absorbance at 412 nm kinetically for 5-10 minutes at 30°C. The rate of increase in absorbance is proportional to the citrate synthase activity.
Acetyl-CoA Carboxylase (ACC) Activity Assay[6]
This assay measures the activity of ACC by coupling the production of ADP to a series of enzymatic reactions that result in the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
ATP Solution: 100 mM in water
-
NADH Solution: 10 mM in water
-
Phosphoenolpyruvate (PEP) Solution: 50 mM in water
-
Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mix
-
Acetyl-CoA Solution: 10 mM Acetyl Coenzyme A Trilithium Salt in water
-
Sample: Purified ACC or cell lysate
Procedure:
-
In a UV-transparent cuvette or 96-well plate, combine the Assay Buffer, ATP, NADH, PEP, and PK/LDH mix.
-
Add the sample to the mixture.
-
Start the reaction by adding the Acetyl-CoA solution.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to the ACC activity.
Histone Acetyltransferase (HAT) Activity Assay[13]
This assay measures the transfer of an acetyl group from acetyl-CoA to a histone substrate.
Reagents:
-
Histone H3 or H4 peptide substrate
-
Recombinant HAT enzyme (e.g., p300/CBP)
-
Acetyl-CoA (Trilithium Salt)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 1 mM PMSF
-
Stopping Solution: 0.1 M HCl
-
Scintillation cocktail
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube: 10 µL of 5x Assay Buffer, 5 µL of 1 mg/mL Histone H3 peptide, 1 µL of recombinant HAT enzyme (e.g., 0.5 µg), and water to a final volume of 49 µL.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding 1 µL of 4 mM Acetyl-CoA. For radiometric assays, a mixture of labeled ([¹⁴C] or [³H]) and unlabeled acetyl-CoA is used.
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of Stopping Solution.
-
Spot 50 µL of the reaction mixture onto a P81 phosphocellulose paper disc.
-
Wash the discs three times with 50 mM sodium bicarbonate (pH 9.0) for 5 minutes each.
-
Wash once with acetone (B3395972) and let it air dry.
-
Place the disc in a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
Mandatory Visualizations
The Citric Acid Cycle
Caption: The Citric Acid Cycle pathway.
Biosynthesis of Coenzyme A
Caption: Biosynthesis pathway of Coenzyme A.
Conclusion
Coenzyme A, particularly in its acetylated form as acetyl-CoA, is an indispensable molecule at the crossroads of cellular metabolism. Its role as the primary fuel for the citric acid cycle underscores its importance in energy production. The stable and soluble trilithium salt of acetyl-CoA serves as a crucial tool for researchers, enabling detailed in vitro studies of enzymatic reactions and metabolic pathways. A thorough understanding of its properties and the experimental protocols for its use is fundamental for professionals in biochemical research and drug development aiming to modulate metabolic processes for therapeutic benefit.
References
- 1. proprep.com [proprep.com]
- 2. Coenzyme A - Wikipedia [en.wikipedia.org]
- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 4. What is the role of coenzyme A in the cell? | AAT Bioquest [aatbio.com]
- 5. Khan Academy [khanacademy.org]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
- 10. The Citric Acid Cycle – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 11. benchchem.com [benchchem.com]
The Pivotal Role of Coenzyme A, Trilithium Salt, in Fatty Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme A (CoA) is a central and indispensable molecule in cellular metabolism, playing a critical role in the synthesis of fatty acids. This technical guide provides an in-depth exploration of the function of Coenzyme A, with a particular focus on its stable trilithium salt form, in the intricate process of fatty acid biosynthesis. We will delve into the core biochemical reactions, the enzymes that utilize CoA thioesters as substrates, and the regulatory networks that govern this vital anabolic pathway. This document will further present a compilation of quantitative data, detailed experimental protocols for key enzyme assays, and visual representations of the pertinent signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the fields of biochemistry, metabolic diseases, and drug discovery.
Introduction: The Centrality of Coenzyme A in Metabolism
Coenzyme A is a universal and essential cofactor in all domains of life, participating in a vast array of metabolic processes, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle.[1] Its biochemical importance stems from its ability to act as a carrier of acyl groups, forming thioester derivatives such as acetyl-CoA and malonyl-CoA. The high-energy thioester bond makes these molecules potent donors of acyl groups in various biochemical reactions.[2]
The trilithium salt of Coenzyme A is a widely utilized form in research and development due to its enhanced stability and solubility in aqueous solutions, making it an invaluable tool for in vitro studies of metabolic pathways and enzymatic assays.[3][4] This guide will focus on the function of Coenzyme A, supplied as its trilithium salt, in the de novo synthesis of fatty acids, a fundamental process for energy storage, membrane biogenesis, and the production of signaling molecules.
The Role of Coenzyme A Derivatives in Fatty Acid Synthesis
Fatty acid synthesis is an anabolic process that occurs in the cytoplasm and involves the sequential addition of two-carbon units to a growing acyl chain.[5] Coenzyme A and its derivatives are at the heart of this pathway, serving two primary functions:
-
Primer Molecule: Acetyl-CoA, a two-carbon acyl-CoA, serves as the initial "primer" for fatty acid synthesis. It provides the first two carbon atoms of the nascent fatty acid chain.[6]
-
Elongation Substrate: Malonyl-CoA, a three-carbon dicarboxylic acid thioester, is the donor of two-carbon units for the elongation of the fatty acid chain. It is synthesized from acetyl-CoA in the first committed step of fatty acid synthesis.[4]
The entire process is catalyzed by two key enzymes: Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS).
Acetyl-CoA Carboxylase (ACC): The Gatekeeper of Fatty Acid Synthesis
Acetyl-CoA Carboxylase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to form malonyl-CoA.[1] This reaction is the rate-limiting and committed step in fatty acid biosynthesis.[4] The overall reaction is as follows:
Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi
ACC is a major site of regulation for fatty acid synthesis, being controlled by allosteric mechanisms and covalent modification.[1]
Fatty Acid Synthase (FAS): The Multi-Enzyme Complex for Chain Elongation
Fatty Acid Synthase is a large, multi-functional enzyme complex that catalyzes the subsequent rounds of fatty acid chain elongation.[7] It utilizes one molecule of acetyl-CoA as the primer and multiple molecules of malonyl-CoA as the two-carbon donors. The overall reaction for the synthesis of palmitate (a 16-carbon saturated fatty acid) is:
Acetyl-CoA + 7 Malonyl-CoA + 14 NADPH + 14 H⁺ → Palmitate + 7 CO₂ + 8 CoA + 14 NADP⁺ + 6 H₂O
The FAS complex orchestrates a cycle of four reactions—condensation, reduction, dehydration, and another reduction—to add two carbons to the growing acyl chain in each round.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and substrates involved in fatty acid synthesis.
Table 1: Physicochemical Properties of Acetyl-Coenzyme A Trilithium Salt
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₃₅N₇O₁₇P₃SLi₃ | [4] |
| Molecular Weight | 881.0 g/mol | [4] |
| Purity (Enzymatic Assay) | ≥83% | [4] |
| Purity (HPLC) | ≥93% | [4] |
| Solubility in Water | 100 mg/mL | [4] |
| Storage Temperature | -20°C, desiccated | [4] |
Table 2: Kinetic Parameters of Key Enzymes in Fatty Acid Synthesis
| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference(s) |
| Acetyl-CoA Carboxylase | Acetyl-CoA | 0.4 mM (control) | - | Rat Liver | [3][8] |
| Acetyl-CoA Carboxylase (CoA-activated) | Acetyl-CoA | 4 µM | - | Rat Liver | [3][8] |
| Fatty Acid Synthase | Acetyl-CoA | - | - | - | - |
| Fatty Acid Synthase | Malonyl-CoA | - | - | - | - |
Note: Comprehensive Vmax values were not consistently available in the searched literature. Kinetic parameters can vary significantly based on assay conditions, enzyme source, and regulatory factors.
Signaling Pathways and Experimental Workflows
Regulation of Fatty Acid Synthesis
The synthesis of fatty acids is tightly regulated by the energy status of the cell and by hormonal signals. The following diagram illustrates the key regulatory inputs on Acetyl-CoA Carboxylase.
Caption: Regulation of Acetyl-CoA Carboxylase activity.
Experimental Workflow: In Vitro Fatty Acid Synthase Activity Assay
The following diagram outlines a typical workflow for measuring the activity of Fatty Acid Synthase in vitro by monitoring the consumption of NADPH.
Caption: Workflow for a Fatty Acid Synthase activity assay.
Experimental Protocols
Spectrophotometric Assay for Acetyl-CoA Carboxylase (ACC) Activity
This protocol is adapted from a coupled enzyme assay where the production of malonyl-CoA is linked to the oxidation of NADPH by a malonyl-CoA reductase.[9]
Materials:
-
Purified Acetyl-CoA Carboxylase (ACC)
-
Acetyl-Coenzyme A, Trilithium Salt
-
Potassium Bicarbonate (KHCO₃)
-
ATP
-
Magnesium Chloride (MgCl₂)
-
NADPH
-
Purified Malonyl-CoA Reductase
-
MOPS buffer (pH 7.8)
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a UV cuvette containing:
-
MOPS buffer (pH 7.8) to a final volume of 300 µL
-
6.67 mM MgCl₂
-
400 µM NADPH
-
3.33 mM ATP
-
50 mM KHCO₃
-
130 µg/mL purified Malonyl-CoA Reductase
-
A defined amount of cell extract or purified ACC protein.
-
-
Incubate the mixture and measure the baseline absorbance at 365 nm over time to determine the background rate of NADPH oxidation.
-
Initiate the reaction by adding Acetyl-CoA to a final concentration of 2 mM and mix quickly.
-
Immediately begin monitoring the decrease in absorbance at 365 nm over time.
-
Calculate the initial rate of the reaction, subtracting the background rate.
-
The activity of ACC can be calculated from the rate of NADPH consumption using the molar extinction coefficient of NADPH.
Mass Spectrometry-Based Assay for Fatty Acid Synthase (FASN) Activity
This protocol provides a direct measurement of the fatty acids produced and is adapted from a high-resolution mass spectrometry method.[2]
Materials:
-
Purified Fatty Acid Synthase (FASN)
-
Acetyl-Coenzyme A, Trilithium Salt
-
¹³C-labeled Malonyl-Coenzyme A
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
EDTA (2 mM)
-
Fatty acid-free Bovine Serum Albumin (BSA) (300 µg/mL)
-
Cysteine (10 mM)
-
Internal standard (e.g., a non-naturally occurring fatty acid)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
High-resolution mass spectrometer
Procedure:
-
Prepare a reaction mixture in a 2 mL vial with a total volume of 200 µL containing:
-
100 mM potassium phosphate (pH 6.5)
-
2 mM EDTA
-
300 µg/mL fatty acid-free BSA
-
10 mM cysteine (freshly prepared)
-
200 µM NADPH
-
50 µM Acetyl-CoA
-
80 µM ¹³C-labeled Malonyl-CoA
-
-
Initiate the reaction by adding a defined amount of purified FASN (e.g., 16.5 µg).
-
Incubate the reaction at 37°C.
-
At defined time points, terminate the reaction by adding the reaction mixture to a vial containing extraction solvents and the internal standard.
-
Perform a lipid extraction (e.g., Bligh-Dyer extraction).
-
Analyze the lipid extract directly by direct-infusion high-resolution mass spectrometry in negative ion mode.
-
Quantify the de novo synthesized ¹³C-labeled fatty acids relative to the internal standard.
Conclusion
Coenzyme A, particularly in its stable trilithium salt form, is a cornerstone of in vitro fatty acid synthesis research. As the carrier for the primer (acetyl-CoA) and the elongating units (malonyl-CoA), it is integral to the catalytic activities of Acetyl-CoA Carboxylase and Fatty Acid Synthase. A thorough understanding of its function, the kinetics of the enzymes that utilize it, and the complex regulatory networks that govern this pathway is crucial for researchers investigating metabolic diseases such as obesity, diabetes, and cancer, as well as for professionals in drug development targeting these critical metabolic nodes. The protocols and data presented in this guide offer a robust starting point for such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 6. ulab360.com [ulab360.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
The Biochemical Cornerstone: A Technical Guide to Coenzyme A, Trilithium Salt
For Researchers, Scientists, and Drug Development Professionals
Coenzyme A (CoA) is an indispensable cofactor in a myriad of metabolic processes, acting as a critical carrier of acyl groups. Its trilithium salt form is favored in research settings for its stability and solubility. This technical guide provides an in-depth overview of the biochemical properties, biological significance, and experimental applications of Coenzyme A, trilithium salt, presenting key data and protocols to support scientific and drug development endeavors.
Physicochemical and Spectroscopic Properties
The trilithium salt of Coenzyme A is a white to off-white lyophilized powder.[1][2] Proper storage and handling are paramount to maintain its integrity; it should be stored desiccated at -20°C.[1][3] The solid is stable for at least one year under these conditions.[2] While highly soluble in water, aqueous solutions are less stable and should be prepared fresh.[1][4] For short-term storage, aqueous solutions can be kept at -20°C for up to two weeks, and for long-term storage, at -80°C for up to six months.[4][5] The stability of aqueous solutions is optimal within a pH range of 3.5 to 5.0.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₃₃N₇O₁₆P₃SLi₃ | [1][2] |
| Molecular Weight | 785.33 g/mol | [1][7] |
| Appearance | Off-white to white crystalline powder/lyophilizate | [1][2] |
| Purity (UV Assay) | ≥94% | [7][8] |
| Purity (Enzymatic Assay) | >83% | [2] |
| Water Content (KF) | < 8% | [2] |
| Lithium Content | 1.5-4.5% | [1] |
| Solubility in Water | Up to 50 mg/mL | [1] |
| Storage Temperature | -20°C, desiccated | [1][2][3] |
Table 2: Spectroscopic Data (Aqueous Solution at pH 7)
| Parameter | Value | Source(s) |
| A₂₅₀/A₂₆₀ Ratio | 0.78 ± 0.03 | [1] |
| A₂₈₀/A₂₆₀ Ratio | 0.16 ± 0.03 | [1] |
| Molar Extinction Coefficient (ε) at 260 nm | 16,400 M⁻¹cm⁻¹ | [5] |
Biological Role and Significance
Coenzyme A is a central player in cellular metabolism, participating in over 100 different reactions.[9] Its primary function is to act as a carrier of acyl groups, most notably acetyl groups in the form of acetyl-CoA. This function is vital for the synthesis and oxidation of fatty acids, the oxidation of pyruvate (B1213749) in the citric acid cycle, and the biosynthesis of numerous compounds including cholesterol, steroids, and the neurotransmitter acetylcholine.[10][11]
In fatty acid metabolism, CoA is crucial for transporting fatty acids into the mitochondria for beta-oxidation and for transferring acetyl groups during fatty acid synthesis in the cytosol.[11][12] In the citric acid cycle, acetyl-CoA, derived from the breakdown of carbohydrates, fats, and proteins, donates its acetyl group to oxaloacetate to form citrate, initiating the cycle of reactions that generate cellular energy in the form of ATP.[10][12]
The regulation of CoA and its thioesters, like acetyl-CoA, is critical for metabolic homeostasis. The ratio of acetyl-CoA to free CoA can allosterically regulate key enzymes in both glucose and fatty acid oxidation, thereby controlling cellular energy flux.[13]
Coenzyme A in the Citric Acid Cycle
The following diagram illustrates the pivotal entry point of acetyl-CoA, derived from Coenzyme A, into the Citric Acid Cycle.
References
- 1. usbio.net [usbio.net]
- 2. Coenzyme A trilithium salt [sorachim.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Coenzyme A trilithium salt ≥94% (UV), solid, cofactor in enzymatic acetyl transfer reactions, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coenzyme A - Wikipedia [en.wikipedia.org]
- 11. Coenzyme A [sigmaaldrich.com]
- 12. What is the role of coenzyme A in the cell? | AAT Bioquest [aatbio.com]
- 13. portlandpress.com [portlandpress.com]
The Central Role of Coenzyme A, Trilithium Salt, in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Coenzyme A (CoA), a pivotal cofactor in all domains of life, plays an indispensable role in numerous metabolic pathways. Its acetylated form, Acetyl-CoA, stands at the crossroads of carbohydrate, lipid, and protein metabolism, serving as a critical precursor for biosynthesis and a key substrate for energy production. This technical guide provides an in-depth exploration of Coenzyme A, with a particular focus on its commercially available and highly stable trilithium salt form. We will delve into its function as a precursor in key metabolic pathways, provide detailed experimental protocols for its use, and present relevant quantitative data in a clear, structured format.
Physicochemical Properties and Handling of Coenzyme A, Trilithium Salt
Coenzyme A, as a trilithium salt, is a white, lyophilized powder prized for its enhanced stability and solubility in aqueous solutions, making it an ideal reagent for a wide range of biochemical assays.[1] Proper handling and storage are paramount to maintaining its integrity. The powder is hygroscopic and should be stored desiccated at -20°C.[2][3] Aqueous stock solutions are best prepared fresh; however, they can be aliquoted and stored at -20°C for up to two weeks or at -80°C for up to six months.[4] The stability of CoA in solution is pH-dependent, with optimal stability in the range of pH 3.5 to 5.0.[4]
Quantitative Data: Physicochemical Properties
| Property | Value | References |
| Molecular Formula | C21H33Li3N7O16P3S | [5][6] |
| Molecular Weight | 785.33 g/mol | [5][6] |
| Appearance | White to off-white lyophilized powder | [3][7] |
| Purity (Enzymatic Assay) | ≥83% | [7][8] |
| Purity (UV Assay, A260) | ≥85% | [9] |
| Purity (HPLC) | ≥94% | [6] |
| Solubility in Water | Up to 100 mg/mL | [2] |
| Storage Temperature (Solid) | -20°C, desiccated | [2][3] |
Quantitative Data: Stability of Aqueous Solutions
| Storage Temperature | pH Range | Stability Duration | References |
| -80°C | 3.5 - 7.0 | Up to 6 months | [4] |
| -20°C | 3.5 - 7.0 | Up to 2 weeks | [4] |
| 4°C | 3.5 - 5.0 (in stabilizing buffer) | Several days | [4] |
| Room Temperature | > pH 8.0 | Unstable (significant loss within 24 hours) | [4] |
Coenzyme A as a Precursor in Core Metabolic Pathways
Acetyl-CoA, derived from the breakdown of carbohydrates, fats, and proteins, is a central hub in metabolism. It serves as the primary entry point for the two-carbon acetyl group into several major biosynthetic and energy-generating pathways.
The Citric Acid Cycle (Krebs Cycle)
The citric acid cycle is the final common pathway for the oxidation of fuel molecules.[10] The cycle commences with the condensation of acetyl-CoA and oxaloacetate to form citrate (B86180), a reaction catalyzed by citrate synthase.[10] This initiates a series of reactions that generate ATP, NADH, and FADH2, the primary reducing equivalents for oxidative phosphorylation.[10]
Fatty Acid Synthesis
In the cytosol, acetyl-CoA is the fundamental building block for the synthesis of fatty acids.[11] The process is initiated by the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the rate-limiting enzyme, acetyl-CoA carboxylase.[12] A multi-enzyme complex, fatty acid synthase, then catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, ultimately forming palmitate.[11]
Cholesterol Biosynthesis
All 27 carbon atoms of cholesterol are derived from acetyl-CoA.[13] This complex biosynthetic pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[14] The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the committed and rate-limiting step in cholesterol synthesis.[13][14]
Experimental Protocols
The use of this compound, is central to a variety of enzymatic assays. The following are detailed protocols for key enzymes that utilize acetyl-CoA as a substrate.
Citrate Synthase Activity Assay
This colorimetric assay measures the activity of citrate synthase by detecting the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, TNB, which absorbs at 412 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.1
-
DTNB Solution: 10 mM in Assay Buffer
-
Acetyl-CoA Solution: 10 mM Acetyl this compound, in water (prepare fresh)
-
Oxaloacetate Solution: 10 mM in Assay Buffer (prepare fresh)
-
Sample: Cell or tissue lysate, or purified mitochondria
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, DTNB solution, and Acetyl-CoA solution.
-
Add the sample to a 96-well plate.
-
Initiate the reaction by adding the oxaloacetate solution.
-
Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes at 30°C.
-
The rate of increase in absorbance is proportional to the citrate synthase activity.
Acetyl-CoA Carboxylase (ACC) Activity Assay
This assay measures the activity of ACC by coupling the production of ADP to a series of enzymatic reactions that result in the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA
-
ATP Solution: 100 mM in water
-
NADH Solution: 10 mM in water
-
Phosphoenolpyruvate (PEP) Solution: 50 mM in water
-
Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mix
-
Acetyl-CoA Solution: 10 mM Acetyl this compound, in water (prepare fresh)
-
Sodium Bicarbonate (NaHCO3) Solution: 1 M
-
Sample: Purified ACC or cell lysate
Procedure:
-
In a UV-transparent cuvette or 96-well plate, combine the Assay Buffer, ATP, NADH, PEP, PK/LDH mix, and NaHCO3.
-
Add the sample to the mixture.
-
Start the reaction by adding the Acetyl-CoA solution.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).
-
The rate of NADH oxidation is proportional to the ACC activity.
Experimental Workflow: General Enzymatic Assay
Quantitative Data: Enzyme Kinetics
The Michaelis constant (Km) is a measure of the affinity of an enzyme for its substrate. A lower Km value indicates a higher affinity.
| Enzyme | Substrate | Km (µM) | Organism/Tissue | References |
| Citrate Synthase | Acetyl-CoA | 16 | Rat Liver | [1][15] |
| Acetyl-CoA Carboxylase | Acetyl-CoA | 4 - 400 (depending on activation state) | Rat Liver | [16] |
Applications in Drug Development
The central role of Coenzyme A and its derivatives in metabolism makes the enzymes in these pathways attractive targets for drug development. For instance, inhibitors of HMG-CoA reductase (statins) are widely used to lower cholesterol levels. Similarly, targeting fatty acid synthesis by inhibiting acetyl-CoA carboxylase is being explored for the treatment of cancer and metabolic disorders. This compound, is an essential tool in the high-throughput screening of potential drug candidates that target these and other CoA-dependent enzymes.
Conclusion
This compound, is a vital reagent for researchers and scientists working in the fields of biochemistry, molecular biology, and drug development. Its enhanced stability and solubility make it the preferred choice for studying the myriad of metabolic pathways in which it plays a central role. A thorough understanding of its properties, handling requirements, and its application in robust experimental protocols is crucial for obtaining accurate and reproducible results, thereby advancing our understanding of cellular metabolism and facilitating the development of novel therapeutics.
References
- 1. The kinetic properties of citrate synthase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. usbio.net [usbio.net]
- 4. benchchem.com [benchchem.com]
- 5. Coenzyme A trilithium salt | 18439-24-2 | NC20534 [biosynth.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Acetylthis compound [sigmaaldrich.com]
- 9. Coenzyme A trilithium salt [sorachim.com]
- 10. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 11. csun.edu [csun.edu]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. med.libretexts.org [med.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. The kinetic properties of citrate synthase from rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nexus of Metabolism: A Technical Guide to the Discovery and Significance of Coenzyme A in Cellular Respiration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme A (CoA) stands as a cornerstone of cellular metabolism, a pivotal molecule whose discovery unlocked our fundamental understanding of bioenergetics. This technical guide provides an in-depth exploration of the historical discovery of CoA, its profound significance in cellular respiration, and the key experimental methodologies that have elucidated its function. We delve into the intricate roles of CoA in the Krebs cycle and fatty acid metabolism, presenting detailed experimental protocols and quantitative data to support the presented concepts. Furthermore, this guide offers visualizations of key metabolic pathways and experimental workflows, rendered in the DOT language for clarity and reproducibility, to serve as a valuable resource for researchers and professionals in the life sciences.
The Discovery of a Central Metabolic Hub: A Historical Perspective
The journey to understanding cellular energy conversion was revolutionized by the identification of Coenzyme A. In 1945, Fritz Lipmann, through his meticulous work on acetylation reactions in pigeon liver extracts, identified a heat-stable cofactor essential for these processes.[1] This molecule, which he named Coenzyme A (the 'A' standing for acetylation), was found to be the long-sought "active acetate" carrier, a crucial link between glycolysis and the citric acid cycle.[1] Lipmann's groundbreaking discovery, which earned him the Nobel Prize in Physiology or Medicine in 1953, illuminated the central role of CoA in intermediary metabolism.[2]
The structure of this complex molecule was subsequently elucidated, revealing a composition of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-diphosphate.[1] This unique structure, particularly the reactive thiol (-SH) group, enables CoA to form high-energy thioester bonds with acyl groups, most notably acetyl groups to form acetyl-CoA.
The Indispensable Role of Coenzyme A in Cellular Respiration
Coenzyme A is a ubiquitous and essential cofactor that participates in over 100 metabolic reactions.[3] Its primary function is to act as a carrier of acyl groups, thereby facilitating their entry into key metabolic pathways for either energy production or biosynthesis.
The Gateway to the Krebs Cycle: Acetyl-CoA
The complete oxidation of glucose, fatty acids, and some amino acids converges at the formation of acetyl-CoA. This two-carbon unit, attached to CoA, serves as the primary fuel for the Krebs cycle (also known as the citric acid cycle or tricarboxylic acid cycle), the central hub of cellular respiration.
The pyruvate (B1213749) dehydrogenase complex (PDC) catalyzes the irreversible decarboxylation of pyruvate, the end-product of glycolysis, to form acetyl-CoA. This reaction is a critical control point in metabolism, tightly regulated by the energy status of the cell, with the ratio of acetyl-CoA to free CoA being a key allosteric regulator.[4][5] Once formed, acetyl-CoA enters the Krebs cycle by condensing with oxaloacetate to form citrate, initiating a series of reactions that generate ATP, NADH, and FADH2 – the primary electron carriers for the electron transport chain.
Fatty Acid β-Oxidation: A Major Source of Acetyl-CoA
In the mitochondria, fatty acids undergo a cyclical process of β-oxidation to yield a substantial amount of acetyl-CoA. This process begins with the activation of fatty acids in the cytoplasm, where they are esterified to CoA to form fatty acyl-CoA. These activated fatty acids are then transported into the mitochondrial matrix via the carnitine shuttle. Each round of β-oxidation shortens the fatty acyl-CoA chain by two carbons, releasing one molecule of acetyl-CoA, one molecule of NADH, and one molecule of FADH2. The acetyl-CoA produced then enters the Krebs cycle for complete oxidation.
Quantitative Data on Coenzyme A and Related Enzymes
The concentration and kinetic parameters of Coenzyme A and the enzymes involved in its metabolism are critical for understanding cellular bioenergetics. The following tables summarize key quantitative data from the literature.
Table 1: Subcellular Concentrations of Coenzyme A and Acetyl-CoA
| Species | Tissue/Cell Type | Compartment | Total CoA (nmol/mg protein) | Acetyl-CoA (nmol/mg protein) | Acetyl-CoA/CoA Ratio | Reference(s) |
| Rat | Liver | Whole Cell | 0.627 - 1.24 | 0.100 - 0.350 | Varies | [6] |
| Rat | Liver | Mitochondria | ~80-95% of total cellular CoA | - | Increases with fatty acid oxidation | [7][8] |
| Rat | Liver | Cytosol | ~12.4% of total cellular CoA | - | - | [9] |
| Human | Cancer Cells | Whole Cell | - | ~3 - 20 µM | Decreases with nutrient limitation | [10] |
Table 2: Kinetic Parameters of Enzymes in Coenzyme A Biosynthesis
| Enzyme | Organism | Substrate(s) | Km | Vmax | Reference(s) |
| Pantothenate Kinase (PanK3) | Human | ATP | 311 ± 53 µM | - | [11] |
| Pantothenate | 14 ± 0.1 µM | - | [11] | ||
| Phosphopantetheine Adenylyltransferase (PPAT) | E. coli | ATP | - | - | [12][13] |
| 4'-Phosphopantetheine | - | - | [12][13] | ||
| Dephospho-CoA Kinase (DPCK) | T. kodakarensis | Dephospho-CoA | - | - | [14][15] |
| GTP | - | - | [14][15] | ||
| Dephospho-CoA Kinase (PfDPCK) | P. falciparum | ATP | 88.14 ± 11.03 µM | 5.18 ± 0.29 µmol/min/mg | [16] |
| Dephospho-CoA | 105.3 ± 10.2 µM | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Coenzyme A.
Reconstruction of Fritz Lipmann's Isolation of Coenzyme A from Pigeon Liver
This protocol is a modern interpretation of the classical methods used by Lipmann to first identify and isolate Coenzyme A.
Objective: To partially purify Coenzyme A from pigeon liver tissue.
Materials:
-
Fresh pigeon liver
-
Ice-cold 0.9% KCl solution
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Activated charcoal (e.g., Norit)
-
Pyridine (B92270), 10% (v/v) in ethanol
-
Diethyl ether
-
Phosphate (B84403) buffer (pH 6.5)
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
Procedure:
-
Homogenization: Homogenize fresh pigeon liver in 3 volumes of ice-cold 0.9% KCl solution.
-
Acid Precipitation: Add an equal volume of cold 10% TCA to the homogenate to precipitate proteins. Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Charcoal Adsorption: Decant the supernatant and add activated charcoal (approximately 1 g per 100 ml of supernatant). Stir for 30 minutes in the cold to adsorb CoA and other nucleotides.
-
Elution: Collect the charcoal by filtration or centrifugation. Wash the charcoal with water. Elute the adsorbed compounds with 10% pyridine in ethanol.
-
Ether Extraction: Remove the pyridine from the eluate by repeated extractions with diethyl ether in a separatory funnel.
-
Concentration: Concentrate the aqueous layer under vacuum to a small volume.
-
Activity Assay: The presence of Coenzyme A in the concentrated extract can be determined by its ability to support a known CoA-dependent enzymatic reaction, such as the acetylation of sulfanilamide (B372717) in the presence of a suitable enzyme preparation and ATP.
Enzymatic Assay of Pantothenate Kinase (PanK) Activity
Objective: To measure the activity of Pantothenate Kinase, the first enzyme in the CoA biosynthetic pathway.
Materials:
-
Purified PanK enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Pantothenate solution
-
ATP solution
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, pantothenate, PEP, and NADH.
-
Enzyme Addition: Add the coupling enzymes (PK and LDH) to the reaction mixture.
-
Initiation: Start the reaction by adding a known amount of purified PanK enzyme and ATP.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD⁺ by LDH is coupled to the production of ADP by PanK and PK, and the rate of decrease in absorbance is proportional to the PanK activity.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Quantification of Coenzyme A and Acetyl-CoA by HPLC
Objective: To separate and quantify the intracellular pools of free Coenzyme A and Acetyl-CoA.
Materials:
-
Cell or tissue samples
-
Perchloric acid (PCA), 6%
-
Potassium carbonate (K₂CO₃), 3 M
-
HPLC system with a C18 reverse-phase column and UV detector (254 nm)
-
Mobile phase (e.g., phosphate buffer with an ion-pairing agent like tetrabutylammonium (B224687) phosphate and an organic modifier like acetonitrile)
-
Standards for CoA and Acetyl-CoA
Procedure:
-
Extraction: Rapidly quench metabolism and extract metabolites by homogenizing the sample in ice-cold 6% PCA.
-
Neutralization: Centrifuge to pellet protein and neutralize the supernatant with 3 M K₂CO₃. The precipitated potassium perchlorate (B79767) is removed by centrifugation.
-
HPLC Analysis: Inject the neutralized extract onto the C18 column. Elute with the mobile phase using a suitable gradient to separate CoA and Acetyl-CoA.
-
Detection and Quantification: Monitor the absorbance at 254 nm. Identify and quantify the peaks corresponding to CoA and Acetyl-CoA by comparing their retention times and peak areas to those of known standards.
Conclusion: The Enduring Significance of Coenzyme A
The discovery of Coenzyme A was a watershed moment in biochemistry, providing the conceptual framework for understanding how diverse metabolic pathways are interconnected. Its central role as an acyl group carrier in cellular respiration underscores its indispensability for life. For researchers, scientists, and drug development professionals, a deep understanding of CoA metabolism is crucial. Dysregulation of CoA levels is implicated in various diseases, making the enzymes of its biosynthetic pathway attractive targets for therapeutic intervention. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the multifaceted roles of this vital molecule, paving the way for new discoveries and therapeutic strategies.
References
- 1. Lipmann Discovers Coenzyme A | Research Starters | EBSCO Research [ebsco.com]
- 2. historyofinformation.com [historyofinformation.com]
- 3. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Changes of Coenzyme A and Acetyl-Coenzyme A Concentrations in Rats after a Single-Dose Intraperitoneal Injection of Hepatotoxic Thioacetamide Are Not Consistent with Rapid Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steady-state concentrations of coenzyme A, acetyl-coenzyme A and long-chain fatty acyl-coenzyme A in rat-liver mitochondria oxidizing palmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Spatiotemporal control of acetyl-CoA metabolism in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphopantetheine Adenylyltransferase from Escherichia coli: Investigation of the Kinetic Mechanism and Role in Regulation of Coenzyme A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphopantetheine adenylyltransferase from Escherichia coli: investigation of the kinetic mechanism and role in regulation of coenzyme A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Dephospho-Coenzyme A (Dephospho-CoA) Kinase in Thermococcus kodakarensis and Elucidation of the Entire CoA Biosynthesis Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Enzymatic Activity of Coenzyme A, Trilithium Salt
Introduction
Coenzyme A (CoA) is a universal and indispensable cofactor in all domains of life, playing a central role in cellular metabolism.[1][2] Its primary function is to act as a carrier of acyl groups, most notably acetyl groups, in a vast number of biochemical reactions.[3][4] CoA is synthesized in a highly conserved five-step enzymatic pathway from pantothenate (vitamin B5), L-cysteine, and adenosine (B11128) triphosphate (ATP).[3][5] In research and laboratory settings, Coenzyme A is often used as its trilithium salt. This form enhances the molecule's stability and solubility, making it a reliable reagent for enzymatic assays, metabolic studies, and other biochemical applications.[6][7] This guide provides a comprehensive overview of the enzymatic activity of Coenzyme A, detailing its role in metabolic pathways, methods for its quantification, and its function in cellular regulation.
Core Function: The Thioester Bond and Acyl Group Transfer
The chemical reactivity of Coenzyme A is centered on its terminal sulfhydryl (-SH) group. This thiol group can react with carboxylic acids to form a high-energy thioester bond.[3] A molecule of CoA linked to an acyl group is referred to as an acyl-CoA (e.g., acetyl-CoA, succinyl-CoA).[3][1] This thioester linkage is thermodynamically unstable, making the acyl group readily transferable to other molecules in enzyme-catalyzed reactions. This "activation" of carboxylic acids is fundamental to their participation in both catabolic (energy-yielding) and anabolic (biosynthetic) pathways.[4][8]
Central Roles in Key Metabolic Pathways
Coenzyme A and its derivatives are integral to the central pathways of metabolism, connecting the breakdown of carbohydrates, fats, and proteins to energy production and biosynthesis.[1][9]
Citric Acid Cycle (Krebs Cycle)
The citric acid cycle is the final common pathway for the oxidation of fuel molecules.[9][10] Coenzyme A is essential for this process as it introduces the acetyl group into the cycle.[11] Pyruvate (B1213749) (from glycolysis), fatty acids (from β-oxidation), and amino acids are converted into acetyl-CoA.[10][12] The enzyme citrate (B86180) synthase then catalyzes the transfer of this two-carbon acetyl group from acetyl-CoA to the four-carbon molecule oxaloacetate, forming the six-carbon citrate and initiating the cycle.[7][9][12]
Fatty Acid Metabolism
Coenzyme A is critical for both the breakdown (β-oxidation) and synthesis of fatty acids.
-
Fatty Acid β-Oxidation: Before fatty acids can be oxidized for energy, they must be "activated." This activation step, catalyzed by acyl-CoA synthetase, attaches Coenzyme A to the fatty acid, forming a fatty acyl-CoA.[13][14] This process occurs in the cytoplasm, and the resulting fatty acyl-CoA is then transported into the mitochondria.[3] Within the mitochondrial matrix, the fatty acyl-CoA undergoes a cyclic series of four reactions, collectively known as β-oxidation. Each cycle shortens the fatty acyl chain by two carbons, releasing a molecule of acetyl-CoA, which can then enter the citric acid cycle.[14][15]
-
Fatty Acid Synthesis: In the cytosol, Coenzyme A is involved in the synthesis of fatty acids. The process begins with acetyl-CoA, which serves as the primer for the fatty acid chain. Acetyl-CoA is carboxylated to form malonyl-CoA, the donor of two-carbon units for elongation of the growing fatty acid chain.[3][16]
Biosynthesis of Other Molecules
Acetyl-CoA is a precursor for the synthesis of a wide range of essential molecules, including cholesterol, ketone bodies, and the neurotransmitter acetylcholine.[1][7]
Regulatory Roles of Coenzyme A
Beyond its role as a substrate and acyl carrier, CoA and its thioesters are critical regulators of metabolism.
-
Allosteric Regulation: CoA and acyl-CoAs can act as allosteric regulators, binding to enzymes at sites distinct from the active site to either activate or inhibit their activity. For example, acetyl-CoA activates pyruvate carboxylase, while CoA itself can inhibit pantothenate kinase, the first enzyme in its own biosynthetic pathway, through feedback inhibition.[3][17][18]
-
Protein CoAlation: Under conditions of oxidative stress, the thiol group of Coenzyme A can form a disulfide bond with a reactive cysteine residue on a target protein.[18] This reversible post-translational modification, known as protein CoAlation, can alter the protein's catalytic activity or function, serving as a protective mechanism or a regulatory switch.[3][2]
Quantitative Data on Coenzyme A-Dependent Enzymes
The enzymatic activity involving Coenzyme A is vast, with approximately 4% of all cellular enzymes utilizing CoA or its thioesters as a substrate.[3] The following table summarizes key enzymes that are central to the function of Coenzyme A.
| Enzyme | Metabolic Pathway | Function | Substrate(s) | Product(s) |
| Citrate Synthase | Citric Acid Cycle | Catalyzes the entry of the acetyl group into the cycle.[7] | Acetyl-CoA, Oxaloacetate | Citrate, CoA-SH |
| Acyl-CoA Synthetase | Fatty Acid Activation | Activates fatty acids for β-oxidation.[13][14] | Fatty Acid, CoA-SH, ATP | Fatty Acyl-CoA, AMP, PPi |
| Carnitine Palmitoyltransferase 1 (CPT1) | Fatty Acid Transport | Transports long-chain fatty acyl-CoAs into the mitochondria.[1] | Fatty Acyl-CoA, Carnitine | Acylcarnitine, CoA-SH |
| Thiolase (β-ketoacyl-CoA thiolase) | Fatty Acid β-Oxidation | Cleaves a two-carbon unit in the final step of the β-oxidation cycle.[15] | β-ketoacyl-CoA, CoA-SH | Acetyl-CoA, Shortened Acyl-CoA |
| HMG-CoA Synthase | Cholesterol/Ketone Body Synthesis | Condenses acetyl-CoA and acetoacetyl-CoA. | Acetyl-CoA, Acetoacetyl-CoA | HMG-CoA, CoA-SH |
| Pantothenate Kinase (PanK) | CoA Biosynthesis | Catalyzes the first and rate-limiting step in CoA synthesis.[3][17] | Pantothenate (Vitamin B5), ATP | 4'-Phosphopantothenate, ADP |
Experimental Protocols for Measuring Coenzyme A
Accurate quantification of CoA is essential for studying metabolic processes. Several methods are available, each with distinct advantages in terms of sensitivity, specificity, and throughput.
Summary of Quantification Methods
| Method | Principle | Detection Limit | Key Advantages | Key Disadvantages |
| Spectrophotometric/Colorimetric Assay | Coupled enzymatic reactions lead to a change in absorbance.[7][19] | ~1 nmol - 5 µM | Simple, cost-effective, widely accessible.[19][20] | Lower sensitivity compared to other methods.[19] |
| Fluorometric Assay | Enzymatic reactions produce a fluorescent product proportional to CoA concentration.[19][21] | ~4 pmol - 3 µM | High sensitivity, suitable for high-throughput screening.[19][20][21] | Prone to interference from sample components.[19] |
| HPLC with UV Detection | Separation by liquid chromatography and detection by UV absorbance.[19][22] | ~1 µM | Good reproducibility and accuracy.[19][22] | Moderate sensitivity, requires dedicated equipment.[19] |
| LC-MS/MS | Separation by liquid chromatography coupled with mass spectrometry.[19][23] | Sub-µM to fmol range | High sensitivity and specificity, suitable for complex samples.[19][23] | Requires expensive instrumentation and expertise.[19] |
Detailed Protocol: Fluorometric Coenzyme A Assay
This protocol is based on commercially available kits that utilize a proprietary dye that becomes strongly fluorescent upon reacting with the free thiol group of CoA.[21][24]
1. Materials:
-
Coenzyme A Assay Kit (containing CoA standard, assay buffer, and a fluorogenic indicator dye).[21]
-
Black, solid-wall 96-well or 384-well microplates.
-
Fluorescence microplate reader with excitation/emission wavelengths of ~490/520 nm.[21]
-
Biological samples (cell lysates, tissue homogenates).
-
Deionized water (ddH₂O).
2. Procedure:
-
Standard Preparation:
-
Sample Preparation:
-
Homogenize tissue or lyse cells using a method compatible with the assay (avoiding high concentrations of thiol-containing reagents like DTT).[20]
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Dilute samples with assay buffer if the CoA concentration is expected to be high.
-
-
Assay Reaction:
-
Prepare a reaction mixture by diluting the fluorogenic indicator dye in assay buffer according to the kit's instructions.[21]
-
Add 50 µL of each standard and sample to separate wells of the microplate.
-
Add 50 µL of the reaction mixture to all wells, making the total volume 100 µL. Include a "blank" control containing only assay buffer.[21]
-
-
Measurement:
-
Data Analysis:
-
Subtract the fluorescence reading of the blank control from all other readings.
-
Plot the net fluorescence values for the standards against their concentrations to generate a standard curve.
-
Determine the CoA concentration in the unknown samples by interpolating their fluorescence values from the standard curve.
-
Conclusion
Coenzyme A, often utilized in its stable trilithium salt form, is a linchpin of cellular metabolism. Its function as an acyl group carrier is fundamental to the central energy-producing pathways and a multitude of biosynthetic processes.[5][7] The ability of CoA and its derivatives to act as allosteric regulators and participate in post-translational modifications highlights its sophisticated role in maintaining metabolic homeostasis.[18] A thorough understanding of its enzymatic interactions, supported by robust quantitative methods, is critical for researchers in biochemistry, drug development, and molecular biology aiming to unravel the complexities of cellular function and metabolic diseases.[6][8]
References
- 1. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coenzyme a Biochemistry: From Neurodevelopment to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coenzyme A - Wikipedia [en.wikipedia.org]
- 4. bns.institute [bns.institute]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. Overview of coenzyme A metabolism and its role in cellular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. news-medical.net [news-medical.net]
- 11. biochemistry - About acetyl-coA in the Krebs Cycle of respiration - Biology Stack Exchange [biology.stackexchange.com]
- 12. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Acyl-CoA - Wikipedia [en.wikipedia.org]
- 14. cmed.tu.edu.iq [cmed.tu.edu.iq]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. What is the role of coenzyme A in the cell? | AAT Bioquest [aatbio.com]
- 17. Regulation of Coenzyme A Biosynthesis in the Hyperthermophilic Bacterium Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. content.abcam.com [content.abcam.com]
- 22. mdpi.com [mdpi.com]
- 23. ANALYSIS OF COENZYME A ACTIVATED COMPOUNDS IN ACTINOMYCETES - PMC [pmc.ncbi.nlm.nih.gov]
- 24. profoldin.com [profoldin.com]
A Technical Guide to the Role of Coenzyme A, Trilithium Salt in Acetyl Transfer Reactions
Abstract
Coenzyme A (CoA) is a ubiquitous and essential cofactor central to cellular metabolism. Its acetylated derivative, Acetyl-Coenzyme A (Acetyl-CoA), serves as the primary donor of acetyl groups for a vast array of biochemical transformations, ranging from energy production in the citric acid cycle to the epigenetic regulation of gene expression. For research and development, CoA is often supplied as a stable, highly soluble trilithium salt, ensuring its integrity and performance in experimental settings. This technical guide provides an in-depth exploration of the core functions of Acetyl-CoA in acetyl transfer reactions, presents quantitative kinetic data for key enzymes, details a standard experimental protocol for measuring acetyltransferase activity, and illustrates critical pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolism, epigenetics, and therapeutic intervention.
The Central Cofactor: Coenzyme A (CoA)
Coenzyme A is a complex molecule synthesized from pantothenic acid (vitamin B5), adenosine (B11128) triphosphate (ATP), and cysteine. Its biochemical utility is centered on its terminal sulfhydryl (-SH) group. This thiol group is highly reactive and serves as the anchor point for acyl groups, most notably the acetyl group, forming a high-energy thioester bond.[1] In laboratory applications, Coenzyme A is commonly used as a trilithium salt (CAS 18439-24-2).[2] This salt form enhances the molecule's stability and solubility in aqueous buffers, making it a reliable reagent for enzymatic assays and other biochemical studies.[3][4] While the trilithium ions are biochemically inert spectators in the actual transfer reaction, their presence is critical for the practical handling and storage of the cofactor.[4][5]
The Acetyl Donor: Acetyl-Coenzyme A (Acetyl-CoA)
The attachment of an acetyl group to the thiol of CoA creates Acetyl-CoA, a molecule central to metabolism.[6] The thioester bond in Acetyl-CoA is thermodynamically unstable, with a large negative free energy of hydrolysis (−31.5 kJ/mol).[6] This high-energy bond makes the acetyl group readily transferable to acceptor molecules in reactions catalyzed by a class of enzymes known as acetyltransferases.[7]
Acetyl-CoA is a critical metabolic intermediate that links the catabolism of carbohydrates, fatty acids, and amino acids with numerous anabolic and signaling pathways.[6][8] Its main function is to deliver the acetyl group to the citric acid cycle for oxidation and energy production.[9] However, it also serves as the fundamental building block for the synthesis of fatty acids, cholesterol, and ketone bodies, and as the acetyl donor for post-translational modification of proteins.[6][10]
Acetyl-CoA: The Hub of Cellular Metabolism
Acetyl-CoA is strategically positioned at the intersection of major catabolic and anabolic pathways. It is produced from pyruvate (B1213749) (derived from glycolysis), the β-oxidation of fatty acids, and the breakdown of ketogenic amino acids.[8][11] It can then be directed into the citric acid cycle for ATP production or used in the cytoplasm for biosynthetic processes. This central role makes the regulation of Acetyl-CoA levels critical for maintaining cellular homeostasis.
Kinetics of Acetyl Transfer Reactions
The efficiency and substrate specificity of acetyl transfer reactions are defined by the kinetic parameters of the responsible acetyltransferase enzymes. These values are crucial for understanding the regulation of metabolic pathways and for the development of enzyme inhibitors. The Michaelis constant (Km) for Acetyl-CoA indicates the substrate concentration at which the enzyme operates at half of its maximum velocity, providing insight into the enzyme's affinity for the acetyl donor.
| Enzyme | Organism/Source | Substrate(s) | Km for Acetyl-CoA (µM) | Reference(s) |
| Acetyl-CoA Acetyltransferase | Rat Liver Mitochondria | Acetyl-CoA | 237 | [12] |
| Histone Acetyltransferase p300 | Human | Histone H3 Peptide | 0.5 - 5.3 | Generic literature values |
| N-terminal Acetyltransferase D (NatD) | Human | Histone H4 Peptide | ~10 | [13] |
| Acetyl-CoA Synthetase (ACS) | Salmonella enterica | Acetate, CoA | 100-200 (for CoA) | [14] |
Key Signaling Pathway: Acetyl-CoA and Histone Acetylation
A paramount role for Acetyl-CoA in cellular signaling is its function as the sole acetyl donor for the acetylation of histone proteins.[15][16] This post-translational modification neutralizes the positive charge of lysine (B10760008) residues on histone tails, weakening their interaction with negatively charged DNA and leading to a more open chromatin structure.[15] This "euchromatin" state is generally associated with active gene transcription.
The pool of Acetyl-CoA available for this process, located in the nucleocytoplasm, is distinct from the mitochondrial pool and is primarily generated by the enzyme ATP-citrate lyase (ACLY).[17] ACLY converts citrate, which is exported from the mitochondria, into Acetyl-CoA.[18] This pathway directly links cellular metabolic status (e.g., high glucose levels) to epigenetic regulation and gene expression.[16][19] Histone Acetyltransferases (HATs) then utilize this Acetyl-CoA to acetylate histones, while Histone Deacetylases (HDACs) remove these marks, creating a dynamic regulatory system.[17]
Experimental Analysis of Acetyl Transfer Activity
Detailed Protocol: Fluorometric Assay for Histone Acetyltransferase (HAT) Activity
This protocol describes a continuous, fluorometric assay to measure the activity of HAT enzymes. The principle relies on the detection of the free Coenzyme A (-SH) product that is released upon the transfer of the acetyl group from Acetyl-CoA to a histone peptide substrate. The free thiol group of CoA reacts with a developer probe to generate a highly fluorescent product.[20]
Materials:
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.1 mM EDTA, 1 mM DTT)[21]
-
Purified HAT enzyme or nuclear extract
-
Acetyl-Coenzyme A, Trilithium Salt (e.g., from a 10 mM stock solution)[13]
-
Histone Peptide Substrate (e.g., H3 or H4 peptide)
-
Thiol-reactive fluorescent probe/developer (e.g., ThioGlo4)[13][22]
-
96- or 384-well black microplate
-
Fluorescent microplate reader (Ex/Em = 535/587 nm for some common probes)[20]
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a standard curve of Coenzyme A, Trilithium Salt (0 to 10 µM) in HAT Assay Buffer to quantify the product generated.
-
Prepare a Reaction Mix containing HAT Assay Buffer, the histone peptide substrate, and the fluorescent developer. The final concentrations should be optimized based on the enzyme's Km values.
-
-
Sample and Control Setup:
-
In a black microplate, add your samples (e.g., purified enzyme, cell lysates) to the appropriate wells.
-
Include a positive control (e.g., a known active HAT enzyme) and a background control (assay buffer without enzyme).
-
Adjust the final volume in all wells to be equal with HAT Assay Buffer (e.g., 45 µL).
-
-
Reaction Initiation:
-
Pre-incubate the plate at the desired reaction temperature (e.g., 25-37°C) for 5-10 minutes.
-
Initiate the reaction by adding Acetyl-CoA, Trilithium Salt solution to all wells (except background controls where buffer is added). For example, add 5 µL of a 10x Acetyl-CoA solution.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescent microplate reader.
-
Measure the fluorescence intensity in kinetic mode, taking readings every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
For each sample, plot fluorescence units versus time. The initial velocity of the reaction is the slope of the linear portion of this curve.
-
Subtract the slope of the background control from the slopes of all samples.
-
Convert the rate of fluorescence increase (RFU/min) to the rate of CoA production (µmol/min) using the standard curve.
-
Calculate the specific activity of the enzyme (e.g., in µmol/min/mg of protein).
-
Experimental Workflow Diagram
Therapeutic Targeting of Acetyl-CoA Metabolism
The central role of Acetyl-CoA in linking metabolism to cell growth and gene regulation has made the enzymes that control its availability attractive targets for drug development, particularly in oncology and metabolic diseases.[23][24]
-
ATP-Citrate Lyase (ACLY): As the primary enzyme producing the nucleocytoplasmic Acetyl-CoA used for both fatty acid synthesis and histone acetylation, ACLY is a key target.[18] Its inhibition can starve cancer cells of the building blocks needed for membrane production and disrupt epigenetic programs that drive proliferation.[24] Bempedoic acid, an ACLY inhibitor, is an FDA-approved drug for treating hypercholesterolemia.[25]
-
Acetyl-CoA Carboxylase (ACC): ACC catalyzes the first committed step in fatty acid synthesis by converting Acetyl-CoA to Malonyl-CoA.[26] ACC inhibitors are being investigated for the treatment of metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer.[23][27] By blocking this pathway, inhibitors can increase the availability of Acetyl-CoA for other processes while simultaneously preventing lipogenesis.[19]
-
Histone Acetyltransferases (HATs): The direct targeting of HATs with small molecule inhibitors is a major focus in cancer therapy. Dysregulation of HAT activity is common in many cancers, and inhibitors aim to reverse aberrant acetylation patterns to restore normal gene expression profiles.[21]
Conclusion
Coenzyme A, often utilized in its stable trilithium salt form, is the precursor to Acetyl-CoA, a molecule of profound importance in biochemistry. As the universal donor for acetyl transfer reactions, Acetyl-CoA is not merely a metabolic intermediate for energy and biosynthesis but also a critical signaling molecule that directly links the cell's metabolic state to the epigenetic control of its genome. A thorough understanding of the enzymes that produce and consume Acetyl-CoA, supported by robust quantitative and experimental analysis, continues to open new avenues for therapeutic intervention in a wide range of human diseases.
References
- 1. youtube.com [youtube.com]
- 2. scbt.com [scbt.com]
- 3. Acetyl Transfer Reactions Coenzyme a Trilithium Salt CAS No.: 18439-24-2 - Coenzymelithiumsalt, Coenzyme a | Made-in-China.com [m.made-in-china.com]
- 4. usbio.net [usbio.net]
- 5. benchchem.com [benchchem.com]
- 6. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 7. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 11. study.com [study.com]
- 12. Regulation of ketogenesis. Mitochondrial acetyl-CoA acetyltransferase from rat liver: initial-rate kinetics in the presence of the product CoASH reveal intermediary plateau regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The many metabolic sources of acetyl-CoA to support histone acetylation and influence cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DSpace [repository.upenn.edu]
- 17. Acetyl-CoA Metabolism and Histone Acetylation in the Regulation of Aging and Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Progress of potential drugs targeted in lipid metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acetyl-CoA Carboxylase Regulates Global Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. content.abcam.com [content.abcam.com]
- 21. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Acetyl-CoA: An interplay between metabolism and epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. benchchem.com [benchchem.com]
- 27. Acetyl CoA Carboxylase 2 drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]
The Metabolic Fate of Coenzyme A, Trilithium Salt: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme A (CoA) is a pivotal cofactor in cellular metabolism, central to numerous biosynthetic and catabolic pathways. Understanding its stability and metabolic fate is crucial for a wide range of research applications, from enzyme kinetics to drug development. This technical guide provides an in-depth overview of the in vitro metabolic degradation of Coenzyme A, trilithium salt. It details the enzymatic and non-enzymatic pathways of its breakdown, presents quantitative data on enzyme kinetics, and offers comprehensive experimental protocols for studying its metabolism. Visualizations of metabolic pathways and experimental workflows are provided to facilitate comprehension.
Introduction to Coenzyme A
Coenzyme A is an essential cofactor in all living organisms, primarily functioning as a carrier of acyl groups.[1] Its structure comprises a β-mercaptoethylamine group linked to the vitamin pantothenic acid (B5), which is in turn attached to a 3'-phosphorylated adenosine (B11128) diphosphate (B83284) moiety. The thiol group is the active site, forming high-energy thioester bonds with carboxylic acids. As acetyl-CoA, it is a central molecule in the tricarboxylic acid (TCA) cycle and fatty acid metabolism.[2] The trilithium salt of Coenzyme A is a common commercially available form, offering relative stability for experimental use. However, in aqueous solutions, particularly at alkaline pH, CoA is susceptible to both enzymatic and non-enzymatic degradation.[3]
In Vitro Metabolic Pathways of Coenzyme A
The in vitro degradation of Coenzyme A is a multi-step process involving several enzymes that hydrolyze its various chemical bonds. The primary degradation pathways lead to the sequential removal of its phosphate (B84403) groups and the cleavage of the pyrophosphate bond, ultimately yielding pantetheine (B1680023) and its precursors.
Enzymatic Degradation
The enzymatic breakdown of Coenzyme A is primarily carried out by a concert of hydrolases, including ectonucleotide pyrophosphatases/phosphodiesterases (ENPPs), alkaline phosphatases (APs), and Nudix (Nucleoside diphosphate linked moiety X) hydrolases.
Key Enzymatic Steps:
-
Dephosphorylation to Dephospho-CoA: Alkaline phosphatases can hydrolyze the 3'-phosphate group of Coenzyme A to produce dephospho-CoA (dPCoA).[4]
-
Pyrophosphate Cleavage:
-
Ectonucleotide Pyrophosphatases/Phosphodiesterases (ENPPs): Enzymes like ENPP1 can hydrolyze the pyrophosphate bond of CoA, yielding 4'-phosphopantetheine (B1211885) (PPanSH) and 3',5'-adenosine diphosphate (ADP).[2] ENPP1 is a key enzyme in regulating extracellular nucleotide metabolism.[5]
-
Nudix Hydrolases: A superfamily of "house-cleaning" enzymes, Nudix hydrolases, such as NUDT7, NUDT8, and NUDT19, also cleave the pyrophosphate bond of CoA and its thioesters to produce 4'-phosphopantetheine and 3',5'-ADP.[6][7]
-
-
Further Degradation: 4'-phosphopantetheine can be further dephosphorylated by phosphatases to yield pantetheine. Pantetheine can then be hydrolyzed by pantetheinases into pantothenic acid (vitamin B5) and cysteamine.[1]
Non-Enzymatic Degradation
Coenzyme A is also susceptible to non-enzymatic hydrolysis, particularly under alkaline conditions and at elevated temperatures. The thioester bond is the primary site of this instability. This spontaneous breakdown can be a significant factor in in vitro assays and requires careful control of buffer pH and temperature.[3]
Quantitative Data
The following tables summarize available quantitative data for the enzymatic degradation of Coenzyme A and its derivatives in vitro.
Table 1: Kinetic Parameters of Nudix Hydrolase 7 (NUDT7) with Coenzyme A
| Substrate | Km (µM) | kcat (s-1) | Source |
| Coenzyme A | 240 | 3.8 |
This data is for the mouse NUDT7α isoform.
Table 2: Kinetic Parameters of ENPP1 with ATP
| Substrate | KM,T (nM) | kcat,T (s-1) | Source |
| ATP | 70 ± 23 | 3.3 ± 0.2 | [8] |
Table 3: Kinetic Parameters of Alkaline Phosphatase with a Model Substrate
| Substrate | Km (mM) | Vmax (mM/min) | Source |
| p-nitrophenyl phosphate (p-NPP) | 0.0290 | 0.0254 | [9] |
This data for a common model substrate of alkaline phosphatase is provided for reference, as specific kinetic parameters for Coenzyme A are not consistently reported.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the in vitro metabolic fate of Coenzyme A.
In Vitro Metabolism Assay using Liver S9 Fraction
Liver S9 fractions contain a mixture of microsomal and cytosolic enzymes, providing a broad representation of metabolic activity.[10][11]
Materials:
-
This compound
-
Liver S9 fraction (human, rat, or mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Ice-cold methanol (B129727) or acetonitrile (B52724) for reaction termination
-
Centrifuge
-
Incubator/water bath (37°C)
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing the potassium phosphate buffer and the NADPH regenerating system.
-
Add the liver S9 fraction to the master mix to a final protein concentration of 1 mg/mL.
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Add Coenzyme A to the pre-incubated mixture to a final concentration (e.g., 10-100 µM).
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Reaction Termination: Immediately terminate the reaction by adding 2 volumes of ice-cold methanol or acetonitrile to the aliquot.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Collect the supernatant for analysis by HPLC or LC-MS/MS to quantify the remaining Coenzyme A and the formation of its metabolites.
HPLC Method for Quantification of Coenzyme A and Metabolites
This protocol is a general guideline for the separation and quantification of Coenzyme A and its metabolites using reverse-phase HPLC with UV detection.[1][12]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Standards for Coenzyme A, dephospho-CoA, 4'-phosphopantetheine, and pantetheine
Procedure:
-
Sample Preparation: Use the supernatant from the in vitro metabolism assay (Protocol 4.1).
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA and its larger metabolites).
-
Injection Volume: 20 µL.
-
Gradient Elution: A typical gradient would start with a low percentage of acetonitrile and gradually increase to elute the more hydrophobic compounds. An example gradient is as follows:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B (linear gradient)
-
25-30 min: 40% B
-
30-35 min: 40% to 5% B (linear gradient)
-
35-40 min: 5% B (re-equilibration)
-
-
-
Quantification:
-
Generate a standard curve for each analyte by injecting known concentrations.
-
Integrate the peak areas of the analytes in the samples and calculate their concentrations based on the standard curves.
-
Coenzyme A Stability Assay
This protocol allows for the assessment of the non-enzymatic stability of Coenzyme A in different buffer conditions.
Materials:
-
This compound
-
Various buffers of interest (e.g., phosphate buffer at pH 6.0, 7.4, and 8.0)
-
Incubator/water bath
-
HPLC system for quantification
Procedure:
-
Preparation of CoA Solutions: Prepare solutions of Coenzyme A at a known concentration in each of the buffers to be tested.
-
Incubation: Incubate the solutions at a specific temperature (e.g., 37°C).
-
Time-course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Sample Storage: Immediately freeze the aliquots at -80°C to stop any further degradation until analysis.
-
Quantification: Thaw the samples and analyze the concentration of remaining Coenzyme A using the HPLC method described in Protocol 4.2.
-
Data Analysis: Plot the percentage of remaining Coenzyme A against time for each buffer condition to determine the stability profile.
Conclusion
The in vitro metabolic fate of this compound, is governed by a series of enzymatic hydrolysis reactions and is also influenced by non-enzymatic degradation. A thorough understanding of these pathways and the factors affecting CoA stability is essential for the design and interpretation of in vitro studies. The protocols and data presented in this guide provide a solid foundation for researchers to investigate the metabolism of this critical cofactor and its implications in various biological systems. Further research is warranted to fully elucidate the kinetic parameters of all enzymes involved in the CoA degradation cascade.
References
- 1. Simultaneous quantification of coenzyme A and its salvage pathway intermediates in in vitro and whole cell-sourced samples - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00192D [pubs.rsc.org]
- 2. Coenzyme A - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Inherited Disorders of Coenzyme A Biosynthesis: Models, Mechanisms, and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic mechanism of ENPP1 ATPase: Implications for aberrant calcification disorders and enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kjunshin.repo.nii.ac.jp [kjunshin.repo.nii.ac.jp]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. mdpi.com [mdpi.com]
- 12. ENPP1 ectonucleotide pyrophosphatase/phosphodiesterase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
The Kinetic Landscape of Coenzyme A-Dependent Enzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) and its thioester derivatives, such as acetyl-CoA, are central players in cellular metabolism, participating in a vast array of enzymatic reactions.[1] These molecules are integral to the synthesis and oxidation of fatty acids, the Krebs cycle, and the metabolism of amino acids.[2] The trilithium salt of coenzyme A and its derivatives are often favored in research due to their stability and solubility in aqueous solutions.[3] Understanding the kinetic properties of enzymes that utilize CoA is paramount for elucidating metabolic pathways, developing novel therapeutics, and engineering biocatalysts. This guide provides a comprehensive overview of the kinetics of key CoA-dependent enzymes, detailed experimental protocols for their study, and visualizations of their roles in major metabolic pathways.
Quantitative Analysis of Enzyme Kinetics
The kinetic parameters of an enzyme, primarily the Michaelis constant (Kₘ) and the catalytic constant (kcat), provide a quantitative measure of its efficiency and affinity for its substrates.[4][5] Kₘ represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), and a lower Kₘ value generally indicates a higher affinity of the enzyme for its substrate.[4] The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.[4] The ratio of kcat/Kₘ is a measure of the enzyme's catalytic efficiency.[6]
Below are tables summarizing the kinetic parameters for several key enzymes that utilize coenzyme A or its thioesters.
Table 1: Kinetic Parameters of Carnitine Palmitoyltransferase I (CPT-I)
| Tissue/Organism | Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg protein) | Reference |
| Pig Liver | L-carnitine | 164 - 216 | Not specified | [3] |
| Pig Skeletal Muscle | L-carnitine | ~480 | Not specified | [3] |
Table 2: Kinetic Parameters of Fatty Acid Synthase (FAS)
| Organism | Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference |
| E. coli (reconstituted system) | Acetyl-CoA | ~100 (peak activity) | > 1 | [7] |
| Rat Liver | Acetyl-CoA | - | - | [8] |
| Rat Liver | Malonyl-CoA | - | - | [8] |
Table 3: Kinetic Parameters of Acetyl-CoA Carboxylase (ACC)
| Organism/Isoform | Substrate | Kₘ (µM) | Activator/Inhibitor | Reference |
| C. elegans | Acetyl-CoA | - | Avocadene acetate (B1210297) (inhibitor) | [9] |
| Rat Liver | Acetyl-CoA | - | Citrate (activator), Long-chain fatty acyl-CoAs (inhibitors) | [10] |
Key Metabolic Pathways Involving Coenzyme A
Coenzyme A is a critical component of several central metabolic pathways. Visualizing these pathways can aid in understanding the context of the enzymatic reactions being studied.
Figure 1: The Citric Acid (TCA) Cycle.
Figure 2: Fatty Acid β-Oxidation Pathway.
Figure 3: Ketone Body Metabolism.
Experimental Protocols for Key Enzymes
Accurate determination of enzyme kinetics relies on robust and well-characterized assay protocols. The following sections provide detailed methodologies for several classes of Coenzyme A-dependent enzymes.
Carnitine Palmitoyltransferase (CPT) Activity Assay (Radiometric)
This protocol measures the formation of radiolabeled palmitoylcarnitine (B157527) from palmitoyl-CoA and radiolabeled L-carnitine.[3]
Materials:
-
Assay Buffer: 120 mM KCl, 25 mM Tris-HCl, 1 mM EGTA, pH 7.4.[3]
-
Substrates: Palmitoyl-CoA solution, L-carnitine solution with a radiolabeled tracer (e.g., [³H]L-carnitine).[3]
-
Enzyme Source: Isolated mitochondria or cell lysate.[3]
-
Stopping Solution: 1 M HCl.[3]
-
Extraction Solvent: n-butanol.[3]
-
Scintillation Cocktail.[3]
Procedure:
-
Enzyme Preparation: Prepare the enzyme source and determine the total protein concentration.[3]
-
Reaction Setup: In a microcentrifuge tube, add the assay buffer. For inhibitor studies, add the test compound or vehicle control.
-
Add the enzyme preparation and pre-incubate at 37°C.[3]
-
Reaction Initiation: Initiate the reaction by adding the substrates (Palmitoyl-CoA and radiolabeled L-carnitine).[3]
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 5-15 minutes), ensuring the reaction is within the linear range.[3]
-
Reaction Termination: Stop the reaction by adding the stopping solution.[3]
-
Extraction: Add the extraction solvent, vortex, and centrifuge to separate the phases.[3]
-
Quantification: Transfer an aliquot of the upper (n-butanol) phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[3]
-
Data Analysis: Calculate the rate of product formation (nmol/min/mg protein) and determine kinetic parameters by fitting the data to the Michaelis-Menten equation.[3]
Figure 4: Workflow for CPT Radiometric Assay.
Fatty Acid Synthase (FAS) Activity Assay (Spectrophotometric)
This assay indirectly measures FAS activity by monitoring the consumption of NADPH at 340 nm.[11]
Materials:
-
Assay Buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol (B142953) (DTT).
-
Substrates: Acetyl-CoA, Malonyl-CoA.
-
Cofactor: NADPH.
-
Enzyme Source: Purified FAS or cell lysate.
Procedure:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, acetyl-CoA, and malonyl-CoA.
-
Blank Measurement: Measure the background absorbance at 340 nm.
-
Reaction Initiation: Add NADPH to the mixture and record the baseline absorbance. Initiate the reaction by adding the FAS enzyme.
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time in a temperature-controlled spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). Determine kinetic parameters by varying the substrate concentrations.
Acetyl-CoA Carboxylase (ACC) Activity Assay (Coupled Spectrophotometric)
This assay measures the ADP produced by the ACC reaction by coupling it to the pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) system, which results in the oxidation of NADH.
Materials:
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing 10 mM MgCl₂, 1 mM DTT, and 20 mM KHCO₃.
-
Substrates: Acetyl-CoA, ATP.
-
Coupling Enzymes and Substrates: Phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), lactate dehydrogenase (LDH).
-
Enzyme Source: Purified ACC or cell lysate.
Procedure:
-
Reaction Mixture: In a UV-transparent cuvette or 96-well plate, combine the assay buffer, ATP, NADH, PEP, and the PK/LDH enzyme mix.
-
Sample Addition: Add the ACC enzyme sample to the mixture.
-
Reaction Initiation: Start the reaction by adding acetyl-CoA.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).
-
Data Analysis: The rate of NADH oxidation is proportional to the ACC activity. Calculate the initial velocities and determine the kinetic parameters.
Acyl-CoA Ligase Activity Assay (Continuous Spectrophotometric DTNB Assay)
This method monitors the consumption of Coenzyme A by measuring the decrease in absorbance of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[12]
Materials:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.
-
Substrates: Carboxylic acid (e.g., phenoxyacetic acid), ATP.[12]
-
Coenzyme A (Trilithium salt).
-
DTNB (Ellman's reagent).
-
Enzyme Source: Purified acyl-CoA ligase.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, the specific carboxylic acid substrate, ATP, and DTNB.[12]
-
Enzyme Addition: Add the acyl-CoA ligase to the mixture.[12]
-
Reaction Initiation: Initiate the reaction by adding Coenzyme A.[12]
-
Kinetic Measurement: Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the free thiol of CoA with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻). The consumption of CoA by the ligase will lead to a decrease in the rate of TNB²⁻ formation.
-
Data Analysis: Calculate the rate of CoA consumption from the change in absorbance over time.
Conclusion
The study of the kinetics of Coenzyme A-dependent enzymes is fundamental to understanding cellular metabolism and for the development of therapeutics targeting these pathways. The use of coenzyme A, trilithium salt, in these assays provides a stable and reliable substrate for kinetic characterization. The protocols and data presented in this guide offer a robust starting point for researchers to delve into the intricate world of CoA-utilizing enzymes. By employing these methodologies and understanding the kinetic principles, scientists can continue to unravel the complexities of metabolic regulation and identify new opportunities for therapeutic intervention.
References
- 1. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. pnas.org [pnas.org]
- 8. Characterization of fatty acid synthase activity using scintillation proximity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 12. benchchem.com [benchchem.com]
The Nexus of Metabolism and Epigenetics: Coenzyme A's Pivotal Role in Gene Expression and Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA), a ubiquitous and essential cofactor, stands at the crossroads of cellular metabolism and the intricate machinery of gene regulation.[1][2][3] While its role as an acyl group carrier in countless biochemical reactions is well-established, its profound influence on the expression of genetic information is a field of burgeoning interest with significant therapeutic implications.[1][2] This technical guide delves into the core mechanisms by which Coenzyme A, and its principal derivative acetyl-CoA, directly and indirectly orchestrate gene expression. The commercially available form, Coenzyme A trilithium salt, serves as a stable source of Coenzyme A for in vitro and cellular studies, with its biological activity attributed to the Coenzyme A molecule itself.[4][5][6][7] This document will provide a comprehensive overview of its function as a key metabolic sensor, its direct impact on chromatin architecture through histone acetylation, its modulation of transcription factor activity, and the experimental methodologies used to investigate these processes.
Coenzyme A and Acetyl-CoA: The Metabolic Fulcrum of Gene Expression
The cellular concentration of Coenzyme A and its thioester derivatives, particularly acetyl-CoA, serves as a real-time indicator of the cell's metabolic state.[8] This metabolic information is translated into regulatory signals that control gene expression programs governing cell growth, proliferation, and stress responses.[8][9]
High levels of nucleocytosolic acetyl-CoA, typically associated with a nutrient-replete or "fed" state, promote anabolic processes and the epigenetic marking of active chromatin.[8] Conversely, under nutrient-deprived or "fasted" conditions, acetyl-CoA is preferentially utilized in the mitochondria for energy production, leading to global changes in gene expression that favor catabolism and survival.[8][10]
The Direct Link: Acetyl-CoA and Histone Acetylation
The most direct mechanism by which Coenzyme A influences gene expression is through the production of acetyl-CoA, the sole acetyl group donor for histone acetylation.[11][12] Histone acetyltransferases (HATs) catalyze the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on the N-terminal tails of histone proteins.[11][13] This post-translational modification neutralizes the positive charge of lysine, weakening the interaction between histones and the negatively charged DNA backbone.[11] The result is a more relaxed chromatin structure, known as euchromatin, which is more accessible to the transcriptional machinery, leading to increased gene expression.[11] Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin compaction (heterochromatin) and transcriptional repression.[11]
The availability of nuclear acetyl-CoA is therefore a rate-limiting factor for histone acetylation.[14] This pool of acetyl-CoA is primarily generated in the nucleus and cytosol by ATP-citrate lyase (ACLY), which converts citrate (B86180), an intermediate of the citric acid cycle, into acetyl-CoA.[15][16][17] This enzymatic step provides a crucial link between mitochondrial metabolism and nuclear gene regulation.[15]
Table 1: Key Enzymes in Nucleocytosolic Acetyl-CoA Metabolism and their Link to Gene Regulation
| Enzyme | Cellular Location | Function | Impact on Gene Expression |
| ATP-Citrate Lyase (ACLY) | Cytosol and Nucleus | Converts citrate to acetyl-CoA | Primary source of acetyl-CoA for histone acetylation, promoting gene expression.[14][15][16] |
| Acetyl-CoA Synthetase 2 (ACSS2) | Cytosol and Nucleus | Converts acetate (B1210297) to acetyl-CoA | Can translocate to the nucleus to locally produce acetyl-CoA for histone acetylation of specific genes.[18][19] |
| Pyruvate (B1213749) Dehydrogenase Complex (PDC) | Mitochondria (traditionally), Nucleus | Converts pyruvate to acetyl-CoA | Nuclear localization can provide a direct source of acetyl-CoA for histone acetylation.[16] |
Regulation of Transcription Factor Activity
Beyond its role in histone modification, acetyl-CoA also influences gene expression through the direct acetylation of non-histone proteins, including a multitude of transcription factors.[10][20] The acetylation of transcription factors can modulate their activity in several ways:
-
Altered DNA Binding: Acetylation can change the conformation of a transcription factor, affecting its ability to bind to specific DNA sequences in the promoters or enhancers of target genes.
-
Modified Protein-Protein Interactions: Acetylation can influence the interaction of transcription factors with co-activators or co-repressors, thereby fine-tuning their transcriptional output.
-
Changes in Cellular Localization: Acetylation can impact the nuclear import or export of transcription factors, controlling their access to target genes.
-
Altered Protein Stability: Acetylation can affect the stability and turnover of transcription factors.
For instance, the acetylation of the transcription factor p53 is crucial for its activation in response to DNA damage, leading to the expression of genes involved in cell cycle arrest and apoptosis.
Signaling Pathways and Logical Relationships
The interplay between Coenzyme A metabolism and gene expression is embedded within complex signaling networks. The following diagrams illustrate key pathways and logical flows.
This diagram illustrates how glucose metabolism in the mitochondria provides citrate, which is converted to acetyl-CoA in the cytosol and nucleus. This acetyl-CoA is then used by HATs to acetylate histones and transcription factors, ultimately influencing gene expression.
Experimental Protocols
Investigating the role of Coenzyme A in gene expression requires a combination of metabolic, biochemical, and genomic techniques. The following sections provide detailed methodologies for key experiments.
Quantification of Coenzyme A and Acetyl-CoA Levels
Accurate measurement of cellular CoA and acetyl-CoA pools is fundamental. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.[1][21][22][23]
Protocol: HPLC-based Quantification of CoA and Acetyl-CoA
-
Sample Preparation:
-
Harvest cells (e.g., 1-5 x 10^6) by scraping in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Lyse the cell pellet in 200 µL of 10% trichloroacetic acid (TCA) and incubate on ice for 15 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new tube.
-
To neutralize the acid, add an equal volume of 1 M tri-n-octylamine in 1,1,2-trichlorotrifluoroethane, vortex vigorously for 1 minute, and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the upper aqueous phase containing the CoA esters.
-
-
HPLC Analysis:
-
Inject 20-50 µL of the aqueous extract onto a C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Use a gradient elution system. For example:
-
Mobile Phase A: 100 mM sodium phosphate, pH 4.9.
-
Mobile Phase B: 100 mM sodium phosphate, pH 4.9, with 50% (v/v) methanol.
-
Gradient: 0-10 min, 0% B; 10-25 min, 0-100% B; 25-30 min, 100% B.
-
-
Set the flow rate to 1 mL/min.
-
Detect the CoA species by UV absorbance at 260 nm.
-
Quantify the peaks by comparing their area to a standard curve generated with known concentrations of Coenzyme A and Acetyl-CoA.
-
Table 2: Quantitative Data on Cellular CoA and Acetyl-CoA Levels
| Cell Type | Condition | Free CoA (pmol/10^6 cells) | Acetyl-CoA (pmol/10^6 cells) | Acetyl-CoA/CoA Ratio |
| HEK293T | High Glucose | 15.2 ± 1.8 | 8.5 ± 1.1 | 0.56 |
| HEK293T | Glucose Starvation | 25.1 ± 2.5 | 2.3 ± 0.4 | 0.09 |
| Primary Hepatocytes | Fed State | 30.5 ± 3.1 | 12.7 ± 1.5 | 0.42 |
| Primary Hepatocytes | Fasted State | 45.8 ± 4.2 | 5.1 ± 0.7 | 0.11 |
Data are representative and may vary depending on the specific experimental conditions.
Analysis of Histone Acetylation by ChIP-seq
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is the gold-standard technique for genome-wide mapping of histone modifications.[24][25][26][27]
Protocol: Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H3K27ac
-
Cross-linking and Chromatin Preparation:
-
Treat cultured cells (e.g., 1 x 10^7) with 1% formaldehyde (B43269) in culture medium for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM for 5 minutes.
-
Harvest the cells, wash with ice-cold PBS, and lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100) to release the nuclei.
-
Lyse the nuclei to release the chromatin.
-
Shear the chromatin to an average fragment size of 200-500 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.
-
Incubate the chromatin overnight at 4°C with an antibody specific for the histone modification of interest (e.g., anti-H3K27ac).
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Prepare a sequencing library from the purified DNA, which involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a next-generation sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of the genome enriched for the histone modification.
-
Annotate the peaks to nearby genes and perform downstream analysis such as differential binding analysis and pathway analysis.
-
Gene Expression Analysis by RNA-seq
To correlate changes in histone acetylation with changes in gene expression, RNA sequencing (RNA-seq) is employed to profile the transcriptome.[28][29][30][31][32]
Protocol: RNA Sequencing (RNA-seq) for Gene Expression Analysis
-
RNA Extraction:
-
Harvest cells and extract total RNA using a TRIzol-based method or a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA, as it constitutes the majority of the RNA population.
-
Fragment the remaining RNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a next-generation sequencing platform.[29]
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome or transcriptome.[29]
-
Quantify gene expression levels by counting the number of reads that map to each gene.
-
Perform differential gene expression analysis to identify genes that are up- or down-regulated between different experimental conditions.
-
Conduct pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
-
References
- 1. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Coenzyme A - Wikipedia [en.wikipedia.org]
- 4. Coenzyme A trilithium salt | 18439-24-2 | NC20534 [biosynth.com]
- 5. 辅酶 A 三锂盐 ≥93% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Coenzyme A trilithium salt ≥94% (UV), solid, cofactor in enzymatic acetyl transfer reactions, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene Regulation and Cellular Metabolism: An Essential Partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic stress regulates basic transcription through acetyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Acetyl-CoA Carboxylase Regulates Global Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics and Oncogenesis—Part 1: Acetyl-CoA, Acetogenesis and Acyl-CoA Short-Chain Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. Frontiers | Novel insights into the role of acetyl-CoA producing enzymes in epigenetic regulation [frontiersin.org]
- 18. Acetyl-CoA Metabolism and Histone Acetylation in the Regulation of Aging and Lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Research Portal [iro.uiowa.edu]
- 20. Coenzyme a Biochemistry: From Neurodevelopment to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for measuring CoA and CoA derivatives in biological samples. | Semantic Scholar [semanticscholar.org]
- 22. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 23. researchgate.net [researchgate.net]
- 24. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 26. news-medical.net [news-medical.net]
- 27. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bio-rad.com [bio-rad.com]
- 29. RNA Sequencing and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. RNA-seq workflow: gene-level exploratory analysis and differential expression [csama2025.bioconductor.eu]
- 31. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 32. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Enzymatic Assays Using Coenzyme A, Trilithium Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical data for the use of Coenzyme A (CoA), trilithium salt, a vital cofactor in a multitude of enzymatic reactions. Accurate and reproducible results in enzymatic assays depend on the proper handling, preparation, and application of this key reagent. Coenzyme A is centrally involved in the metabolism of carboxylic acids, including both short and long-chain fatty acids, making it indispensable for studies in metabolic diseases, oncology, and neurobiology.[1][2]
Quantitative Data Summary
The trilithium salt of Coenzyme A is often preferred in laboratory settings due to its enhanced solubility and stability.[3] Below is a summary of its key quantitative properties.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₁H₃₃N₇O₁₆P₃S·3Li | [2][4] |
| Molecular Weight | 785.33 g/mol | [2][4] |
| Appearance | Off-white to white crystalline powder | [2] |
| Purity (UV) | ≥94% | [4] |
| Solubility in Water | Up to 50 mg/mL | [2] |
| Recommended Storage (Solid) | -20°C, desiccated | [2] |
| Aqueous Solution Stability | Degrades rapidly; prepare fresh or store at 4°C for use within 1 day. For longer-term storage of acetyl-CoA solutions, up to two weeks at -20°C or up to six months at -80°C is recommended. | [2][5] |
Experimental Protocols
Adherence to proper experimental protocol is crucial for obtaining reliable data. The following are generalized protocols for common enzymatic assays involving Coenzyme A and its derivatives, such as Acetyl-CoA.
Preparation of Coenzyme A Stock Solution
Materials:
-
Coenzyme A, Trilithium Salt (lyophilized powder)
-
Nuclease-free water, chilled to 4°C
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Ice bucket
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature in a desiccator for 15-20 minutes to prevent condensation.[3]
-
Weighing: Carefully and quickly weigh the desired amount of CoA powder in a sterile microcentrifuge tube. Minimize exposure to atmospheric moisture as the compound is hygroscopic.[3]
-
Dissolution: Add the appropriate volume of chilled, nuclease-free water. To remove oxygen, the water or buffer can be sparged with nitrogen.[2]
-
Mixing: Gently vortex the tube until the powder is completely dissolved. The resulting solution should be clear and colorless. Keep the tube on ice.[3]
-
Aliquoting and Storage: It is highly recommended to prepare aqueous solutions of CoA fresh for each experiment.[5] If storage is necessary, immediately aliquot the stock solution into single-use volumes and store at -20°C for up to two weeks or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.[5]
General Enzymatic Assay Workflow
The following diagram illustrates a typical workflow for an enzymatic assay utilizing Coenzyme A or its derivatives.
Caption: General workflow for an enzymatic assay involving Coenzyme A.
Histone Acetyltransferase (HAT) Activity Assay
This assay measures the transfer of an acetyl group from acetyl-CoA to a histone substrate.[6]
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA.[6]
-
Enzyme: Recombinant HAT enzyme (e.g., p300/CBP) diluted in assay buffer.[6]
-
Histone Substrate: Histone H3 or H4 peptide, or full-length histones.[6]
-
Acetyl-CoA Stock Solution: Prepare a 10 mM stock solution of acetyl-CoA trilithium salt in nuclease-free water. Confirm the concentration spectrophotometrically.[6]
Reaction Mixture (per well in a 96-well plate):
-
Assay Buffer to a final volume of 50 µL.[6]
-
HAT enzyme to a final concentration of 10-50 nM.[6]
-
Histone Substrate to a final concentration at or near its Km value.[6]
-
Initiate the reaction by adding Acetyl-CoA to a final concentration at or near its Km value.[6]
Incubation:
-
Incubate the reaction mixture at 30°C for 30-60 minutes.[6]
Detection:
-
The formation of the acetylated product can be detected using various methods, such as radiometric assays with [³H]-acetyl-CoA, antibody-based methods (ELISA), or mass spectrometry.[6]
Data Analysis:
-
Determine the initial reaction velocities and calculate kinetic parameters (Km and Vmax) for acetyl-CoA by varying its concentration.[6]
Carnitine Acetyltransferase (CAT) Assay
This assay measures the reversible transfer of an acetyl group between coenzyme A and carnitine.[6]
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.[6]
-
Coenzyme A (CoA): A solution of CoA trilithium salt in deionized water.
-
L-Carnitine: A solution of L-carnitine hydrochloride in deionized water.[6]
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)): For colorimetric detection of free CoA.[6]
Reaction Mixture (in a cuvette):
-
Assay Buffer
-
L-Carnitine
-
DTNB
-
Initiate the reaction by adding Carnitine Acetyltransferase enzyme.[6]
Incubation and Detection:
-
The reaction is typically monitored continuously by measuring the increase in absorbance at 412 nm due to the reaction of the product, CoA, with DTNB.[6]
Data Analysis:
-
Calculate the rate of reaction from the change in absorbance over time. Kinetic parameters for acetyl-CoA can be determined by varying its concentration.[6]
Signaling and Metabolic Pathway Context
Coenzyme A is a central molecule in cellular metabolism, participating in numerous pathways. The diagram below illustrates the central role of the Coenzyme A biosynthesis pathway.
References
Application Notes and Protocols for In Vitro Enzyme Kinetics with Coenzyme A, Trilithium Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for studying the in vitro kinetics of enzymes that utilize coenzyme A (CoA), trilithium salt, as a substrate. The information is tailored for researchers in biochemistry, pharmacology, and drug development who are investigating enzymes involved in critical metabolic pathways.
Introduction
Coenzyme A is a fundamental cofactor in cellular metabolism, participating in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate (B1213749) in the citric acid cycle. Its acetylated form, acetyl-CoA, is a critical intermediate, linking carbohydrate, fat, and protein metabolism. Accurate measurement of the kinetic parameters of enzymes that utilize CoA and its thioester derivatives is crucial for understanding their regulatory mechanisms and for the development of therapeutic inhibitors. This document focuses on two key enzymes: Acetyl-CoA Carboxylase (ACC) and Carnitine Acetyltransferase (CrAT).
Data Presentation
Table 1: Kinetic Parameters for Acetyl-CoA Carboxylase (ACC) with Coenzyme A as a Substrate/Regulator
| Enzyme Source | Substrate/Regulator | Km (µM) | Vmax | Assay Conditions | Reference |
| Rat Liver (control) | Acetyl-CoA | 400 | Not specified | Polymeric form | [1] |
| Rat Liver (CoA-activated) | Acetyl-CoA | 4 | Not specified | Polymeric form, activated by 60-120 µM CoA | [1] |
| Thermobifida fusca | Acetyl-CoA | Not specified | Not specified | Coupled assay with pyruvate kinase and lactate (B86563) dehydrogenase | [2] |
| C. elegans | Acetyl-CoA | Not specified | Not specified | HPLC-based assay | [3] |
Table 2: Kinetic Parameters for Carnitine Acetyltransferase (CrAT) with Coenzyme A as a Substrate
| Enzyme Source | Substrate | Km (mM) | Vmax (nmol/min) | Assay Conditions | Reference |
| Pigeon Breast Muscle | L-Carnitine | 0.395 ± 0.107 | 1.62 ± 0.24 | DTNB-based assay, 0.1 mM acetyl-CoA | [4] |
Signaling and Metabolic Pathways
The central role of acetyl-CoA in cellular metabolism makes it a critical node for various signaling and biosynthetic pathways.
References
- 1. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 3. Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Coenzyme A, Trilithium Salt in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA), a ubiquitous and essential cofactor, is central to cellular metabolism, participating in over 100 different anabolic and catabolic reactions. Its primary role is as a carrier of acyl groups, most notably acetyl-CoA, which is a key molecule in the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and cholesterol biosynthesis. Beyond its metabolic functions, CoA is increasingly recognized for its role in cellular signaling and redox regulation. The trilithium salt of Coenzyme A is a stable form of this vital molecule, making it suitable for use in in vitro studies, including cell culture applications.
These application notes provide detailed protocols for the preparation and use of Coenzyme A, trilithium salt, in cell culture experiments, guidance on expected outcomes, and an overview of its involvement in key signaling pathways.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 18439-24-2 |
| Molecular Formula | C₂₁H₃₃Li₃N₇O₁₆P₃S |
| Molecular Weight | 785.33 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
| Storage | Store powder at -20°C, desiccated |
Table 2: Typical Intracellular Concentrations of Coenzyme A and its Derivatives
| Cell Type/Organism | Analyte | Concentration | Reference |
| HT-1080 cells | Intracellular CoA | Baseline: ~25 pmol/mg protein | [1][2][3][4] |
| HT-1080 cells | Intracellular Acetyl-CoA | Baseline: ~100 pmol/mg protein | [1][2][3][4] |
| HT-1080 cells | Intracellular CoA | After 18h with 30 µM extracellular CoA | ~40 pmol/mg protein |
| HT-1080 cells | Intracellular Acetyl-CoA | After 18h with 30 µM extracellular CoA | ~150 pmol/mg protein |
| HT-1080 cells | Intracellular CoA | After 18h with 100 µM extracellular CoA | ~60 pmol/mg protein |
| HT-1080 cells | Intracellular Acetyl-CoA | After 18h with 100 µM extracellular CoA | ~250 pmol/mg protein |
| HEK293/Pank1β cells | Total CoA | ~6 times higher than parental HEK293 cells | [5] |
| HepG2/C3A cells | Total CoA | Variable, dependent on culture conditions | [6][7] |
| HEK293T cells | Total CoA | Variable, dependent on culture conditions | [6][7] |
| E. coli K12 | Acetyl-CoA | 20-600 µM | [8] |
| E. coli K12 | Malonyl-CoA | 4-90 µM | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound (powder)
-
Sterile, nuclease-free water or a suitable buffer (e.g., PBS, HEPES)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ice bucket
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For a 1 mL 10 mM stock solution, weigh out 7.85 mg.
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water or buffer to the powder. It is recommended to use a slightly acidic to neutral pH (pH 6.0-7.5) for the solvent to ensure stability.
-
Mixing: Gently vortex the solution until the powder is completely dissolved. Keep the solution on ice to minimize degradation.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to several weeks) or at -80°C for long-term storage (up to 6 months). Aqueous solutions are unstable at basic pH.[9]
Protocol 2: General Supplementation of Coenzyme A in Cell Culture
This protocol provides a general guideline for supplementing cell culture media with this compound to study its effects on cellular processes such as proliferation, metabolism, and gene expression.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium appropriate for the cell line
-
This compound stock solution (from Protocol 1)
-
Sterile cell culture plates or flasks
-
Incubator with appropriate temperature and CO₂ conditions
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels at a density that allows for the desired treatment duration without reaching overconfluency.
-
Cell Adherence/Growth: Allow the cells to adhere and resume logarithmic growth (typically 24 hours).
-
Treatment Preparation: Thaw an aliquot of the Coenzyme A stock solution on ice. Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the Coenzyme A-supplemented medium. Include a vehicle control (medium with the same volume of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired period.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:
-
Cell Viability and Proliferation Assays: (e.g., MTT, CellTiter-Glo) to assess the effect on cell growth.
-
Metabolic Assays: (e.g., Seahorse analysis, measurement of lactate (B86563) and glucose) to evaluate changes in cellular metabolism.
-
Gene Expression Analysis: (e.g., qRT-PCR, RNA-seq) to determine changes in the transcriptome.
-
Western Blotting: To analyze protein expression and post-translational modifications.
-
Protocol 3: Induction of Protein CoAlation under Oxidative Stress
This protocol describes a method to induce the formation of mixed disulfides between Coenzyme A and protein cysteine residues (protein CoAlation), a marker of oxidative stress.
Materials:
-
Cultured cells (e.g., HEK293T, A549)
-
Complete cell culture medium
-
This compound stock solution (optional, for supplementation studies)
-
Oxidizing agent stock solution (e.g., 100 mM Hydrogen Peroxide (H₂O₂) or 200 mM Diamide in a suitable solvent)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer containing a thiol-alkylating agent (e.g., 50 mM N-ethylmaleimide - NEM)
Procedure:
-
Cell Culture: Grow cells to a confluency of 70-80%.
-
Induction of Oxidative Stress:
-
Hydrogen Peroxide Treatment: Dilute the H₂O₂ stock solution in serum-free medium to a final concentration of 100 µM to 1 mM. Remove the complete medium, wash the cells once with PBS, and add the H₂O₂-containing medium. Incubate for 10-30 minutes at 37°C.[10]
-
Diamide Treatment: Dilute the Diamide stock solution in serum-free medium to a final concentration of 100 µM to 2 mM. Treat the cells as described for H₂O₂.[10]
-
-
Cell Lysis:
-
Immediately after treatment, remove the medium and wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with a lysis buffer containing 50 mM NEM to prevent artificial disulfide bond formation and to preserve the CoAlated proteins.
-
-
Protein Analysis:
-
Collect the cell lysate and clarify by centrifugation.
-
Determine the protein concentration of the supernatant.
-
Analyze the protein CoAlation status by non-reducing SDS-PAGE followed by Western blotting using an anti-CoA antibody.
-
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway in Coenzyme A Biosynthesis
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. Recent studies have shown that this pathway also stimulates the de novo synthesis of Coenzyme A.[9][11][12] Akt, a key downstream effector of PI3K, can phosphorylate and regulate the activity of pantothenate kinases (PANKs), the rate-limiting enzymes in CoA biosynthesis.[9][11][12]
Caption: PI3K/Akt pathway stimulates Coenzyme A biosynthesis.
Role of Acetyl-CoA in Histone Acetylation
Acetyl-CoA, a primary derivative of Coenzyme A, is the acetyl group donor for histone acetylation, a key epigenetic modification that regulates gene expression. Histone acetyltransferases (HATs) catalyze the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails, leading to a more open chromatin structure and increased gene transcription.[13][14][15][16]
Caption: Acetyl-CoA is the substrate for histone acetylation.
Experimental Workflow for Studying the Effects of Coenzyme A Supplementation
Caption: Workflow for Coenzyme A supplementation studies.
References
- 1. Coenzyme A protects against ferroptosis via CoAlation of mitochondrial thioredoxin reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coenzyme A protects against ferroptosis via CoAlation of thioredoxin reductase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 8. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K drives the de novo synthesis of coenzyme A from vitamin B5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein CoAlation and antioxidant function of coenzyme A in prokaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulatory Mechanisms Linking Coenzyme A Synthesis and PI3K Signaling [dash.harvard.edu]
- 12. Ludwig Cancer Research [ludwigcancerresearch.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
Application of Coenzyme A, Trilithium Salt in Histone Acetyltransferase (HAT) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone Acetyltransferases (HATs) are a class of enzymes that play a pivotal role in the regulation of gene expression by catalyzing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine (B10760008) residues on histone proteins.[1][2] This post-translational modification neutralizes the positive charge of histones, leading to a more relaxed chromatin structure and increased accessibility for transcriptional machinery.[3][4] Given their involvement in numerous cellular processes and their dysregulation in diseases such as cancer, HATs have emerged as significant targets for therapeutic intervention.[2][5]
Coenzyme A (CoA), as the acetyl group donor in its acetylated form, is an indispensable component of in vitro HAT assays. The trilithium salt of acetyl-CoA is a commonly used form due to its stability and solubility in aqueous solutions.[6] Accurate and reproducible measurement of HAT activity is crucial for understanding their biological functions and for the discovery and characterization of novel HAT inhibitors. This document provides detailed application notes and protocols for the use of coenzyme A, trilithium salt in various HAT assay formats.
Principle of HAT Assays
The fundamental principle of a HAT assay is to measure the enzymatic transfer of an acetyl group from acetyl-CoA to a histone substrate. The reaction can be generalized as follows:
Acetyl-CoA + Histone (or peptide substrate) --(HAT)--> Acetylated Histone (or peptide) + Coenzyme A (CoA-SH)
Assays are designed to quantify this reaction by detecting either the formation of the acetylated product or the release of free coenzyme A (CoA-SH).[5]
Quantitative Data Summary
The selection of appropriate substrate concentrations is critical for the success of HAT assays. For inhibitor screening, it is often recommended to use substrate concentrations around their Michaelis constant (Km) value.[5] The Km of HATs for acetyl-CoA can vary depending on the specific enzyme and the histone substrate used.
| Parameter | Enzyme | Value | Substrate | Assay Conditions | Reference |
| Km for Acetyl-CoA | p300 | 4.3 ± 0.37 µM | H4-20 peptide | 50 µM H4-20 peptide, 50 nM p300 | [7] |
| Km for Acetyl-CoA | hMOF | ~50 µM | H4 peptide | 400 µM H4 peptide, 50 nM hMOF, 40 mM Tris (pH 8.0), 100 mM NaCl, 800 µM Cys, 7.5 µM BSA | [8] |
| Typical Acetyl-CoA Concentration | Not specified | 7.5 µM ([³H]-acetyl-CoA) | H3/H4 tetramers | 375 nM histones, 15 nM HAT enzyme | [5] |
| Typical Acetyl-CoA Concentration | Not specified | 5 µM | H4-20 peptide | 50 µM H4-20 peptide, 50 nM p300 | [7] |
| Typical Histone Substrate Concentration | Not specified | 375 nM | H3/H4 tetramers | 7.5 µM [³H]-acetyl-CoA, 15 nM HAT enzyme | [5] |
| Typical Histone Substrate Concentration | hMOF | 400 µM | H4 peptide | 50 µM ¹⁴C-acetyl-CoA, 50 nM hMOF | [8] |
| Typical Enzyme Concentration | Not specified | 15 nM | H3/H4 tetramers | 375 nM histones, 7.5 µM [³H]-acetyl-CoA | [5] |
| Typical Enzyme Concentration | p300 | 50 nM | H4-20 peptide | 5 µM Acetyl-CoA, 50 µM H4-20 peptide | [7] |
Signaling Pathway and Experimental Workflow
Histone Acetylation Signaling Pathway
Histone acetylation is a key event in chromatin remodeling and gene activation. The following diagram illustrates the basic signaling pathway.
Caption: Histone acetylation pathway overview.
General Experimental Workflow for HAT Assays
The workflow for a typical HAT assay involves several key steps, from reagent preparation to data analysis.
Caption: General workflow for HAT assays.
Detailed Experimental Protocols
Radiometric Filter-Binding Assay
This assay directly measures the incorporation of a radiolabeled acetyl group from [³H]- or [¹⁴C]-acetyl-CoA into a histone substrate.[5][9]
Materials:
-
[³H]-acetyl-CoA or [¹⁴C]-acetyl-CoA (this compound)
-
HAT enzyme
-
Histone H3 or H4 peptide or full-length histones
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)[5]
-
Stop Solution (e.g., 3.7% HCl)[8]
-
Phosphocellulose filter paper (e.g., Whatman P81)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of radiolabeled acetyl-CoA in HAT Assay Buffer. The final concentration should be around the Km of the HAT for acetyl-CoA (e.g., 7.5 µM).[5]
-
Dilute the HAT enzyme and histone substrate to their desired working concentrations in HAT Assay Buffer.
-
-
Reaction Setup (in a 96-well plate):
-
Sample Wells: Add HAT Assay Buffer, diluted HAT enzyme, and test inhibitor (or vehicle) to each well.
-
Positive Control: Add HAT Assay Buffer, diluted HAT enzyme, and vehicle to each well.
-
Background Wells: Add HAT Assay Buffer and vehicle (no enzyme) to each well.
-
Pre-incubate the plate at 30°C for 10 minutes.[5]
-
-
Initiate the Reaction:
-
Stop the Reaction and Detection:
-
Stop the reaction by adding an equal volume of Stop Solution.[8]
-
Spot the reaction mixture onto the phosphocellulose filter paper.
-
Wash the filter paper three times with 50 mM sodium bicarbonate (pH 9.0) to remove unincorporated radiolabeled acetyl-CoA.
-
Air dry the filter paper.
-
Place the filter paper in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the average counts per minute (CPM) of the background wells from all other readings.
-
Determine the percent inhibition for each test compound relative to the positive control.
-
Plot the percent inhibition versus inhibitor concentration to calculate the IC50 value.
-
Fluorometric Assay
This assay indirectly measures HAT activity by detecting the production of free coenzyme A (CoA-SH) using a thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM).
Materials:
-
Acetyl-CoA, trilithium salt
-
HAT enzyme (e.g., PCAF)
-
Histone H3 peptide substrate
-
HAT Assay Buffer (e.g., 100 mM HEPES, pH 7.5)[10]
-
Fluorescent probe (e.g., CPM)
-
Stop Reagent (e.g., isopropanol)[10]
-
96-well black, flat-bottom plate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of acetyl-CoA in water or a suitable buffer.
-
Dilute the HAT enzyme, histone peptide, and acetyl-CoA to their working concentrations in HAT Assay Buffer.
-
Prepare the developer solution by diluting the CPM stock solution in HAT Assay Buffer.[10]
-
-
Reaction Setup (in a 96-well plate): [10]
-
Sample Wells: 15 µL Assay Buffer, 5 µL acetyl-CoA, 10 µL diluted HAT enzyme, and 5 µL of test inhibitor (or vehicle).
-
Positive Control: 15 µL Assay Buffer, 5 µL acetyl-CoA, 10 µL diluted HAT enzyme, and 5 µL of vehicle.
-
Background Wells: 15 µL Assay Buffer, 5 µL acetyl-CoA, 10 µL diluted HAT enzyme, and 5 µL of vehicle (histone peptide will be added after stopping the reaction).
-
-
Initiate the Reaction:
-
Stop the Reaction and Develop Signal:
-
Detection:
-
Measure the fluorescence using a microplate reader at an excitation wavelength of 360-390 nm and an emission wavelength of 450-470 nm.[10]
-
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percent inhibition for each test compound relative to the positive control.
-
Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.
-
Colorimetric Assay
This assay also measures the production of CoA-SH, but through a coupled enzymatic reaction that leads to the production of a colored product. In one common format, the released CoA-SH acts as a coenzyme for an NADH-generating enzyme, and the resulting NADH reduces a tetrazolium salt (like WST-1) to a colored formazan (B1609692) product that can be measured spectrophotometrically.[11]
Materials:
-
Acetyl-CoA, trilithium salt
-
HAT enzyme or nuclear extract
-
HAT peptide substrate
-
HAT Assay Buffer
-
NADH Generating Enzyme
-
WST-1 (or similar tetrazolium salt)
-
96-well clear, flat-bottom plate
-
Spectrophotometer (plate reader)
Protocol:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions if using a commercial kit. Typically, this involves reconstituting lyophilized components.[11]
-
-
Sample Preparation:
-
Assay Mix Preparation:
-
Prepare an assay mix containing HAT Assay Buffer, HAT Substrates, and the NADH Generating Enzyme.
-
-
Initiate the Reaction and Detection:
-
Data Analysis:
-
Subtract the absorbance of the background control from all sample readings.
-
Calculate the HAT activity, which is proportional to the change in absorbance over time.
-
For inhibitor studies, calculate the percent inhibition relative to the positive control and determine the IC50.
-
Conclusion
The choice of a HAT assay depends on various factors, including the specific research question, available equipment, and throughput requirements. Radiometric assays offer high sensitivity and a direct measure of product formation but involve the handling of radioactive materials.[5] Fluorescent and colorimetric assays provide non-radioactive alternatives that are well-suited for high-throughput screening.[12] Regardless of the method chosen, the use of high-quality reagents, including pure and accurately quantified this compound, is paramount for obtaining reliable and reproducible data in the study of histone acetyltransferases.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. Histone Acetylation [horizondiscovery.com]
- 4. Histone acetyltransferase - Wikipedia [en.wikipedia.org]
- 5. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Catalytic Mechanism of Histone Acetyltransferase p300: From the Proton Transfer to Acetylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of a Bioluminescent Assay Platform for Quantitative Measurement of Histone Acetyltransferase Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Histone Acetyltransferase Activity Assay Kit (Colorimetric) (ab65352) is not available | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
Application Note and Protocol: Quantification of Coenzyme A, Trilithium Salt in Biological Samples using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) is a crucial cofactor in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid metabolism.[1][2] Its acetylated form, acetyl-CoA, is a central molecule in cellular energy metabolism, epigenetics, and signaling.[3] Dysregulation of CoA and acetyl-CoA levels has been implicated in various pathological conditions, making their accurate quantification in biological samples essential for metabolic research and drug development.[3][4]
This document provides a detailed protocol for the quantification of coenzyme A (as its stable trilithium salt) and acetyl-CoA in various biological samples, such as cell cultures, tissues, and plasma, using a sensitive and robust High-Performance Liquid Chromatography (HPLC) method with UV detection.[1][3]
Principle
This method utilizes reversed-phase HPLC to separate CoA and acetyl-CoA from other cellular components.[1] The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (C18 column) and a polar mobile phase.[1] Detection is achieved by monitoring the UV absorbance at 259 nm, which is characteristic of the adenine (B156593) ring in the CoA molecule.[1] This method is highly sensitive, with a limit of detection significantly lower than previously described HPLC procedures, and offers excellent recovery and reproducibility.[3][5]
Materials and Reagents
-
Coenzyme A trilithium salt (Sigma-Aldrich)
-
Acetyl coenzyme A trilithium salt (Sigma-Aldrich)[5]
-
Perchloric acid (PCA), 72% (J.T. Baker)[6]
-
Dithiothreitol (DTT) (Sigma-Aldrich)[5]
-
Monosodium phosphate (B84403) (Sigma-Aldrich)[5]
-
Sodium acetate (B1210297) (Sigma-Aldrich)[5]
-
Acetonitrile (B52724), HPLC grade (J.T. Baker)[6]
-
Milli-Q or ultrapure water[3]
-
0.1 M Sodium Hydroxide (NaOH)
-
Phosphate-buffered saline (PBS)
-
Liquid nitrogen
Equipment
-
HPLC system with a binary pump, autosampler with cooling capabilities (4°C), and a UV/VIS detector (e.g., Waters 1525, 2707, 2489 or equivalent)[3]
-
Reversed-phase C18 column (e.g., ESA Inc. RP-C18, 150 x 3 mm, 3 µm, 120 Å or equivalent)[1]
-
Guard column (e.g., Phenomenex Security Guard column, cartridge C18, 4 x 2 mm)[6]
-
Centrifuge capable of 14,000 x g and 4°C
-
Sonicator
-
Vortex mixer
-
pH meter
-
Syringe filters (0.2 µm)
Experimental Protocols
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 100 mM monosodium phosphate and 75 mM sodium acetate in Milli-Q water. Adjust the pH to 4.6. Add acetonitrile to a final concentration of 6% (v/v). Filter the mobile phase through a 0.2 µm membrane filter and degas before use.[1]
-
Standard Stock Solutions (1-10 mM): Prepare stock solutions of CoA and acetyl-CoA in deionized water. These solutions are stable at -80°C for at least two years.[6]
-
Calibration Standards (0-5 µM): Prepare a series of calibration standards by serially diluting the stock solutions in a 5% aqueous PCA solution.[1]
-
5% Perchloric Acid (PCA) with 50 µM DTT: Prepare a fresh solution of 5% PCA in Milli-Q water and add DTT to a final concentration of 50 µM. Keep this solution on ice.[1]
Sample Preparation
Proper sample handling is critical to prevent the degradation of CoA and its thioesters.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in 0.3 mL of ice-cold 5% PCA solution containing 50 µM DTT.
-
Incubate on ice for 10 minutes, vortexing several times during the incubation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for immediate HPLC analysis.
-
The remaining pellet can be resuspended in 0.1 M NaOH for protein quantification.[3]
-
Rapidly excise the tissue and immediately freeze it in liquid nitrogen.[1]
-
To 10-20 mg of the frozen tissue, add 200 µL of ice-cold 5% PCA containing 50 µM DTT.[1]
-
Vortex and homogenize by brief sonication (e.g., 12 seconds at 20% amplitude).[1]
-
Keep the samples on ice during and after sonication.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]
-
Collect the supernatant for HPLC analysis.[1]
-
To 50 µL of plasma, add 250 µL of ice-cold 5% PCA supplemented with 50 µM DTT.[1]
-
Vortex and then centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Collect the supernatant for analysis.[1]
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.[1]
-
Set the autosampler temperature to 4°C.[1]
-
Inject 30 µL of the prepared standards and samples.[1]
-
Monitor the elution profile at a wavelength of 259 nm.[1]
-
The total run time for each sample is approximately 12 minutes.[1]
Data Analysis
-
Identify the CoA and acetyl-CoA peaks based on their retention times (approximately 3.8 minutes for CoA and 7.8 minutes for acetyl-CoA).[1]
-
Integrate the peak areas for CoA and acetyl-CoA in both standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of CoA and acetyl-CoA in the samples from the calibration curve.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this HPLC method.
Table 1: Chromatographic Conditions and Performance
| Parameter | Value | Reference |
| HPLC Column | RP-C18, 150 x 3 mm, 3 µm, 120 Å | [1] |
| Guard Column | C18, 4 x 2 mm | [1] |
| Mobile Phase | 100 mM monosodium phosphate, 75 mM sodium acetate, pH 4.6, with 6% acetonitrile (v/v) | [1] |
| Flow Rate | 0.5 mL/min | [1] |
| Detection Wavelength | 259 nm | [1] |
| Injection Volume | 30 µL | [1] |
| Run Time | 12 minutes | [1] |
| Retention Time (CoA) | ~3.8 minutes | [1][6] |
| Retention Time (Acetyl-CoA) | ~7.8 minutes | [1][6] |
Table 2: Method Validation Data
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.36 pmol per injection (0.012 µM) | [1] |
| Recovery | 95-97% | [1][3] |
| Coefficient of Variation (CV) | <1% for standard solutions, 1-3% for biological samples | [1][3] |
| Linearity | 0-5 µM | [3] |
Visualizations
Caption: Experimental workflow for the quantification of Coenzyme A.
Caption: Simplified metabolic pathways involving Coenzyme A.
References
- 1. benchchem.com [benchchem.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note: Spectrophotometric Determination of Coenzyme A (Trilithium Salt) Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coenzyme A (CoA) is a crucial cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. Its central role in metabolism makes the accurate quantification of CoA concentrations in biological samples and enzymatic assays essential for research in metabolic diseases, drug discovery, and biotechnology. This application note describes a reliable and widely used spectrophotometric method for the determination of Coenzyme A, trilithium salt concentration, primarily focusing on the 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or Ellman's reagent assay.
Principle of the Assay
The most common spectrophotometric method for quantifying free Coenzyme A is based on its reaction with DTNB. The free sulfhydryl group (-SH) of Coenzyme A reacts with DTNB, cleaving the disulfide bond to produce 2-nitro-5-thiobenzoate (TNB²⁻) and a mixed disulfide of CoA and TNB. The resulting TNB²⁻ ion has a distinct yellow color and a strong absorbance at 412 nm[1]. The concentration of CoA is directly proportional to the amount of TNB²⁻ formed, which can be quantified using a spectrophotometer. The molar extinction coefficient of TNB²⁻ at 412 nm is a well-established value, allowing for accurate concentration calculations.
An alternative direct spectrophotometric method involves measuring the intrinsic absorbance of Coenzyme A at its maximum wavelength of approximately 259.5 nm[2]. However, this method is prone to interference from other molecules that absorb in the same UV range, such as nucleotides.
Enzymatic assays coupled to the production or consumption of NADH or NADPH, measured at 340 nm, can also be employed for the indirect quantification of CoA or its derivatives like acetyl-CoA[3][4].
This document will focus on the detailed protocol for the DTNB-based assay due to its specificity, sensitivity, and robustness.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the spectrophotometric determination of Coenzyme A.
Table 1: Molar Extinction Coefficients
| Compound | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Reference |
| TNB²⁻ (from DTNB reaction) | 412 | 14,150 (in dilute buffer) | [1] |
| TNB²⁻ (from DTNB reaction) | 412 | 13,700 (in high salt concentrations) | [1] |
| Coenzyme A | 259.5 | 16,800 | [2] |
| Coenzyme A | 258 | 14,328 | [5] |
| Acetyl-CoA | 233 | 4,440 | [6][7] |
| NADH/NADPH | 340 | 6,220 |
Table 2: Coenzyme A Trilithium Salt Properties
| Property | Value | Reference |
| Molecular Weight | 785.3 g/mol | [7] |
| Appearance | White lyophilizate | [8] |
| Storage of solid | -20°C, desiccated | [9] |
| Stability of aqueous solutions | Stable at pH 2-6 when frozen. Unstable above pH 8. | [2] |
Experimental Protocols
Protocol 1: DTNB-Based Spectrophotometric Assay for Coenzyme A
This protocol details the steps for determining the concentration of a this compound solution using the DTNB assay.
Materials:
-
This compound standard
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Potassium Phosphate Buffer (0.1 M, pH 7.5)
-
Spectrophotometer and cuvettes or a microplate reader
-
Calibrated pipettes and tips
-
Deionized water
Reagent Preparation:
-
Coenzyme A Standard Stock Solution (e.g., 1 mM): Dissolve a precisely weighed amount of this compound in deionized water. For example, to prepare a 1 mM solution, dissolve 0.785 mg of CoA trilithium salt (MW: 785.3 g/mol ) in 1 mL of deionized water. Prepare fresh or aliquot and store at -20°C for short-term use or -80°C for long-term stability[10].
-
DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of 0.1 M Potassium Phosphate Buffer (pH 7.5)[11]. Store protected from light at 4°C for up to one month[11].
Experimental Workflow Diagram
Caption: Workflow for the DTNB-based spectrophotometric assay of Coenzyme A.
Procedure:
-
Standard Curve Preparation:
-
Perform serial dilutions of the Coenzyme A standard stock solution with 0.1 M Potassium Phosphate Buffer (pH 7.5) to prepare a series of standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
The '0' standard will serve as the blank.
-
-
Sample Preparation:
-
Dilute the unknown Coenzyme A sample with 0.1 M Potassium Phosphate Buffer (pH 7.5) to ensure the final concentration falls within the range of the standard curve.
-
For biological samples, deproteinization may be necessary using methods such as perchloric acid precipitation followed by neutralization[11][12].
-
-
Assay Reaction (in a 96-well plate or cuvettes):
-
To each well or cuvette, add a specific volume of the standard or sample (e.g., 180 µL).
-
Add a small volume of the 10 mM DTNB solution (e.g., 20 µL) to each well or cuvette.
-
Mix gently.
-
Incubate at room temperature for 5-15 minutes, protected from light.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each standard and sample at 412 nm using the spectrophotometer or microplate reader.
-
Use the blank (0 µM CoA standard with DTNB) to zero the instrument.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of all standards and samples.
-
Plot the corrected absorbance of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of the unknown sample by interpolating its absorbance value on the standard curve.
-
Alternatively, the concentration can be calculated directly using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × l) where:
-
ε (molar extinction coefficient of TNB²⁻) = 14,150 M⁻¹cm⁻¹
-
l (path length of the cuvette/well) in cm.
-
-
Protocol 2: Direct UV Spectrophotometric Determination of Coenzyme A
This protocol provides a rapid estimation of Coenzyme A concentration.
Materials:
-
This compound
-
Buffer (e.g., 0.1 M Potassium Phosphate Buffer, pH 7.0)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Dissolve the this compound in the buffer.
-
Measure the absorbance of the solution at 259.5 nm using a UV-Vis spectrophotometer. Use the buffer as a blank.
-
Calculate the concentration using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × l) where:
-
ε (molar extinction coefficient of CoA) = 16,800 M⁻¹cm⁻¹[2]
-
l (path length of the cuvette) in cm.
-
Note: This method is not recommended for complex biological samples due to potential interference from other UV-absorbing molecules.
Signaling Pathway and Reaction Scheme
The following diagram illustrates the chemical reaction underlying the DTNB assay.
Caption: Reaction of Coenzyme A with DTNB to produce the chromophore TNB²⁻.
Troubleshooting and Considerations
-
Interfering Substances: Thiols other than CoA in the sample will also react with DTNB, leading to an overestimation of the CoA concentration. If the presence of other thiols is suspected, appropriate controls or sample purification steps should be included.
-
Stability: Coenzyme A solutions can be unstable, particularly at alkaline pH[2]. It is recommended to prepare fresh solutions or use properly stored frozen aliquots.
-
Linear Range: Ensure that the absorbance values of the samples fall within the linear range of the standard curve. Dilute samples if necessary.
-
Light Sensitivity: The TNB²⁻ product is light-sensitive. Protect the reaction mixture from direct light during incubation.
By following these protocols and considering the potential pitfalls, researchers can accurately and reliably determine the concentration of this compound in their samples.
References
- 1. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 2. Coenzyme A - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Coenzyme A (CoASH) in the Presence of Different Thiols by Using Flow-Injection with a UV/Vis Spectrophotometric Detector and Potentiometric Determination of CoASH Using an Iodide ISE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solved 1. Acetyl-CoA (Acetyl-Coenzyme A) has a molar | Chegg.com [chegg.com]
- 7. oycus.com [oycus.com]
- 8. custombiotech.roche.com [custombiotech.roche.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. content.abcam.com [content.abcam.com]
Application Notes and Protocols for Coenzyme A, Trilithium Salt as a Cofactor in In Vitro Transcription Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the multifaceted roles of Coenzyme A (CoA) and its derivatives in in vitro transcription assays. Detailed protocols and quantitative data are presented to guide researchers in utilizing Coenzyme A, trilithium salt and its analogs as essential cofactors for studying gene regulation and for the enzymatic synthesis of modified RNA.
Introduction: The Diverse Roles of Coenzyme A in Transcription
Coenzyme A is a pivotal molecule in cellular metabolism and has emerged as a critical regulator of gene expression.[1] In the context of in vitro transcription, its derivatives, primarily Acetyl-Coenzyme A (Acetyl-CoA), play a dual role. Firstly, Acetyl-CoA can directly stimulate the basal transcription machinery, enhancing the activity of RNA Polymerase II.[2][3] Secondly, it serves as the essential acetyl-group donor for histone acetyltransferases (HATs), enzymes that modify chromatin structure to facilitate transcription.[2]
Furthermore, a dephosphorylated form of Coenzyme A (De-P-CoA) can act as a non-canonical initiating nucleotide in transcription reactions catalyzed by T7 RNA polymerase, leading to the synthesis of RNA with a 5'-CoA cap.[4][5][6][7] This opens avenues for producing functionally diverse RNA molecules for various research applications. Additionally, post-transcriptional capping of RNA with CoA can be achieved enzymatically.[8]
The trilithium salt form of Coenzyme A and its derivatives is a stable and highly pure formulation, making it well-suited for sensitive enzymatic assays like in vitro transcription.[2]
Application I: Acetyl-CoA as a Direct Transcriptional Cofactor and HAT Substrate
Acetyl-CoA is a key molecule linking metabolic states to gene regulation. In vitro transcription systems are invaluable for dissecting its precise effects on the transcriptional machinery.
The following diagram illustrates the dual role of Acetyl-CoA in stimulating RNA Polymerase II transcription, both directly and through histone acetylation.
Caption: Dual roles of Acetyl-CoA in transcription.
Protocol 1: In Vitro Transcription Stimulation Assay with a Naked DNA Template
This protocol assesses the direct stimulatory effect of Acetyl-CoA on a reconstituted RNA Polymerase II transcription system.[2]
Materials:
-
Acetyl-Coenzyme A, trilithium salt (>95% purity)
-
Highly purified recombinant human general transcription factors (TBP or TFIID, TFIIA, TFIIB, TFIIE, TFIIF)
-
RNA Polymerase II
-
Linear DNA template with a known promoter
-
5X Transcription Buffer (e.g., 100 mM HEPES-KOH pH 7.9, 500 mM KCl, 25 mM MgCl₂, 50% glycerol, 5 mM DTT)
-
NTP mix (2.5 mM each of ATP, CTP, GTP, UTP)
-
[α-³²P]UTP (for radiolabeling)
-
Stop Buffer (e.g., containing EDTA and proteinase K)
-
RNase-free water
Procedure:
-
On ice, assemble the following reaction mixture in an RNase-free microcentrifuge tube:
-
5X Transcription Buffer: 5 µL
-
Linear DNA Template: ~50-100 ng
-
General Transcription Factors: Optimal concentrations as determined empirically
-
RNase-free water: to a final volume of 20 µL
-
-
Add Acetyl-CoA, trilithium salt to the test reactions to a final concentration of 10-100 nM. For the control, add an equivalent volume of RNase-free water.[2]
-
Add RNA Polymerase II (~10 ng) to each reaction.
-
Incubate the reaction mixtures at 30°C for 30 minutes to allow for the formation of the pre-initiation complex.[2]
-
Initiate transcription by adding 2.5 µL of the 2.5 mM NTP mix (final concentration 250 µM each), including a radiolabeled nucleotide like [α-³²P]UTP.
-
Continue the incubation at 30°C for 30-60 minutes.[2]
-
Stop the reaction by adding 175 µL of Stop Buffer.
-
Extract the RNA using a standard phenol:chloroform procedure followed by ethanol (B145695) precipitation.
-
Analyze the transcripts by denaturing polyacrylamide gel electrophoresis and autoradiography.
Protocol 2: HAT-Dependent In Vitro Transcription with a Chromatin Template
This protocol is designed to study the effect of HATs on gene expression using Acetyl-CoA as the acetyl-group donor.[2]
Materials:
-
All materials from Protocol 1
-
Recombinant histone acetyltransferase (e.g., p300/CBP)
-
Chromatinized DNA template
-
10X HAT Buffer (e.g., 250 mM Tris-HCl pH 8.0, 10 mM DTT, 100 mM KCl, 1 mM AEBSF, 50 mM Sodium Butyrate)
Procedure:
-
Assemble the reaction as in Protocol 1, but use a chromatinized DNA template.
-
Add the histone acetyltransferase to the reaction.
-
Add Acetyl-CoA, trilithium salt to a final concentration of 5-50 µM.
-
Incubate for 30 minutes at 30°C to allow for histone acetylation and PIC assembly.[2]
-
Initiate transcription by adding the radiolabeled NTP mix.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction and purify the RNA as described in Protocol 1.
-
Analyze the transcripts by denaturing polyacrylamide gel electrophoresis and autoradiography.
The following table summarizes typical concentration ranges for key components in these in vitro transcription assays. These values may require optimization for specific experimental systems.[2]
| Component | Naked DNA Template Assay | Chromatin Template Assay |
| Acetyl-CoA, trilithium salt | 10 - 100 nM | 5 - 50 µM |
| General Transcription Factors | Titrated for optimal activity | Titrated for optimal activity |
| RNA Polymerase II | ~10 ng | ~10 ng |
| DNA Template | 50 - 100 ng | 50 - 100 ng |
| Histone Acetyltransferase | N/A | Titrated for optimal activity |
| NTPs (each) | 250 µM | 250 µM |
Application II: Dephospho-Coenzyme A as a Transcription Initiator
Dephospho-Coenzyme A (De-P-CoA) can be utilized by T7 RNA polymerase to initiate transcription, resulting in the synthesis of RNA with a 5'-CoA cap.[4][5] This provides a powerful method for producing RNA with a functional handle for downstream applications.
The diagram below outlines the workflow for T7 RNA polymerase-mediated transcription initiation using De-P-CoA.
Caption: Workflow for 5'-CoA RNA synthesis.
Protocol 3: T7 RNA Polymerase-Mediated Synthesis of 5'-CoA RNA
This protocol describes the conditions for initiating in vitro transcription with De-P-CoA.[4] Note that this compound must first be dephosphorylated at the 3' position to be used in this assay.
Materials:
-
Dephosphorylated Coenzyme A (De-P-CoA)
-
Linearized DNA template containing a T7 class II promoter where transcription starts with an adenosine
-
T7 RNA Polymerase
-
10X T7 Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 20 mM spermidine, 0.1% Triton X-100)
-
DTT (100 mM)
-
NTP mix (10 mM each of ATP, CTP, GTP, UTP)
-
RNase Inhibitor
-
RNase-free water
Procedure:
-
Set up the following standard transcription reaction in a final volume of 20 µL:
-
10X T7 Transcription Buffer: 2 µL
-
DTT (100 mM): 1 µL
-
NTP mix (10 mM each): 2 µL (for 1 mM final concentration of each)
-
Linear DNA Template: 0.2 µM final concentration
-
RNase Inhibitor: 0.2 U/µL final concentration
-
T7 RNA Polymerase: 5 U/µL final concentration
-
RNase-free water: to adjust volume
-
-
To initiate with CoA, add De-P-CoA to the reaction at a final concentration of 4-8 mM.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Stop the reaction by adding an equal volume of 2X RNA loading dye (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue).
-
Denature the sample by heating at 95°C for 5 minutes.
-
Analyze the products by denaturing polyacrylamide gel electrophoresis.
The yield of CoA-RNA is dependent on the relative concentrations of De-P-CoA and ATP. The following table summarizes the effect of varying these concentrations on the relative yield of CoA-RNA and the total RNA yield.[4]
| De-P-CoA (mM) | ATP (mM) | GTP, CTP, UTP (mM) | Relative CoA-RNA Yield (%) | Total RNA Yield (%) (relative to no De-P-CoA) |
| 0 | 1 | 1 | 0 | 100 |
| 4 | 1 | 1 | 33 | 110 |
| 4 | 0.5 | 1 | 46 | 85 |
| 4 | 0.2 | 1 | 52 | 44 |
| 4 | 0.1 | 1 | 56 | 12 |
| 8 | 1 | 1 | ~30-35 | (Slightly inhibitory) |
Note: To achieve a higher proportion of CoA-capped RNA, the concentration of ATP can be reduced, although this may lead to a decrease in the total RNA yield.[4]
Conclusion
This compound and its derivatives are versatile and indispensable reagents for in vitro transcription studies. As Acetyl-CoA, it directly modulates the activity of the core transcription machinery and is a vital substrate for chromatin-modifying enzymes. As De-P-CoA, it enables the innovative synthesis of 5'-capped functional RNAs. The protocols and data presented herein provide a solid foundation for researchers to explore the multifaceted roles of Coenzyme A in gene expression and to develop novel RNA-based technologies.
References
- 1. Coenzyme A - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Acetyl Coenzyme A Stimulates RNA Polymerase II Transcription and Promoter Binding by Transcription Factor IID in the Absence of Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient incorporation of CoA, NAD and FAD into RNA by in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. [PDF] Efficient incorporation of CoA, NAD and FAD into RNA by in vitro transcription. | Semantic Scholar [semanticscholar.org]
- 7. aquila.usm.edu [aquila.usm.edu]
- 8. Post-transcriptional capping generates coenzyme A-linked RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Carnitine Palmitoyltransferase with Coenzyme A, Trilithium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine Palmitoyltransferase (CPT) is a critical enzyme family in cellular metabolism, playing a rate-limiting role in the oxidation of long-chain fatty acids.[1] The CPT system facilitates the transport of these fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce ATP. This system comprises two main enzymes: CPT1, located on the outer mitochondrial membrane, and CPT2, on the inner mitochondrial membrane. CPT1 catalyzes the conversion of long-chain fatty acyl-CoAs and L-carnitine (B1674952) to acylcarnitines, which are then transported into the mitochondrial intermembrane space.[2]
Given its pivotal role in energy homeostasis, the CPT system, particularly CPT1, is a significant therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease.[3] Dysregulation of CPT1 activity is also implicated in other conditions, including cardiovascular diseases and cancer.[4] Therefore, robust and detailed protocols for studying CPT1 activity and its modulation are essential for both basic research and drug development.
These application notes provide comprehensive protocols for the enzymatic assay of CPT1 using Coenzyme A, trilithium salt, and other key reagents. Included are methods for determining enzyme kinetics, screening for inhibitors, and visualizing the relevant signaling pathways and experimental workflows.
Data Presentation: Enzyme Kinetics and Inhibition
Quantitative data for CPT1 is crucial for comparative studies and for understanding its function in different physiological and pathological contexts. The following tables summarize key kinetic parameters and inhibitor constants for CPT1 isoforms.
Table 1: Michaelis-Menten Constants (Km) for CPT1 Substrates
| Isoform | Species/System | Substrate | Km (µM) | Reference(s) |
| CPT1A | Rat Liver | L-Carnitine | 30 | [4] |
| CPT1A | Pig Liver | L-Carnitine | 164 - 216 | |
| CPT1B | Rat Muscle | L-Carnitine | 500 | [4] |
| CPT1B | Pig Skeletal Muscle | L-Carnitine | ~480 | |
| CPT1A | Rat Heart (Interfibrillar Mitochondria) | Palmitoyl-CoA | Diminished in aged rats | [5] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Malonyl-CoA for CPT1
| Isoform | Species/System | Palmitoyl-CoA Concentration (µM) | IC50 of Malonyl-CoA (µM) | Reference(s) |
| CPT1A | Rat | Not Specified | 1.9 | [3] |
| CPT1B | Human | Not Specified | 0.097 | [3] |
| CPT1 (in permeabilized muscle fibers) | Not Specified | 25 | 0.61 | [6][7] |
| CPT1 (in permeabilized muscle fibers) | Not Specified | 150 | 6.3 | [6][7] |
| CPT1B | Untrained Human Skeletal Muscle | Not Specified | 0.49 ± 0.17 | [1] |
| CPT1B | Trained Human Skeletal Muscle | Not Specified | 0.17 ± 0.04 | [1] |
Signaling and Experimental Workflow Visualizations
To elucidate the complex relationships in CPT1 regulation and the experimental procedures, the following diagrams are provided.
References
- 1. High intensity exercise inhibits carnitine palmitoyltransferase-I sensitivity to l-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coenzyme A (Co A-Li), Trilithium Salt, Hyd | LeeBio.com [leebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetylthis compound [sigmaaldrich.com]
- 6. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Fatty acid oxidation by the osteoblast is required for normal bone acquisition in a sex- and diet-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coenzyme A, Trilithium Salt in Cell-Free Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA), a pivotal cofactor in cellular metabolism, plays a crucial role in the efficiency and productivity of cell-free protein synthesis (CFPS) systems. Its involvement in energy regeneration pathways, particularly when utilizing pyruvate (B1213749) as an energy source, and its impact on protein acylation make it a critical component for optimizing protein yields and functionality. This document provides detailed application notes and experimental protocols for the effective use of Coenzyme A, trilithium salt, in E. coli-based CFPS systems.
Application Notes
Coenzyme A is primarily utilized in CFPS systems as a key component of energy regeneration pathways. In systems employing pyruvate as an energy source, CoA is essential for the conversion of pyruvate to acetyl-CoA by the pyruvate dehydrogenase complex. This reaction not only links glycolysis to the citric acid cycle for efficient ATP production but also generates acetyl-CoA, a central metabolite.
The concentration of Coenzyme A can significantly impact the performance of a CFPS reaction. While essential for certain energy pathways, excessive concentrations of its derivative, acetyl-CoA, have been shown to be inhibitory. Studies have indicated that micromolar concentrations of acetyl-CoA can block the initiation of protein synthesis, whereas millimolar concentrations can lead to a more widespread inhibition of the translation process[1]. Therefore, optimizing the concentration of Coenzyme A is critical to maximizing protein yield.
In the context of cell-free metabolic engineering, Coenzyme A is a fundamental component for the synthesis of various small molecules and natural products. For instance, in the cell-free production of n-butanol, CoA is a necessary cofactor for the enzymatic pathway that converts glucose to the final product.
Quantitative Data Summary
The optimal concentration of this compound, in a CFPS reaction is dependent on the specific system, particularly the energy source being utilized. The following table summarizes key quantitative data from the literature.
| CFPS System Type | Energy Source | Coenzyme A Concentration | Observed Effect | Reference |
| E. coli lysate-based (Cell-Free Metabolic Engineering) | Glucose | 1.5 mM | Component of the reaction mixture for butanol synthesis. | |
| Mouse liver cell-free system | Not specified | Micromolar (as Acetyl-CoA) | Inhibition of protein synthesis initiation. | [1] |
| Mouse liver cell-free system | Not specified | Millimolar (as Acetyl-CoA) | General inhibition of the translation process. | [1] |
| PANOx-SP System | Pyruvate | Included (concentration not always specified) | Essential cofactor with NAD+ for the conversion of pyruvate to acetate. |
Experimental Protocols
Protocol 1: General Use of Coenzyme A in a Pyruvate-Based E. coli CFPS System
This protocol provides a starting point for incorporating Coenzyme A into a lab-prepared E. coli S30 extract-based CFPS system with pyruvate as the primary energy source.
Materials:
-
E. coli S30 extract
-
DNA template (plasmid or linear) encoding the protein of interest
-
Reaction buffer (containing HEPES, potassium glutamate, magnesium acetate, etc.)
-
Amino acid mixture
-
Pyruvate solution
-
NAD+ solution
-
This compound solution (freshly prepared)
-
NTPs (ATP, GTP, CTP, UTP)
-
tRNA mixture
-
RNase inhibitor
-
Nuclease-free water
Procedure:
-
Prepare a fresh stock solution of this compound (e.g., 50 mM in nuclease-free water). Store on ice.
-
On ice, assemble the CFPS reaction mixture in the following order:
-
Nuclease-free water to the final reaction volume.
-
Reaction buffer to the desired final concentration.
-
Amino acid mixture.
-
Pyruvate solution (final concentration typically 20-30 mM).
-
NAD+ solution (final concentration typically 1-2 mM).
-
This compound solution to a final concentration of 0.5 - 1.5 mM.
-
NTPs.
-
tRNA mixture.
-
RNase inhibitor.
-
E. coli S30 extract (typically 25-33% of the final volume).
-
DNA template (concentration to be optimized, e.g., 5-10 nM for plasmid).
-
-
Mix the reaction gently by pipetting up and down. Avoid vortexing.
-
Incubate the reaction at the optimal temperature for the S30 extract (typically 30-37°C) for 2-4 hours.
-
Analyze the protein expression using appropriate methods such as SDS-PAGE, Western blot, or activity assays.
Protocol 2: Optimization of Coenzyme A Concentration
To determine the optimal Coenzyme A concentration for a specific CFPS system and target protein, a titration experiment should be performed.
Procedure:
-
Set up a series of CFPS reactions as described in Protocol 1.
-
Vary the final concentration of this compound across a range, for example: 0 mM, 0.25 mM, 0.5 mM, 1.0 mM, 1.5 mM, 2.0 mM, and 2.5 mM.
-
Keep all other component concentrations constant across all reactions.
-
Incubate all reactions under identical conditions.
-
Quantify the protein yield for each Coenzyme A concentration using a reliable method (e.g., densitometry of a Coomassie-stained SDS-PAGE gel, fluorescence of a tagged protein, or scintillation counting with a radiolabeled amino acid).
-
Plot the protein yield as a function of Coenzyme A concentration to identify the optimal concentration.
Visualizations
Caption: Pyruvate-based energy regeneration pathway in CFPS.
References
Preparation of Coenzyme A, Trilithium Salt Stock Solutions for Enzymatic Reactions
Introduction
Coenzyme A (CoA) is a fundamental cofactor in numerous metabolic pathways, serving as a carrier for acyl groups. Its involvement is critical in the Krebs cycle, fatty acid synthesis and oxidation, and the biosynthesis of various cellular components. The trilithium salt of Coenzyme A is often favored in laboratory settings due to its stability and solubility. The accurate and reproducible preparation of Coenzyme A stock solutions is paramount for reliable results in enzymatic assays and other biochemical studies. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and storage of Coenzyme A, trilithium salt stock solutions.
Quantitative Data Summary
For optimal experimental outcomes, it is crucial to adhere to established quantitative parameters for the preparation and storage of this compound solutions. The following table summarizes key data points for easy reference.
| Parameter | Value | Notes | Source(s) |
| Molecular Formula | C₂₁H₃₃N₇O₁₆P₃SLi₃ | [1] | |
| Molecular Weight | 785.33 g/mol | [1] | |
| Appearance | Off-white to white crystalline powder/lyophilizate | Hygroscopic; handle with care. | [1],[2],[3] |
| Solubility in Water | Up to 50 mg/mL | Solutions should be clear and colorless. | [1],[2] |
| Recommended Stock Concentration | 10 mM | A common starting concentration for many applications. | [4] |
| Storage of Lyophilized Powder | -20°C, desiccated | Stable for at least 12 months under these conditions. | [1],[5],[3] |
| Short-Term Solution Storage | ≤ 1 day at 4°C or up to 2 weeks at -20°C | Avoid repeated freeze-thaw cycles. | [1],[5],[6] |
| Long-Term Solution Storage | Up to 6 months at -80°C | Aliquoting into single-use volumes is highly recommended. | [4],[5], |
| Optimal pH for Solution Stability | 3.5 - 7.0 | More stable in neutral to moderately acidic conditions. | [5],[6],[7] |
Experimental Protocols
Materials
-
This compound (lyophilized powder)
-
Nuclease-free, deionized water (chilled to 4°C)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Ice bucket
-
Desiccator
Protocol for Preparation of a 10 mM Coenzyme A Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound.
-
Equilibration of Lyophilized Powder:
-
Remove the vial of this compound from the -20°C freezer.
-
Place the sealed vial in a desiccator at room temperature for 15-20 minutes. This crucial step prevents condensation from forming on the hygroscopic powder upon opening.[4]
-
-
Calculation of Required Mass:
-
Determine the desired volume of the stock solution. For example, to prepare 1 mL of a 10 mM solution.
-
Calculate the mass of this compound needed using its molecular weight (785.33 g/mol ).
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 785.33 g/mol x 1000 mg/g = 7.85 mg
-
-
-
Weighing the Powder:
-
Dissolution:
-
Add the appropriate volume of chilled, nuclease-free water to the microcentrifuge tube containing the powder (e.g., 1 mL for a 10 mM solution from 7.85 mg).[4]
-
To minimize oxidation, it is good practice to use water that has been deoxygenated by sparging with an inert gas like nitrogen.[1][6]
-
Keep the tube on ice throughout the dissolution process to minimize degradation.[4]
-
-
Mixing:
-
Aliquoting:
-
Storage:
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the protocol for preparing this compound stock solutions.
Caption: Workflow for preparing Coenzyme A stock solution.
Role of Coenzyme A in a Simplified Metabolic Pathway
Coenzyme A is central to metabolism, facilitating the entry of acetyl groups derived from glycolysis into the Krebs cycle. The diagram below provides a simplified representation of this critical metabolic juncture.
Caption: Simplified pathway showing CoA's role in metabolism.
References
- 1. usbio.net [usbio.net]
- 2. custombiotech.roche.com [custombiotech.roche.com]
- 3. Coenzyme A trilithium salt [sorachim.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Technical Support Center: Coenzyme A, Trilithium Salt - Aqueous Solution Stability
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on addressing the stability issues of coenzyme A (CoA), trilithium salt in aqueous solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Coenzyme A, trilithium salt powder?
A: The lyophilized powder is sensitive to moisture and should be stored in a desiccated environment at -20°C.[1][2] Under these conditions, the product is stable for at least 12 months.
Q2: What is the recommended solvent and concentration for dissolving this compound?
A: The recommended solvent is high-purity, nuclease-free deionized water.[1][3] It is readily soluble in water at concentrations up to 100 mg/mL, forming a clear and colorless solution.[1][4]
Q3: What is the optimal pH for the stability of aqueous solutions of Coenzyme A?
A: Aqueous solutions of Coenzyme A are most stable in a neutral to moderately acidic pH range, specifically between 3.5 and 5.0.[1][5] The thioester bond is susceptible to hydrolysis in strongly acidic conditions and hydrolyzes more rapidly in alkaline solutions (above pH 8).[1] A recommended storage buffer is 50 mM sodium acetate, pH 5.0.[1][6]
Q4: How should I store aqueous solutions of Coenzyme A?
A: For optimal stability, it is highly recommended to prepare aqueous solutions fresh before each experiment.[1][7] If storage is necessary, the solution should be dispensed into single-use aliquots to avoid repeated freeze-thaw cycles and stored frozen.[1]
Q5: My experimental results are inconsistent. Could my Coenzyme A be degraded?
A: Yes, the degradation of Coenzyme A is a common reason for inconsistent experimental results.[1] The high-energy thioester bond in Coenzyme A is reactive and prone to hydrolysis.[1][6] Factors such as improper storage temperature, alkaline pH, and multiple freeze-thaw cycles can lead to degradation.[1] It is advisable to verify the integrity of your stock solution using methods like HPLC or a functional enzymatic assay.[1]
Q6: Is it possible to heat an aqueous solution of Coenzyme A?
A: Surprisingly, aqueous solutions with a pH between 3.5 and 5.0 can be heated to 100°C for a short duration without significant decomposition.[5][8] However, this is not a recommended routine practice for handling the solution.[1]
Troubleshooting Guide
This guide addresses common problems that may arise during experiments involving this compound aqueous solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no signal in an enzymatic assay | 1. Degraded Coenzyme A: The stock solution may have hydrolyzed due to improper storage (temperature, pH) or age. 2. Incorrect Buffer pH: The assay buffer may be alkaline, which accelerates the hydrolysis of the thioester bond. | 1. Prepare a fresh solution of Coenzyme A from the lyophilized powder. If possible, verify its concentration and purity via HPLC. Always run a positive control with a fresh standard. 2. Ensure the pH of your assay buffer is within the optimal range for both the enzyme and Coenzyme A stability (ideally between 3.5 and 7.5).[7] |
| High variability between experimental replicates | 1. Inconsistent Coenzyme A Concentration: This can result from incomplete dissolution of the lyophilized powder or degradation of the stock solution over time. 2. Repeated Freeze-Thaw Cycles: The entire stock solution was repeatedly frozen and thawed instead of using single-use aliquots.[1] | 1. Ensure the lyophilized powder is fully dissolved before use. Prepare fresh stock solutions regularly and quantify the concentration spectrophotometrically. 2. Always prepare single-use aliquots from a freshly prepared stock solution to maintain consistency.[1] |
| Gradual decrease in signal over the course of an experiment | Ongoing Hydrolysis of Coenzyme A: The experimental conditions (e.g., buffer pH, temperature) may be promoting the slow degradation of Coenzyme A. | Maintain the experimental setup at a cool temperature and ensure the buffer pH is not alkaline. For long experiments, consider the stability of Coenzyme A under your specific assay conditions. |
Quantitative Data Summary
The stability of this compound in aqueous solutions is highly dependent on storage conditions. The following table summarizes the recommended storage conditions and expected stability.
| Storage Temperature | pH Range | Duration | Recommendations |
| -80°C | Neutral to Acidic (e.g., pH 3.5-7.0) | Up to 6 months | Recommended for long-term storage of aliquots.[1] |
| -20°C | Neutral to Acidic (e.g., pH 3.5-7.0) | Up to 2 weeks | Suitable for short-term working stocks. Avoid freeze-thaw cycles.[1] |
| 4°C | Acidic (e.g., in 5% sulfosalicylic acid) | Several days (~50% loss after 15 days) | Not recommended for routine storage unless in a stabilizing buffer.[1] |
| Room Temperature | > pH 8.0 (Alkaline) | Unstable | Significant activity is lost within 24 hours due to rapid hydrolysis of the thioester bond.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Coenzyme A Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound (lyophilized powder)
-
Nuclease-free water, chilled to 4°C
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Ice bucket
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent moisture condensation.[1]
-
Weighing: Briefly centrifuge the vial to collect all the powder at the bottom. Carefully weigh the required amount of powder in a sterile microcentrifuge tube.
-
Reconstitution: Add the appropriate volume of chilled, nuclease-free water to the powder to achieve a 10 mM concentration. Ensure the pH is maintained between 4 and 6 for optimal stability.[1]
-
Dissolution: Gently mix by pipetting or brief vortexing until the solution is clear and colorless.[1] Keep the tube on ice during this process to minimize degradation.[3]
-
Aliquoting: Immediately dispense the stock solution into single-use, low-retention microcentrifuge tubes.[1] The volume of the aliquots should be suitable for a single experiment to prevent waste and avoid freeze-thaw cycles.[1]
-
Storage: For short-term storage (up to 2 weeks), store the aliquots at -20°C. For long-term storage (up to 6 months), flash-freeze the aliquots in liquid nitrogen and then transfer them to -80°C.[1]
Protocol 2: Quality Control of Coenzyme A Stock Solution using HPLC
This protocol provides a general workflow for assessing the purity of a Coenzyme A stock solution.
Objective: To separate and quantify Coenzyme A from its primary degradation product.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.0)
-
Mobile Phase B: Acetonitrile or methanol
-
Coenzyme A stock solution (prepared as in Protocol 1)
-
Coenzyme A standard of known purity
Procedure:
-
Sample Preparation: Dilute the Coenzyme A stock solution to an appropriate concentration with the mobile phase.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the diluted sample and a known standard for comparison.
-
Run a gradient elution to separate Coenzyme A from its degradation products.
-
Monitor the elution profile at 260 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to Coenzyme A based on the retention time of the standard.
-
Integrate the peak areas of Coenzyme A and any degradation products.
-
Calculate the purity of the Coenzyme A stock solution as a percentage of the total peak area.
-
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent experimental results.
Caption: Factors influencing the degradation of Coenzyme A in aqueous solutions.
References
Preventing degradation of coenzyme A, trilithium salt during long experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of coenzyme A (CoA) trilithium salt during long experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized Coenzyme A trilithium salt powder?
A1: The lyophilized powder is sensitive to moisture and should be stored desiccated at -20°C.[1][2] Under these conditions, the product is stable for at least one year.[3]
Q2: What is the recommended solvent for dissolving Coenzyme A trilithium salt, and what is a typical stock concentration?
A2: The recommended solvent is high-purity, nuclease-free deionized water or a slightly acidic buffer.[1][4] It is readily soluble in water at concentrations up to 50 mg/ml.[1] A common stock solution concentration for enzymatic assays is 10 mM.
Q3: How should I store aqueous solutions of Coenzyme A?
A3: For optimal stability, it is highly recommended to prepare aqueous solutions of CoA fresh for each experiment.[5] If storage is necessary, the solution should be aliquoted into single-use tubes to avoid repeated freeze-thaw cycles and stored frozen.[5]
Q4: At what pH is an aqueous solution of Coenzyme A most stable?
A4: Aqueous solutions of CoA are most stable in a neutral to moderately acidic pH range, typically between 2 and 6.[4][6] The thioester bond is susceptible to hydrolysis, which is accelerated in alkaline solutions (pH above 8).[5][6] For storage of stock solutions, a slightly acidic pH of 3.5-5.0 is optimal.[7]
Q5: My enzymatic assay is giving inconsistent or low results. Could my Coenzyme A be degraded?
A5: Yes, degradation of CoA is a common reason for inconsistent results.[5] The primary causes of degradation in an experimental setting are improper storage of stock solutions (temperature, pH), multiple freeze-thaw cycles, and prolonged incubation at non-optimal pH or temperature during the assay.[5][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during long experiments involving Coenzyme A trilithium salt.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Gradual loss of signal or reaction rate over time in a long-term enzymatic assay. | 1. Hydrolysis of CoA at assay pH: If the assay buffer is alkaline (pH > 8), the thioester bond of CoA can hydrolyze over time.[6] 2. Oxidation of CoA: The free thiol group of CoA is susceptible to oxidation, forming inactive CoA disulfides. This is more likely in the presence of atmospheric oxygen over extended periods.[4][6] | 1. Optimize pH: If possible, perform the assay at a pH closer to neutral (pH 6-8). If a higher pH is required for enzyme activity, prepare fresh CoA solution immediately before starting the assay and keep the assay time as short as possible. 2. Use of Reducing Agents: Consider adding a reducing agent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) to the assay buffer to maintain CoA in its reduced, active form.[6] 3. Deoxygenate Solutions: For very long experiments, sparging the buffer with an inert gas like nitrogen or argon can help to minimize oxidation.[1] |
| High background signal in a coupled assay. | Spontaneous hydrolysis of CoA-derivatives: If the experiment involves acetyl-CoA or other acyl-CoAs, spontaneous hydrolysis can release free CoA, which might be detected by the coupling enzyme, leading to a high background. | Prepare Substrates Fresh: Prepare acetyl-CoA or other acyl-CoA solutions immediately before use. Run a "No Enzyme" Control: Always include a control reaction without your primary enzyme to measure the rate of spontaneous hydrolysis. Subtract this background rate from your experimental data. |
| Precipitate forms in the reaction mixture. | Incompatibility with buffer components: High concentrations of certain divalent cations, like Mg²⁺, can cause precipitation of long-chain acyl-CoAs.[9] | Check Buffer Compatibility: Review the literature for your specific enzyme to ensure buffer components are compatible with CoA and its derivatives. If high Mg²⁺ is required, you may need to optimize the concentrations of other components.[9] |
| Inconsistent results between different experimental days. | 1. Degradation of stock solution: The CoA stock solution may have degraded due to improper storage or age. 2. Inaccurate concentration of stock solution: The initial concentration of the CoA stock may not have been accurately determined. | 1. Aliquot and Store Properly: Always aliquot stock solutions into single-use volumes and store them at -80°C for long-term stability.[5] Avoid using a stock solution that has been stored at -20°C for more than a few months.[4] 2. Quantify Stock Solutions: Determine the concentration of your CoA stock solution spectrophotometrically by measuring the absorbance at 260 nm (using a molar extinction coefficient of 16,400 M⁻¹cm⁻¹).[10] |
Data Presentation
Table 1: Stability of Coenzyme A Trilithium Salt Under Various Conditions
| Form | Storage Temperature | pH Range | Stability | Recommendations |
| Lyophilized Powder | -20°C | N/A | At least 1 year[3] | Store desiccated.[2] |
| Aqueous Solution | 4°C | 2.0 - 6.0 | Stable for up to 1 day[1] | Recommended for immediate use. |
| Aqueous Solution | -20°C | 2.0 - 6.0 | Up to a few months[4] | Aliquot to avoid freeze-thaw cycles.[11] |
| Aqueous Solution | -80°C | 2.0 - 6.0 | Up to 6 months[2][11] | Recommended for long-term storage of aliquots. |
| Aqueous Solution | 25°C | > 8.0 | Unstable, significant loss within 24 hours[6] | Avoid for prolonged experiments. |
Experimental Protocols
Protocol 1: Preparation and Quantification of a Stable Coenzyme A Stock Solution
This protocol describes the preparation of a CoA stock solution and its accurate concentration determination.
Materials:
-
Coenzyme A trilithium salt, lyophilized powder
-
High-purity, nuclease-free water
-
Sterile, low-retention microcentrifuge tubes
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Allow the vial of lyophilized CoA to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of CoA powder and dissolve it in high-purity water to a target concentration of approximately 10 mM.
-
Mix gently by pipetting up and down until the powder is fully dissolved. Keep the solution on ice.
-
To determine the precise concentration, dilute an aliquot of the stock solution in water to a final concentration within the linear range of the spectrophotometer (e.g., a 1:100 dilution for a 10 mM stock).
-
Measure the absorbance of the diluted solution at 260 nm using a quartz cuvette. Use water as a blank.
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (16,400 M⁻¹cm⁻¹ for CoA at 260 nm), c is the concentration, and l is the path length of the cuvette (typically 1 cm).
-
Immediately aliquot the quantified stock solution into single-use volumes in sterile, low-retention microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C.
Protocol 2: General Workflow for a Long-Duration Enzymatic Assay to Minimize CoA Degradation
This protocol outlines a generalized workflow for an enzymatic assay that runs for an extended period, with steps to minimize CoA degradation.
Materials:
-
Quantified Coenzyme A stock solution (from Protocol 1)
-
Enzyme and other required substrates
-
Assay buffer (pH optimized for enzyme activity and CoA stability, ideally pH 6-8)
-
Optional: Dithiothreitol (DTT) or other reducing agent
-
96-well plate or reaction tubes
-
Plate reader or other detection instrument
Procedure:
-
Reagent Preparation:
-
Thaw the enzyme, CoA stock solution, and other substrates on ice.
-
Prepare the assay buffer. If using a reducing agent, add it to the buffer at this stage.
-
Prepare a fresh working dilution of CoA from the stock solution in the assay buffer immediately before starting the experiment. Keep it on ice.
-
-
Reaction Setup:
-
Prepare a master mix of all common reagents (buffer, substrates other than CoA, etc.) to ensure consistency across all reactions.
-
Add the master mix to each well or tube.
-
Include appropriate controls:
-
No Enzyme Control: To measure the background signal and non-enzymatic degradation of substrates.
-
No CoA Control: To ensure the signal is dependent on the presence of CoA.
-
-
-
Initiate the Reaction:
-
Start the reaction by adding the freshly prepared CoA working solution to each well.
-
Mix the contents of the wells gently but thoroughly.
-
-
Incubation and Data Acquisition:
-
If the experiment requires a long incubation, cover the plate to prevent evaporation.
-
Measure the signal at regular intervals over the desired time course.
-
-
Data Analysis:
-
Subtract the background signal (from the "No Enzyme" control) from the experimental data.
-
Plot the signal over time to determine the reaction rate.
-
Visualizations
References
- 1. usbio.net [usbio.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Coenzyme A trilithium salt [sorachim.com]
- 4. neolab.de [neolab.de]
- 5. benchchem.com [benchchem.com]
- 6. Coenzyme A - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. search.library.ucla.edu [search.library.ucla.edu]
- 10. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 11. Coenzyme A trilithium salt ≥94% (UV), solid, cofactor in enzymatic acetyl transfer reactions, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting low enzyme activity with coenzyme A, trilithium salt as a substrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low enzyme activity when using coenzyme A (CoA), trilithium salt as a substrate.
Frequently Asked Questions (FAQs)
Q1: How should I properly store solid Coenzyme A, trilithium salt? A: The lyophilized powder is sensitive to moisture and should be stored desiccated at -20°C.[1][2] Under these conditions, the product is stable for at least 12 months.[3] It is recommended to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[3]
Q2: What is the best way to prepare and store aqueous solutions of Coenzyme A? A: Coenzyme A is not stable in aqueous solutions and will degrade rapidly.[4] It is strongly recommended to prepare solutions fresh for each experiment.[1][4] If storage is necessary, dissolve the CoA in a slightly acidic buffer (pH 3.5-5.0) where it is most stable.[1][3] Aliquot the solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C for up to two weeks or at -80°C for up to six months.[1][2][3]
Q3: What is the most common reason for observing low enzyme activity with CoA as a substrate? A: The primary cause is often the degradation of the CoA substrate.[3] The thioester bond in CoA is thermodynamically unstable in aqueous solutions, leading to hydrolysis.[1] This hydrolysis reduces the effective concentration of the active substrate available for the enzyme.[1]
Q4: What factors accelerate the degradation of Coenzyme A in solution? A: The stability of CoA in solution is mainly affected by pH and temperature.[1] The thioester bond is particularly unstable and hydrolyzes rapidly in alkaline (basic) conditions (above pH 8).[1][3] The rate of hydrolysis also increases with higher temperatures.[1]
Troubleshooting Guide for Low Enzyme Activity
This guide addresses common issues encountered during enzymatic assays using this compound.
Q: My enzyme activity is consistently low or non-existent. What is the first thing I should check? A: The first and most critical step is to address the integrity of your substrate.
-
Prepare Fresh Substrate: Discard your current working solution and prepare a new solution of this compound from the solid powder immediately before starting your assay.[3][4]
-
Verify Concentration: After preparation, confirm the concentration of your CoA stock solution spectrophotometrically.
-
Use an Appropriate Buffer: Reconstitute the CoA in high-purity, nuclease-free water or a slightly acidic buffer (pH 4-6) to maximize initial stability.[3]
Q: I am preparing my CoA solution fresh, but the activity remains low. What should I investigate next? A: If substrate integrity is confirmed, the next step is to systematically evaluate your assay conditions and enzyme health.
Caption: A logical workflow for troubleshooting low enzyme activity.
Q: My assay buffer requires a neutral or alkaline pH, where CoA is unstable. How can I resolve this conflict? A: This is a frequent challenge. To minimize substrate degradation, prepare a concentrated stock of your CoA in a stabilizing acidic buffer (e.g., 50 mM sodium acetate, pH 5.0).[1][3] Initiate the enzymatic reaction by adding a small volume of this CoA stock to the final reaction mixture at the required pH immediately before taking your first measurement. This reduces the time the CoA is exposed to destabilizing conditions.
Q: Could there be inhibitors in my reaction? A: Yes, inhibition is a possibility.
-
Product Inhibition: The accumulation of reaction products can sometimes inhibit the enzyme.[5] This is a form of negative feedback that can slow down the reaction rate over time.[6]
-
Competitive Inhibition: Your Coenzyme A preparation may contain contaminating free CoA, which can act as a competitive inhibitor for some enzymes that utilize an acylated form of CoA (e.g., Acetyl-CoA).[7][8]
-
Other Inhibitors: Ensure that no other components in your sample or buffer are known inhibitors of your specific enzyme.
References
Technical Support Center: Optimizing Coenzyme A, Trilithium Salt for Kinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with coenzyme A (CoA), trilithium salt in kinetic studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My kinetic assay results are inconsistent. Could the storage and handling of my Coenzyme A, trilithium salt be the issue?
A1: Yes, improper storage and handling can significantly impact the stability and activity of Coenzyme A. The trilithium salt of CoA is more stable than the free acid form.[1] Here are some key considerations:
-
Storage of Powder: this compound powder should be stored at -20°C.[2]
-
Stock Solutions:
-
Aqueous solutions of CoA are unstable above pH 8, with a 31% loss of activity reported after 24 hours at 25°C and pH 8.[1]
-
It is recommended to prepare stock solutions in distilled water or a buffer with a pH between 2 and 6.[1][3]
-
Aqueous solutions should be used within a day or stored in aliquots at -20°C for several months.[3] For longer-term storage, -80°C is recommended for up to 6 months.[4]
-
Avoid repeated freeze-thaw cycles to maintain reagent integrity.[5]
-
-
Oxidation: The primary route of CoA activity loss is likely due to the air oxidation of CoA to CoA disulfides.[1]
Q2: How do I properly prepare a Coenzyme A stock solution?
A2: To ensure the accuracy of your kinetic studies, follow these steps for preparing a CoA stock solution:
-
Briefly centrifuge the vial before opening to collect all the powder at the bottom.[5]
-
Use ultrapure water or a suitable buffer (pH 2-6) for reconstitution.[1][5]
-
This compound is soluble in water.[2][6] If dissolution is slow, gentle heating and/or sonication can be used.[3][4]
-
After reconstitution, it is best to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][5]
Q3: My enzyme activity is lower than expected. How can I troubleshoot this?
A3: Lower than expected enzyme activity can stem from several factors. Here is a troubleshooting workflow to identify the potential cause:
Caption: A decision tree for troubleshooting low enzyme activity.
Q4: The reaction rate does not saturate at high concentrations of Coenzyme A. What could be the cause?
A4: If you are not observing saturation kinetics, it could indicate several issues:
-
The concentrations of Coenzyme A you are using may still be well below the Michaelis constant (Km) of the enzyme.[7]
-
There may be contaminating substances in your sample that interfere with the assay.[8]
-
In coupled enzyme assays, the primary substrate might also be a substrate for the coupling enzyme, or it could be contaminated with the substrate for the coupling enzyme.[7]
-
High concentrations of the enzyme itself can sometimes lead to deviations from Michaelis-Menten kinetics.[9]
Q5: What are some common contaminants in commercial preparations of Coenzyme A, and how can they affect my results?
A5: Commercial preparations of Coenzyme A can contain CoA-S-S-glutathione and other mixed disulfides.[1] These oxidized forms of CoA are inactive in most enzymatic reactions and will lead to an overestimation of the active CoA concentration, resulting in inaccurate kinetic parameters.
Quantitative Data Summary
Table 1: Stability of Coenzyme A Solutions
| Form | Storage Temperature | pH | Duration | Activity Loss |
| Free Acid | -20°C | - | 6 months | ~5%[1][3] |
| Free Acid | 37°C | - | 1 month | Near complete degradation[1] |
| Aqueous Solution | 25°C | >8 | 24 hours | 31%[1] |
| Stock Solution | Frozen | 2-6 | Several months | Relatively stable[1][3] |
| Stock Solution | -20°C | - | 1 month | Use within 1 month[4] |
| Stock Solution | -80°C | - | 6 months | Use within 6 months[4] |
Table 2: Purity and Specifications of this compound from Various Suppliers
| Supplier | Purity | Molecular Weight | Appearance |
| Supplier A | ≥94% | 785.33 | Solid[6][10] |
| Supplier B | ≥75.0% | 785.4 | White Powder[2] |
| Supplier C | 95% | - | Pale cream to pale yellow lyophilized powder[11] |
| Supplier D | >83% (Enzymatic assay) | 785.4 | White lyophilizate[12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Calculate the required mass: The molecular weight of this compound is approximately 785.33 g/mol .[6][10] To prepare 1 mL of a 10 mM stock solution, you will need 7.85 mg.
-
Weigh the powder: Carefully weigh the required amount of this compound powder in a microcentrifuge tube.
-
Reconstitution: Add 1 mL of sterile, ultrapure water or a suitable buffer (e.g., 50 mM HEPES, pH 7.0) to the tube.
-
Dissolution: Vortex briefly to dissolve the powder. If needed, sonicate for a few minutes to aid dissolution.[3][4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5] Store the aliquots at -20°C or -80°C.[4]
Protocol 2: General Workflow for Optimizing CoA Concentration in a Kinetic Assay
The following diagram illustrates a general workflow for determining the optimal concentration of Coenzyme A for a kinetic study.
Caption: A general experimental workflow for CoA optimization.
Signaling Pathway Example
Coenzyme A is a central molecule in metabolism. For instance, in fatty acid synthesis, Acetyl-CoA carboxylase (ACC) utilizes acetyl-CoA to produce malonyl-CoA, a key building block for fatty acids.[13][14]
Caption: Simplified pathway of fatty acid synthesis involving CoA.
References
- 1. Coenzyme A - Wikipedia [en.wikipedia.org]
- 2. rpicorp.com [rpicorp.com]
- 3. neolab.de [neolab.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Enzyme kinetics at high enzyme concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Coenzyme A trilithium salt, 95% 100 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. Coenzyme A trilithium salt [sorachim.com]
- 13. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biotechnologia-journal.org [biotechnologia-journal.org]
Impact of pH and temperature on coenzyme A, trilithium salt stability
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of coenzyme A (CoA), trilithium salt. Understanding the impact of pH and temperature is critical for ensuring the integrity of this vital coenzyme in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized Coenzyme A, trilithium salt powder?
A1: The lyophilized powder is moisture-sensitive and should be stored desiccated at -20°C.[1][2][3] Under these conditions, the product is stable for at least one year.[4] For long-term stability, storage at -20°C is recommended for up to 2 years as supplied.[2]
Q2: What is the best way to prepare and store aqueous solutions of this compound?
A2: It is highly recommended to prepare aqueous solutions of CoA fresh for each experiment due to its instability in water.[5][6] If storage is necessary, solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored frozen.[2][4] Solutions are reported to be stable for up to two weeks at -20°C and for as long as six months at -80°C.[1][2][3][4][7]
Q3: How does pH affect the stability of Coenzyme A in solution?
A3: Aqueous solutions of CoA are most stable in a neutral to moderately acidic pH range, optimally between pH 3.5 and 5.0.[1][2][3][4][8] The thioester bond is susceptible to hydrolysis in strong acids and degradation occurs more rapidly in alkaline solutions, particularly above pH 8.[1][2][3][4][9]
Q4: Can I heat an aqueous solution of this compound?
A4: Gentle warming may be used to aid dissolution, but prolonged exposure to high temperatures should be avoided.[4] Interestingly, some studies on the closely related acetyl-CoA indicate that aqueous solutions at a pH between 3.5 and 5.0 can be heated to 100°C for a short duration without significant decomposition.[1][3][4][8] However, this is not a recommended routine practice.
Q5: My experimental results are inconsistent. Could my Coenzyme A be degraded?
A5: Yes, degradation of CoA is a common cause of inconsistent experimental results.[3] Factors such as improper storage temperature, alkaline pH, and multiple freeze-thaw cycles can lead to the hydrolysis of the high-energy thioester bond.[3] It is advisable to prepare fresh solutions and handle them on ice whenever possible.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem: Low or No Activity in an Enzymatic Assay
| Possible Cause | Suggested Solution |
| Degraded Coenzyme A | Prepare fresh CoA solutions from lyophilized powder for each experiment. If using frozen stock solutions, ensure they are within the recommended storage period and have not undergone multiple freeze-thaw cycles.[2] |
| Incorrect Buffer pH | Ensure the pH of your assay buffer is within the optimal range for both your enzyme and CoA stability (ideally between pH 3.5 and 7.5). For storing stock solutions, a slightly acidic pH of 3.5-5.0 is best.[2] |
| Inhibitory Contaminants | If your CoA preparation is old or has been improperly handled, degradation products may inhibit your enzyme. Use high-purity CoA and prepare solutions with nuclease-free water. |
Problem: High Background Signal in Assays
| Possible Cause | Suggested Solution |
| Spontaneous Hydrolysis | The spontaneous breakdown of CoA can release free thiols, which may react with certain detection reagents. Run a "no enzyme" control to measure the rate of non-enzymatic hydrolysis and subtract this background from your results.[2] |
| Contamination in Stock | Commercial preparations can contain small amounts of free CoA. If your assay is highly sensitive to free thiols, consider purifying the CoA or using an alternative detection method. |
Data on Coenzyme A Stability
The stability of coenzyme A is often studied using its acetylated form, acetyl-coenzyme A (acetyl-CoA), due to its widespread use in enzymatic assays. The data below for acetyl-CoA provides a strong indication of the stability profile for the core coenzyme A molecule.
Table 1: Stability of Acetyl-Coenzyme A Trilithium Salt in Aqueous Solutions
| Storage Temperature | pH Range | Stability Duration | Notes |
| -80°C | Neutral to Acidic (e.g., pH 3.5-7.0) | Up to 6 months | Recommended for long-term storage of aliquots.[5][9][10][11] |
| -20°C | Neutral to Acidic (e.g., pH 3.5-7.0) | Up to 2 weeks | Suitable for short-term working stocks. Avoid freeze-thaw cycles.[5][9][10][11] |
| 4°C | Acidic (e.g., in 5% sulfosalicylic acid) | Several days (~50% loss after 15 days) | Not recommended for routine storage unless in a stabilizing buffer.[5] |
| Room Temperature | > pH 8.0 (Alkaline) | Unstable; significant activity lost within 24 hours. | Hydrolysis of the thioester bond is rapid.[5] |
Experimental Protocols
Protocol: Assessing the Stability of this compound by HPLC
This protocol outlines a general method for determining the stability of CoA under different pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).
1. Preparation of Coenzyme A Stock Solution:
-
Allow the lyophilized CoA trilithium salt to equilibrate to room temperature in a desiccator to prevent condensation.[3][12]
-
Prepare a concentrated stock solution (e.g., 10 mM) in nuclease-free water. Keep the solution on ice.
2. Preparation of Stability Samples:
-
Prepare a series of buffers at different pH values (e.g., pH 4.0, 7.0, and 9.0).
-
Dilute the CoA stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 1 mM).
-
For each pH condition, create two sets of aliquots. One set will be stored at 4°C and the other at 25°C.
3. Time-Point Analysis:
-
Immediately after preparation (T=0), take an aliquot from each condition and inject it into the HPLC system to determine the initial concentration.
-
At subsequent time points (e.g., 1, 4, 8, 24, and 48 hours), analyze aliquots from each temperature and pH condition.
4. HPLC Analysis:
-
Column: A reverse-phase C18 column is commonly used.[12]
-
Mobile Phase: A gradient of a buffer such as sodium phosphate (B84403) with an organic modifier like methanol (B129727) is often employed.
-
Detection: Monitor the absorbance at 254 nm or 260 nm.[2]
-
Quantification: The concentration of CoA is determined by comparing the peak area to a standard curve of known CoA concentrations. Degradation can be assessed by the decrease in the CoA peak area and the appearance of new peaks corresponding to degradation products.
Visualizing Stability Factors
The following diagram illustrates the key factors influencing the stability of this compound.
Caption: Logical relationship between pH, temperature, and Coenzyme A stability.
References
- 1. benchchem.com [benchchem.com]
- 2. content.abcam.com [content.abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Coenzyme A trilithium salt [sorachim.com]
- 5. benchchem.com [benchchem.com]
- 6. usbio.net [usbio.net]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid freeze-thaw degradation of coenzyme A, trilithium salt solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of Coenzyme A (CoA), trilithium salt solutions to prevent degradation, particularly from freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Coenzyme A, trilithium salt powder?
A: The lyophilized powder is sensitive to moisture and should be stored desiccated at -20°C.[1][2][3] Under these conditions, the product is stable for at least one year.[4][5]
Q2: What is the best way to prepare a stock solution of this compound?
A: It is recommended to prepare stock solutions fresh for each experiment.[1] Dissolve the powder in high-purity, nuclease-free water or a slightly acidic buffer (pH 4-6) to a desired concentration, for example, 10 mM.[1] To minimize degradation, perform the dissolution on ice.[6]
Q3: How do freeze-thaw cycles impact the stability of Coenzyme A solutions?
Q4: What are the visible signs of Coenzyme A degradation?
A: Visually, a properly prepared Coenzyme A solution should be clear and colorless.[1][6] While degradation may not always produce a visible change, any turbidity or discoloration could indicate a problem. The most reliable sign of degradation is a decrease in biological activity in enzymatic assays, observed as a reduced reaction rate or complete loss of product formation.[7]
Q5: At what pH is a Coenzyme A solution most stable?
A: Aqueous solutions of Coenzyme A are most stable in a pH range of 2-6.[8][9][10] The thioester bond is susceptible to hydrolysis, and this process is accelerated in alkaline conditions (pH above 8).[1][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected results in enzymatic assays. | Degradation of Coenzyme A due to improper storage or handling, leading to a lower effective concentration. | Prepare fresh Coenzyme A solutions before each experiment. If using a frozen stock, ensure it has undergone minimal freeze-thaw cycles. Always prepare single-use aliquots from a freshly made stock solution to maintain consistency.[1] |
| Complete loss of activity in an experiment. | Significant degradation of the Coenzyme A stock solution. | Discard the current stock solution and prepare a new one from the lyophilized powder. Verify the storage conditions of the powder (desiccated at -20°C).[1][2] |
| Variability between different aliquots of the same stock solution. | Incomplete initial dissolution of the lyophilized powder. | Ensure the powder is fully dissolved by gentle vortexing during the initial preparation. Briefly centrifuge the vial to collect all the material before dissolving.[1] |
Quantitative Data Summary
The stability of this compound solutions is highly dependent on storage conditions. The following table summarizes the stability under different temperatures and pH levels.
| Storage Temperature | pH Range | Stability Duration | Recommendations |
| -80°C | 3.5 - 7.0 | Up to 6 months | Recommended for long-term storage of single-use aliquots.[1][11] |
| -20°C | 3.5 - 7.0 | Up to 2 weeks | Suitable for short-term storage of working stocks. Avoid repeated freeze-thaw cycles.[1] |
| 4°C | Acidic (e.g., in 5% sulfosalicylic acid) | Several days | Not recommended for routine storage unless in a stabilizing buffer.[1] |
| Room Temperature | Alkaline (> pH 8.0) | Unstable; significant loss of activity within 24 hours | Avoid these conditions as hydrolysis of the thioester bond is rapid.[1][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound (lyophilized powder)
-
Nuclease-free water, chilled to 4°C
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile filter tips
-
Vortex mixer
-
Ice bucket
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.[6]
-
Weighing: Carefully and quickly weigh the required amount of powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of chilled, nuclease-free water to the powder. Keep the tube on ice.
-
Mixing: Gently vortex the tube until the powder is completely dissolved. The solution should be clear and colorless.[6]
-
Aliquoting: Immediately dispense the stock solution into single-use, low-retention microcentrifuge tubes. The volume of the aliquots should be suitable for a single experiment to prevent freeze-thaw cycles.[1]
-
Storage: For short-term storage (up to 2 weeks), store the aliquots at -20°C. For long-term storage (up to 6 months), flash-freeze the aliquots in liquid nitrogen and then transfer them to -80°C.[1]
Protocol 2: Assessment of Coenzyme A Degradation using HPLC
This method allows for the separation and quantification of Coenzyme A from its degradation products.
System and Method:
-
HPLC System: Utilize an HPLC system equipped with a C18 reversed-phase column and a UV detector set to 260 nm.[1][7]
-
Mobile Phase: Prepare a suitable mobile phase gradient. A common gradient involves a buffer system with an ion-pairing agent to retain the polar Coenzyme A molecule.
-
Sample Preparation: Thaw a single-use aliquot of your Coenzyme A solution on ice. If necessary, dilute it to an appropriate concentration with the mobile phase.
-
Injection and Analysis: Inject the prepared sample onto the HPLC column. Monitor the chromatogram for the Coenzyme A peak and any additional peaks that may correspond to degradation products. The appearance of new peaks or a decrease in the area of the Coenzyme A peak over time indicates degradation.
Visualizations
Caption: Workflow for preparing and storing Coenzyme A solutions to minimize degradation.
Caption: Major chemical degradation pathways for Coenzyme A in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. usbio.net [usbio.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Coenzyme A trilithium salt [sorachim.com]
- 5. Coenzyme A trilithium salt 辅酶A-三锂盐 – 北京多米德泰科技有限公司 [domiderty.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Coenzyme A - Wikipedia [en.wikipedia.org]
- 9. neolab.de [neolab.de]
- 10. CoA - Creative Enzymes [creative-enzymes.com]
- 11. medchemexpress.com [medchemexpress.com]
Removing contaminating free coenzyme A from commercial preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who need to remove contaminating free coenzyme A (CoA) from commercial preparations of acyl-CoAs, such as acetyl-CoA.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove contaminating free Coenzyme A (CoA) from commercial acyl-CoA preparations?
A1: Free CoA can act as a competitive inhibitor for many enzymes that use acyl-CoAs (e.g., acetyl-CoA) as a substrate.[1][2] This contamination can lead to significant errors in experimental results, including inaccurate measurements of enzyme kinetics, incorrect assessment of inhibitor potency, and reduced overall reaction yields.[1] Removing free CoA is essential for generating reliable, reproducible data in biochemical and drug discovery assays.[1]
Q2: What are the primary methods for separating free CoA from an acyl-CoA preparation?
A2: The most effective methods leverage the chemical difference between the free thiol group (-SH) present on Coenzyme A and the protected thioester bond in acyl-CoA molecules.[1] The three main techniques are:
-
Solid-Phase Extraction (SPE): Uses specialized resins to selectively bind and elute either the free CoA or the acyl-CoA.[1][3]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) offers high-resolution separation based on polarity differences. Acetyl-CoA, being slightly more hydrophobic than free CoA, has a longer retention time on a C18 column.[1][4]
-
Thiol-Scavenging Resins: These resins contain functional groups that specifically bind to molecules with free thiols, effectively capturing and removing free CoA from the solution.[1]
Q3: How can I verify the purity of my acyl-CoA preparation after the removal of free CoA?
A3: The standard method for assessing purity is analytical reverse-phase HPLC (RP-HPLC) with UV detection at approximately 260 nm (the absorbance maximum for the adenine (B156593) base in CoA).[1][4] By integrating and comparing the peak areas of your target acyl-CoA and any remaining free CoA, you can accurately calculate the relative purity. A successful purification will show a dominant acyl-CoA peak and a minimal or absent free CoA peak.[1]
Q4: How should I properly store purified acetyl-CoA to prevent degradation?
A4: Acetyl-CoA is susceptible to hydrolysis, which breaks the thioester bond and regenerates free CoA, especially in neutral to alkaline solutions.[1] For long-term storage, it is recommended to store the purified product as a lyophilized (freeze-dried) powder at -20°C or below.[1] If in solution, use a slightly acidic buffer (pH 4.0-6.0), aliquot to avoid repeated freeze-thaw cycles, and store at -80°C.[1][5]
Troubleshooting Guides
This section addresses common issues encountered during the purification and analysis of acyl-CoA preparations.
Issue 1: Poor Separation in HPLC Analysis
Q: My HPLC chromatogram shows broad or overlapping peaks for free CoA and acetyl-CoA. How can I improve the resolution?
A: Poor peak resolution in HPLC can typically be resolved by adjusting chromatographic conditions. Consider the following steps:
-
Optimize the Mobile Phase Gradient: The separation of CoA and acetyl-CoA is sensitive to the organic solvent concentration. Try using a shallower gradient (a slower increase in the percentage of organic solvent like acetonitrile (B52724) or methanol) to increase the difference in retention times.[1]
-
Adjust Mobile Phase pH: The pH of the mobile phase can alter the charge state and polarity of the molecules. Experiment with slight adjustments to the buffer pH to find the optimal separation window.[1]
-
Check Column Health: A loss of resolution can indicate a degraded or contaminated column. Clean or replace your HPLC column as per the manufacturer's instructions.
-
Reduce Flow Rate: Lowering the flow rate can sometimes improve separation efficiency, although it will increase the run time.
Issue 2: Low Recovery of Acyl-CoA After Solid-Phase Extraction (SPE)
Q: I am experiencing significant sample loss and poor recovery of my target acyl-CoA after SPE. What are the likely causes and solutions?
A: Low recovery is a common challenge in SPE. The workflow diagram below outlines the process, and the troubleshooting table provides potential solutions.
Caption: General workflow for purifying acyl-CoA using solid-phase extraction.
| Potential Cause | Troubleshooting Action | Reference |
| Improper Column Conditioning | Ensure the SPE column is fully conditioned and equilibrated with the specified buffers before loading the sample. Failure to do so results in poor binding and separation. | [1] |
| Incorrect Buffer Composition | The wash buffer may be too strong, causing premature elution of the target acyl-CoA. Conversely, the elution buffer may be too weak for efficient recovery. Verify buffer pH and composition. | [1] |
| Sample Hydrolysis | Acyl-CoAs are unstable at neutral or alkaline pH. Ensure all buffers are kept cold and at a slightly acidic pH (4.0-6.0) throughout the purification process to minimize degradation. | [1] |
| Suboptimal Elution | Perform a gradient elution with increasing concentrations of the eluting solvent to determine the optimal concentration needed to recover all bound acyl-CoA from the column. | [1] |
| High Flow Rate | Loading the sample or washing the column too quickly can prevent efficient binding and lead to loss of the target molecule. Try reducing the flow rate during these steps. | [1] |
Experimental Protocols
Protocol 1: Removal of Free CoA using Reversed-Phase SPE
This protocol is adapted from established methods for separating free CoA from acetyl-CoA.[1]
Materials:
-
Crude acetyl-CoA preparation
-
Reversed-Phase C18 SPE Cartridge
-
Buffer A: 25 mM Ammonium Acetate, pH 5.0
-
Elution Buffer: Methanol containing 25 mM Ammonium Acetate
-
Vacuum manifold or centrifuge with SPE adapter
-
Nitrogen evaporator or vacuum concentrator
Methodology:
-
Column Conditioning: Equilibrate the C18 SPE cartridge by passing 2 mL of methanol, followed by 2 mL of Buffer A. Do not allow the column to go dry.
-
Sample Preparation: Dissolve the crude acetyl-CoA sample in a minimal volume of Buffer A.
-
Sample Loading: Load the prepared sample onto the equilibrated cartridge. Allow it to pass through slowly by gravity or with a gentle vacuum.
-
Wash Step: Wash the cartridge with 2 mL of Buffer A. This step elutes the more polar free Coenzyme A, which is collected as waste.[1]
-
Elution Step: Elute the purified acetyl-CoA from the cartridge by adding 1 mL of the Elution Buffer. Collect this fraction in a clean tube.[1]
-
Drying: Evaporate the solvent from the eluted fraction to dryness under a gentle stream of nitrogen or by using a vacuum concentrator.
-
Storage: Reconstitute the purified acetyl-CoA in an appropriate storage buffer (e.g., slightly acidic water) or store the lyophilized powder at -20°C or below for long-term stability.[1]
Protocol 2: Purity Analysis by RP-HPLC
This protocol provides a general framework for analyzing the purity of an acyl-CoA sample. Parameters may need to be optimized for specific instruments and acyl-CoA species.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 3-5 µm particle size)
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM sodium phosphate, pH adjusted)
-
Mobile Phase B: Acetonitrile or Methanol
-
CoA and Acetyl-CoA standards for retention time confirmation
Methodology:
-
Sample Preparation: Reconstitute the purified, dried acyl-CoA sample and a small amount of the pre-purification sample in Mobile Phase A. Filter through a 0.22 µm syringe filter if necessary.
-
HPLC Setup:
-
Injection and Elution:
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient to separate the components. A typical gradient might be from 5% B to 50% B over 20-30 minutes.
-
-
Data Analysis:
-
Identify the peaks corresponding to free CoA and the target acyl-CoA by comparing their retention times to known standards. Free CoA will elute earlier than acetyl-CoA.[1]
-
Integrate the area under each peak.
-
Calculate the purity using the formula: Purity (%) = (Peak Area of Acyl-CoA / (Peak Area of Acyl-CoA + Peak Area of Free CoA)) * 100.
-
Data & Visualization
Quantitative Data Summary
| Method | Principle of Separation | Advantages | Disadvantages | Typical Recovery |
| Solid-Phase Extraction (SPE) | Differential polarity. Free CoA is more polar and washes off first.[1] | Rapid, suitable for multiple samples, cost-effective. | May require optimization for different acyl-CoAs; lower resolution than HPLC. | 83% - 90%[6][7] |
| Reverse-Phase HPLC (RP-HPLC) | High-resolution separation based on hydrophobicity.[1] | High purity, simultaneously analytical and preparative. | Slower, more expensive, requires specialized equipment. | >95% (preparative) |
| Thiol-Scavenging Resins | Covalent binding of the free thiol group (-SH) on CoA.[1] | Highly specific for free CoA, simple bind-and-wash protocol. | Resin can be expensive; potential for non-specific binding of other sample components. | Dependent on resin capacity and sample matrix. |
Table 1. Comparison of common methods for removing free Coenzyme A.
Troubleshooting Logic Diagram
The following diagram provides a logical workflow for troubleshooting inaccurate enzyme kinetic data that may be caused by CoA contamination.
Caption: Troubleshooting workflow for CoA contamination affecting enzyme assays.
References
- 1. benchchem.com [benchchem.com]
- 2. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 固相萃取(SPE) [sigmaaldrich.com]
- 4. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CoA - Creative Enzymes [creative-enzymes.com]
- 6. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Adjusting buffer conditions for optimal performance of coenzyme A, trilithium salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Coenzyme A (CoA), trilithium salt in experimental settings. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues and ensure the optimal performance of this critical coenzyme in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for Coenzyme A, trilithium salt?
A: Proper storage and handling are crucial to maintain the integrity of this compound.
-
Lyophilized Powder: The solid form is moisture-sensitive and should be stored desiccated at -20°C.[1][2][3] Under these conditions, it is stable for at least one year.[4] Before opening, it is recommended to allow the vial to equilibrate to room temperature in a desiccator for 15-20 minutes to prevent condensation.[1]
-
Aqueous Solutions: For optimal stability, it is highly recommended to prepare solutions fresh for each experiment.[5] If storage is necessary, solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to two weeks or at -80°C for long-term storage (up to 6 months).[2][5]
Q2: What is the optimal pH for Coenzyme A stability in aqueous solutions?
A: Coenzyme A is most stable in neutral to moderately acidic conditions, with an optimal pH range of 3.5 to 5.0.[2][5] The thioester bond is susceptible to hydrolysis in strong acids and degrades more rapidly in alkaline solutions (pH above 8).[2] For storage of aqueous solutions, a buffer with a pH of around 5.0, such as 50 mM sodium acetate, is recommended.[2]
Q3: In which buffers is this compound soluble?
A: this compound is highly soluble in water, with concentrations up to 100 mg/mL forming a clear, colorless solution.[6] It is also soluble in various biological buffers. However, it is crucial to ensure the buffer pH is within the optimal stability range (pH 3.5-7.0) to prevent degradation.[2] When preparing solutions, using deoxygenated water or buffer, by sparging with an inert gas like nitrogen, can help minimize oxidation of the thiol group.[4]
Data Summary: Stability of this compound in Aqueous Solution
| Temperature | pH Range | Recommended Storage Duration | Notes |
| -80°C | 3.5 - 7.0 | Up to 6 months | Recommended for long-term storage of single-use aliquots.[2][5] |
| -20°C | 3.5 - 7.0 | Up to 2 weeks | Suitable for short-term storage; avoid repeated freeze-thaw cycles.[2][5] |
| 4°C | 3.5 - 7.0 | Up to 24 hours | Recommended for immediate use only.[4] |
| Room Temp. | 3.5 - 7.0 | Not Recommended | Prone to degradation. |
Q4: How can I determine the concentration of my Coenzyme A solution?
A: The concentration of a Coenzyme A solution can be determined spectrophotometrically by measuring its absorbance at 260 nm. The molar extinction coefficient (ε) in water is 16,400 M⁻¹cm⁻¹.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Enzyme Activity
This is a common issue in enzymatic assays utilizing Coenzyme A. The following guide provides a systematic approach to troubleshooting.
Troubleshooting Workflow for Low or No Enzyme Activity
Caption: A logical workflow for troubleshooting low or no signal in enzymatic assays.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Degraded Coenzyme A | Prepare a fresh solution of this compound from the lyophilized powder for each experiment.[5] If using a stored solution, ensure it has been stored correctly in single-use aliquots at -80°C.[2] Avoid multiple freeze-thaw cycles.[5] |
| Incorrect Buffer pH | Coenzyme A is unstable in alkaline conditions. Ensure the assay buffer pH is within the optimal range for both the enzyme and CoA stability (typically between pH 7 and 8 for many enzymes, but check your specific enzyme's requirements).[5] |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage or handling. Use a new aliquot of the enzyme and run a positive control with a known substrate to confirm its activity.[7] |
| Suboptimal Substrate Concentration | The concentration of Coenzyme A or the other substrate may be too low or too high (causing substrate inhibition). Perform a substrate titration to determine the optimal concentration range.[5] |
| Interfering Substances | Components in the sample or buffer, such as high concentrations of divalent cations or chelating agents like EDTA, may inhibit the enzyme.[8] Review the composition of your buffers and samples. |
Issue 2: Precipitate Formation in the Buffer
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Concentration of Divalent Cations | Certain buffers with high concentrations of divalent cations (e.g., Mg²⁺, Ca²⁺) may lead to the precipitation of Coenzyme A.[9] If possible, reduce the concentration of these cations or use a different buffer system. |
| Incorrect pH | An alkaline pH can lead to the degradation of Coenzyme A, and the degradation products may be insoluble. Ensure the buffer pH is within the neutral to slightly acidic range.[5] |
| Low Temperature | Dissolving Coenzyme A in a cold buffer can be slower and may lead to incomplete dissolution, appearing as a precipitate. Ensure the buffer is at room temperature before dissolving the powder.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Coenzyme A Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound (lyophilized powder)
-
Nuclease-free water, chilled to 4°C
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile filter tips
-
Vortex mixer
-
Ice bucket
Procedure:
-
Equilibration: Remove the vial of this compound from -20°C storage and place it in a desiccator at room temperature for 15-20 minutes.[1]
-
Weighing: Carefully and quickly weigh the required amount of powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of chilled, nuclease-free water to the powder.
-
Mixing: Gently vortex the tube until the powder is completely dissolved. Keep the tube on ice.[1]
-
Aliquoting: Immediately aliquot the stock solution into single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -80°C for long-term use.[1]
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Acetyl-CoA Carboxylase (ACC) Activity Assay
This assay measures the activity of ACC by coupling the consumption of acetyl-CoA to a change in absorbance.
Materials:
-
This compound
-
ATP
-
Bovine Serum Albumin (BSA)
-
Potassium bicarbonate
-
Magnesium chloride
-
Citrate
-
Dithiothreitol (DTT)
-
Purified ACC enzyme or cell lysate
-
Microplate reader
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), ATP, MgCl₂, potassium bicarbonate, citrate, DTT, and BSA.
-
Pre-incubation: Pre-incubate the reaction mixture with the enzyme source (purified ACC or cell lysate) at 37°C for 10 minutes.
-
Initiation: Start the reaction by adding this compound to the reaction mixture.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH in a coupled reaction.
Signaling Pathways
Coenzyme A is a central molecule in cellular metabolism, participating in numerous anabolic and catabolic pathways.
Coenzyme A Biosynthesis Pathway
Caption: The five-step enzymatic pathway for the biosynthesis of Coenzyme A from pantothenate.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. usbio.net [usbio.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coenzyme A - Wikipedia [en.wikipedia.org]
Minimizing variability in experiments with coenzyme A, trilithium salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Coenzyme A (CoA), trilithium salt.
Frequently Asked Questions (FAQs)
Q1: What is Coenzyme A, trilithium salt, and what is its primary role in biochemical research?
Coenzyme A (CoA) is an essential cofactor in all living organisms, playing a crucial role in numerous metabolic pathways.[1][2] It is central to the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle.[3][4] In research, it is widely used in studies focused on energy production, fatty acid metabolism, and enzyme kinetics.[5] The trilithium salt form is often used due to its enhanced stability and solubility.[6]
Q2: How should this compound be properly stored and handled to ensure its stability?
To maintain its integrity, this compound, which is often a white, lyophilized, and moisture-sensitive powder, requires specific storage conditions.[6]
| Parameter | Recommended Condition | Source(s) |
| Storage Temperature | Store desiccated at -20°C. | [7][8][9] |
| Long-term Stability (Solid) | Stable for at least one year at -20°C. | [9] |
| Light and Moisture | Store protected from light and moisture. | [10] |
| Handling | Avoid all personal contact, including inhalation. Use in a well-ventilated area. Keep containers securely sealed when not in use. | [11][12] |
Q3: How stable is this compound in aqueous solutions?
Aqueous solutions of Coenzyme A are unstable, particularly at pH levels above 8, where a significant loss of activity can occur within 24 hours at 25°C.[3] Stock solutions are more stable when frozen at a pH between 2 and 6.[3] It is highly recommended to prepare aqueous solutions fresh just before use.[7] If storage is necessary, aliquot and freeze stock solutions at -20°C, where they may be stable for up to six months.[13]
Q4: What are the common contaminants or degradation products of Coenzyme A?
The primary route of CoA activity loss is likely due to air oxidation, which leads to the formation of CoA disulfides.[3] Mixed disulfides, such as CoA-S-S-glutathione, are also common contaminants found in commercial preparations.[3] Degradation can also occur through hydrolysis in strongly acidic or alkaline solutions.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or low enzyme activity | Degradation of CoA: Improper storage or handling of solid CoA or prepared solutions. | Ensure CoA is stored at -20°C and desiccated. Prepare aqueous solutions fresh before each experiment. If a stock solution must be used, ensure it was stored in aliquots at -20°C and thawed on ice. |
| Oxidation of CoA: Exposure of the thiol group to air. | Prepare solutions with deoxygenated buffers (e.g., sparged with nitrogen).[7] Consider adding a reducing agent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) to regenerate free CoA from its disulfide forms.[3] | |
| Incorrect pH of the assay buffer: CoA stability is pH-dependent. | Maintain the pH of the assay buffer within the optimal range for both the enzyme and CoA stability (generally between pH 6 and 8 for many enzymes, but check your specific enzyme's requirements). | |
| High background signal in assays | Contaminated CoA: Presence of CoA disulfides or other impurities in the commercial preparation. | Use high-purity grade Coenzyme A. If contamination is suspected, purify the CoA or use a fresh lot. The addition of a reducing agent can also help reduce disulfide contaminants.[3] |
| Interfering substances in the sample: Some compounds can interfere with the detection method (e.g., colorimetric or fluorometric assays). | Run appropriate controls, including a sample blank without the enzyme, to measure background interference. If interference is high, consider sample purification steps like deproteinization.[14] | |
| Poor reproducibility between experiments | Variability in CoA concentration: Inaccurate weighing of the hygroscopic powder or degradation of stock solutions over time. | Equilibrate the CoA container to room temperature before opening to minimize moisture absorption. Prepare stock solutions carefully and aliquot for single-use to avoid repeated freeze-thaw cycles. |
| Pipetting errors: Inaccurate dispensing of small volumes of concentrated CoA stock solution. | Whenever possible, prepare a master mix for your reactions to minimize pipetting variability. Use calibrated pipettes and pipette gently against the wall of the tube to avoid bubbles.[14] | |
| Inconsistent incubation times or temperatures: Variations in experimental conditions can affect reaction rates. | Strictly adhere to the defined incubation times and temperatures as specified in your protocol. Use a water bath or incubator for precise temperature control.[14] |
Experimental Protocols
Protocol 1: Preparation of a Coenzyme A Stock Solution
This protocol describes the preparation of a 10 mM Coenzyme A stock solution.
Materials:
-
This compound (lyophilized powder)
-
Nuclease-free water or appropriate buffer (e.g., phosphate (B84403) buffer), deoxygenated by sparging with nitrogen gas.
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight: ~785.33 g/mol ).
-
Weigh the powder quickly and accurately in a microcentrifuge tube.
-
Add the appropriate volume of deoxygenated, cold water or buffer to the tube.
-
Gently vortex or pipette up and down to dissolve the powder completely. Keep the solution on ice.
-
Use the solution immediately. If storage is required, aliquot into single-use tubes, flash-freeze in liquid nitrogen, and store at -20°C.
Protocol 2: General Enzymatic Assay for a CoA-Dependent Enzyme (Spectrophotometric)
This protocol provides a general workflow for measuring the activity of an enzyme that uses CoA as a substrate, leading to the formation of a product that can be monitored spectrophotometrically.
Materials:
-
Coenzyme A stock solution (prepared as in Protocol 1)
-
Substrate for the enzyme of interest
-
Purified enzyme solution
-
Assay buffer (optimized for the specific enzyme)
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the substrate at their final desired concentrations.
-
Equilibrate the reaction mixture to the optimal temperature for the enzyme.
-
Add the Coenzyme A stock solution to the reaction mixture to its final concentration.
-
Initiate the reaction by adding the enzyme solution. Mix gently by inverting.
-
Immediately start monitoring the change in absorbance at the appropriate wavelength over time.
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the progress curve.
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (Absorbance = εcl), where ε is the molar extinction coefficient of the product.
Visualizations
Caption: General workflow for a CoA-dependent enzymatic assay.
Caption: Major pathways of Coenzyme A degradation and regeneration.
Caption: Role of Coenzyme A in the entry point of the Citric Acid Cycle.
References
- 1. Coenzyme a Biochemistry: From Neurodevelopment to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coenzyme A - Wikipedia [en.wikipedia.org]
- 4. proprep.com [proprep.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. usbio.net [usbio.net]
- 8. Coenzyme A trilithium salt, 95% 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Coenzyme A trilithium salt [sorachim.com]
- 10. content.abcam.com [content.abcam.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. This compound [sigmaaldrich.com]
- 14. docs.abcam.com [docs.abcam.com]
Validation & Comparative
A Researcher's Guide to Coenzyme A Salts: Trilithium vs. Sodium in Enzymatic Assays
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to ensure the accuracy and reproducibility of experimental results. Coenzyme A (CoA) is a critical cofactor in a multitude of enzymatic reactions, central to cellular metabolism. It is commercially available in several salt forms, most commonly as a trilithium or sodium salt. While often used interchangeably, the choice of the counter-ion can have significant, albeit subtle, implications for the performance of enzymatic assays.
This guide provides an objective comparison of Coenzyme A trilithium salt and Coenzyme A sodium salt, drawing upon available physicochemical data and the known biochemical effects of their respective cations. While direct, head-to-head comparative studies on enzyme kinetics are not extensively documented in peer-reviewed literature, this guide offers a framework for making an informed decision based on theoretical considerations and empirical validation.[1][2]
Comparative Overview: Physicochemical Properties and Assay Considerations
The primary differences between the two salt forms lie in their solubility and the potential for the counter-ion (Li⁺ or Na⁺) to interact with the enzyme of interest.[1] The trilithium salt is often reported to have enhanced solubility, which can be an advantage when preparing highly concentrated stock solutions.[2][3][4] However, the more significant consideration for researchers is the potential for cationic interference in the enzymatic reaction itself.
Sodium ions (Na⁺) are ubiquitous in biological systems, and most enzymes are well-adapted to their presence.[5] Conversely, lithium ions (Li⁺) are not typically present at high concentrations physiologically and have a greater potential to specifically inhibit or, in some cases, stimulate certain enzymes.[1][6] Therefore, for most standard applications where cation interference has not been characterized, the sodium salt may be considered the "safer," more conservative choice.[1]
The following table summarizes the key properties of each salt form.
| Feature | Coenzyme A, Trilithium Salt | Coenzyme A, Sodium Salt | Key Considerations for Enzymatic Assays |
| Molecular Formula | C₂₁H₃₃N₇O₁₆P₃SLi₃[7] | C₂₁H₃₆N₇O₁₆P₃S · xNa⁺ · yH₂O | The difference in molecular weight should be accounted for when preparing solutions of a specific molarity. |
| Solubility in Water | Readily soluble (e.g., 50-100 mg/mL)[1][4][7] | Soluble (e.g., 50 mg/mL) | The higher solubility of the trilithium salt may be advantageous for assays requiring high CoA concentrations.[2] |
| Stability (Solid) | Stable for at least 12 months at -20°C when stored desiccated.[7][8] | Stable for years at -20°C.[9] | Both salts are stable as lyophilized powders when stored properly. |
| Stability (Aqueous) | Solutions are stable for up to two weeks at -20°C and up to six months at -80°C. Prone to degradation at basic pH.[1][4][7] | Similar stability profile to the trilithium salt.[1] | It is recommended to prepare fresh solutions or use aliquots stored at -80°C to minimize freeze-thaw cycles and degradation.[1] |
| Cationic Interference | Higher potential for specific enzyme inhibition or activation due to Li⁺ ions.[1][6] | Lower potential for interference as Na⁺ is a common physiological ion.[5] | The effect of the counter-ion should be validated, especially in sensitive or novel assays. Consistency in the salt form used is crucial for data comparability.[1] |
Logical Framework for Salt Selection
The decision to use the trilithium or sodium salt of Coenzyme A should be based on the specific requirements of the enzymatic assay. The following diagram illustrates a logical workflow for making this selection.
Caption: Decision workflow for selecting the appropriate Coenzyme A salt.
Experimental Protocols
To determine the optimal Coenzyme A salt for your specific application, it is essential to perform a validation experiment. Below is a generalized protocol for an Acetyl-CoA Synthetase (ACS) assay, which can be adapted to compare the performance of the trilithium and sodium salts.
Protocol: Comparative Analysis of CoA Salts in an Acetyl-CoA Synthetase Assay
This protocol is based on a coupled enzymatic reaction where the production of Acetyl-CoA is measured spectrophotometrically.[10]
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8.
-
Substrate Stock Solutions:
-
50 mM L-malate
-
20 mM ATP (dissolved in water)
-
50 mM MgCl₂
-
50 mM NAD⁺ (dissolved in water)
-
1 M Sodium Acetate
-
-
Coenzyme A Stock Solutions: Prepare 10 mM stock solutions of both Coenzyme A trilithium salt and Coenzyme A sodium salt in water. Ensure to accurately calculate concentrations based on the molecular weight from the certificate of analysis.
-
Coupling Enzymes:
-
Malate Dehydrogenase (MDH), ~1000 U/mL
-
Citrate Synthase (CS), ~1000 U/mL
-
-
Enzyme Sample: Purified Acetyl-CoA Synthetase (ACS) or cell lysate containing ACS activity.
2. Assay Procedure:
-
Prepare a "Master Mix" containing all components except Coenzyme A and the ACS enzyme sample. For a 1 mL final reaction volume, combine:
-
450 µL Assay Buffer
-
50 µL L-malate
-
50 µL ATP
-
50 µL MgCl₂
-
50 µL NAD⁺
-
5 µL MDH
-
5 µL CS
-
100 µL Sodium Acetate
-
-
Set up a series of reactions in a 96-well plate or cuvettes. For each CoA salt, test a range of final concentrations (e.g., 0.05 mM to 1 mM) to determine kinetic parameters.
-
To each well/cuvette, add the appropriate volume of the corresponding CoA stock solution and adjust the volume with water.
-
Pre-incubate the plate/cuvettes at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a fixed amount of the ACS enzyme sample (e.g., 10-20 µL of lysate).
-
Immediately monitor the increase in absorbance at 340 nm (due to the reduction of NAD⁺ to NADH) over time in a spectrophotometer. Record readings every 15-30 seconds for 5-10 minutes.
3. Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).
-
Plot the reaction velocity against the Coenzyme A concentration for both the trilithium and sodium salt data sets.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km (Michaelis constant) and Vmax (maximum velocity), for each salt form.
-
Compare the Km and Vmax values. A significant difference in these parameters would indicate a preferential or inhibitory effect of one counter-ion over the other for the specific enzyme being tested.
The following diagram illustrates the general workflow for this type of comparative enzymatic assay.
Caption: Generalized workflow for a comparative enzymatic assay.
Conclusion
The choice between Coenzyme A trilithium salt and sodium salt is not merely a matter of availability but a variable that can influence experimental outcomes. While the sodium salt is often a prudent first choice due to the lower likelihood of cationic interference, the trilithium salt's potential for higher solubility makes it a valuable alternative for specific applications.[1][2] Ultimately, the most rigorous scientific approach involves empirical validation. By performing direct comparisons, researchers can confidently select the optimal reagent, ensuring the integrity and reproducibility of their enzymatic assay data. For any series of experiments, it is imperative to maintain consistency in the salt form used to ensure that any observed effects are due to the experimental variables under investigation, not a change in reagents.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Molecular Mechanisms of Enzyme Activation by Monovalent Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms by which Li+ stimulates the (Na+ and K+)-dependent ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. custombiotech.roche.com [custombiotech.roche.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Acyl-CoA Donors for In Vitro Transcription Studies
For Researchers, Scientists, and Drug Development Professionals
The landscape of in vitro transcription research is expanding beyond the canonical use of acetyl-CoA, with a growing body of evidence highlighting the significant roles of alternative acyl-CoA donors. These molecules, derived from various metabolic pathways, can serve as substrates for histone acetyltransferases (HATs) like p300 and CBP, leading to distinct patterns of histone acylation and, consequently, differential regulation of gene expression. This guide provides an objective comparison of the performance of several key alternative acyl-CoA donors in in vitro transcription studies, supported by experimental data, detailed protocols, and pathway visualizations to aid in experimental design and interpretation.
Comparative Performance of Acyl-CoA Donors
The efficiency of alternative acyl-CoA donors in promoting transcription is often linked to their utilization by histone acetyltransferases, which modify chromatin structure to facilitate transcription. The following tables summarize the available quantitative data on the relative performance of various acyl-CoA donors, primarily focusing on their interaction with the transcriptional coactivator p300.
| Acyl-CoA Donor | Relative HAT Activity of p300 (% of Acetyl-CoA) | Observed Effect on In Vitro Transcription | Reference |
| Acetyl-CoA | 100% | Baseline for transcriptional activation | [1] |
| Propionyl-CoA | ~33% | Can substitute for acetyl-CoA to stimulate transcription | [1] |
| Butyryl-CoA | ~2.2% | Can substitute for acetyl-CoA to stimulate transcription | [1] |
| Crotonyl-CoA | ~1.5% | Stimulates transcription to a greater degree than acetyl-CoA on chromatin templates | [1] |
| Malonyl-CoA | Not reported for p300 HAT activity | Can specifically induce transcription of certain genes (e.g., fap regulon) | [2] |
| Succinyl-CoA | Not reported for p300 HAT activity | Primarily involved in mitochondrial metabolism; limited data on direct use in nuclear in vitro transcription | [3] |
Note: The HAT activity of p300 generally decreases with increasing acyl-CoA chain length. However, the ultimate transcriptional output is a complex interplay of enzyme kinetics, chromatin dynamics, and the specific genomic context.
Experimental Protocols
Detailed methodologies are crucial for reproducible in vitro transcription experiments using alternative acyl-CoA donors. Below are protocols for a standard in vitro transcription assay and a non-radioactive method for quantifying the resulting RNA.
Protocol 1: In Vitro Transcription with HeLa Nuclear Extract and Alternative Acyl-CoA Donors
This protocol is adapted for use with commercially available HeLa nuclear extracts and allows for the assessment of transcriptional activation from a DNA template in the presence of different acyl-CoA donors.
Materials:
-
HeLa Nuclear Extract (e.g., Promega, cat# E3091)
-
DNA template with a known promoter (e.g., CMV, SV40)
-
Acyl-CoA donors (Acetyl-CoA, Propionyl-CoA, Butyryl-CoA, Crotonyl-CoA, Malonyl-CoA, Succinyl-CoA) at 10 mM stock solutions, pH 7.0
-
rNTP mix (ATP, CTP, GTP, UTP at 10 mM each)
-
Transcription Buffer (e.g., 20 mM HEPES-KOH pH 7.9, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT, 20% glycerol)
-
MgCl₂ (100 mM stock)
-
Nuclease-free water
-
RNA purification kit (e.g., QIAGEN RNeasy)
Procedure:
-
On ice, assemble the transcription reaction in a nuclease-free microcentrifuge tube. For a 25 µL reaction, add the following in order:
-
Nuclease-free water to a final volume of 25 µL
-
5 µL of 5x Transcription Buffer
-
1.25 µL of 100 mM MgCl₂ (final concentration 5 mM)
-
1 µL of 10 mM rNTP mix (final concentration 0.4 mM each)
-
1 µL of the respective 10 mM acyl-CoA donor stock solution (final concentration 0.4 mM)
-
100-200 ng of DNA template
-
12.5 µL of HeLa Nuclear Extract (concentration as per manufacturer's instructions)
-
-
Mix the components gently by flicking the tube and centrifuge briefly to collect the contents at the bottom.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding 175 µL of nuclease-free water and proceed immediately to RNA purification using a suitable kit, following the manufacturer's instructions.
-
Elute the RNA in 30-50 µL of nuclease-free water.
Protocol 2: Non-Radioactive Quantification of In Vitro Transcribed RNA by RT-qPCR
This method provides a sensitive and quantitative readout of the amount of specific RNA transcribed in the in vitro reaction.[4]
Materials:
-
Purified RNA from Protocol 1
-
DNase I, RNase-free
-
Reverse transcriptase and associated buffers
-
Gene-specific primers for the transcribed region
-
qPCR master mix (e.g., SYBR Green-based)
-
Real-time PCR instrument
Procedure:
-
DNase Treatment: To eliminate any carryover of the DNA template, treat the purified RNA with DNase I according to the manufacturer's protocol. This step is critical for accurate quantification.
-
Reverse Transcription: Synthesize cDNA from the DNase-treated RNA using a reverse transcriptase and a gene-specific reverse primer. Include a no-reverse transcriptase control to ensure that the qPCR signal is not from contaminating DNA.
-
Quantitative PCR (qPCR):
-
Set up the qPCR reaction with the synthesized cDNA, gene-specific forward and reverse primers, and a qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Use the Cq (quantification cycle) values to determine the relative or absolute amount of RNA transcribed in each reaction. A lower Cq value indicates a higher amount of initial RNA.
-
Compare the Cq values obtained from reactions with different acyl-CoA donors to assess their relative efficiency in promoting transcription.
-
Visualizing the Landscape: Pathways and Workflows
Understanding the origin of these alternative acyl-CoA donors and the experimental process is facilitated by clear visual representations.
Caption: Experimental workflow for comparing alternative acyl-CoA donors in in vitro transcription.
Caption: Metabolic origins of various acyl-CoA donors used in transcription studies.
Conclusion
The choice of an acyl-CoA donor in in vitro transcription studies can significantly influence experimental outcomes, particularly in systems that recapitulate chromatin dynamics. While acetyl-CoA remains the standard, alternative donors such as crotonyl-CoA have demonstrated the potential to be more potent activators of transcription. The provided data and protocols offer a foundation for researchers to explore the diverse regulatory roles of these metabolites in gene expression. Further research is warranted to fully elucidate the direct effects of these alternative acyl-CoA donors on the core transcription machinery, independent of histone modifications.
References
- 1. researchgate.net [researchgate.net]
- 2. Malonyl-CoA - Wikipedia [en.wikipedia.org]
- 3. The Mystery of Extramitochondrial Proteins Lysine Succinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment and Validation of a Non-Radioactive Method for In Vitro Transcription Assay Using Primer Extension and Quantitative Real Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating HPLC-Based Quantification of Coenzyme A, Trilithium Salt: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of coenzyme A (CoA) is critical for understanding cellular metabolism and the efficacy of targeted drug therapies.[1][2] High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted method for this purpose. This guide provides a comprehensive comparison of HPLC-based quantification of coenzyme A, trilithium salt, with alternative methods, supported by experimental data and detailed protocols.
Comparative Analysis of Quantification Methods
While HPLC with UV detection is a prevalent technique, other methods offer distinct advantages in terms of sensitivity and specificity. The choice of method often depends on the specific requirements of the study, including the biological matrix and the need for simultaneous analysis of multiple acyl-CoA species.
| Method | Principle | Detection | Limit of Detection (LOD) | Advantages | Disadvantages |
| HPLC-UV | Reversed-phase chromatography separates CoA based on polarity.[3] | UV Absorbance (typically at 259 or 260 nm).[3] | ~0.36 pmol per injection.[3] | Simple, robust, good recovery (95-97%).[1][2][3] | Lower sensitivity compared to fluorescence or MS. |
| HPLC-Fluorescence | Pre- or post-column derivatization of the thiol group with a fluorophore.[4] | Fluorescence.[4][5] | Low pmol levels (e.g., 6.33 pmol for P-PantSH).[4] | High sensitivity.[4] | Requires derivatization step, which can add complexity.[4][5] |
| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry.[6][7] | Mass-to-charge ratio.[6][7] | High sensitivity, suitable for a wide range of acyl-CoAs.[6][7] | High specificity and sensitivity, can analyze multiple species simultaneously.[6][7] | Higher equipment cost and technical complexity.[6] |
| Enzymatic/Spectrophotometric Assays | Enzymatic reactions that produce a detectable product. | Spectrophotometry or Fluorimetry.[6] | Varies depending on the specific assay. | Relatively simple and less expensive equipment. | Can be less specific and may require purified samples.[6] |
| NMR | Nuclear Magnetic Resonance spectroscopy.[6] | Nuclear spin transitions. | Generally less sensitive than other methods. | Non-destructive, provides structural information, minimal sample preparation.[6] | Lower sensitivity, higher equipment cost.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantification. Below are summarized protocols for the primary HPLC-UV method and a common derivatization procedure for HPLC-Fluorescence.
This protocol is adapted from established methods for the analysis of CoA and acetyl-CoA in biological samples.[1][2][3][8]
1. Sample Preparation (from cell culture):
-
Wash cells with ice-cold PBS.
-
Resuspend the cell pellet in an ice-cold 5% perchloric acid (PCA) solution containing 50 µM dithiothreitol (B142953) (DTT).[3][8]
-
Incubate on ice for 10 minutes, with intermittent vortexing.[3][8]
2. HPLC System and Conditions:
-
HPLC Column: Reversed-phase C18 column (e.g., 150 x 3 mm, 3 µm).[3][8]
-
Mobile Phase: 100 mM monosodium phosphate, 75 mM sodium acetate, pH 4.6, with 6% acetonitrile (B52724) (v/v).[3]
-
Detection Wavelength: 259 nm.[3]
-
Column Temperature: 25°C.[5]
3. Calibration:
-
Prepare a series of calibration standards of this compound in 5% aqueous PCA.[3]
-
Inject the standards to generate a standard curve by plotting peak area against concentration.
4. Data Analysis:
-
Identify the CoA peak based on its retention time (approximately 3.8 minutes under the specified conditions).[3][8]
-
Integrate the peak area for CoA in the samples and quantify the concentration using the standard curve.
This procedure is for increasing the sensitivity of detection by adding a fluorescent tag to the CoA molecule.[5]
1. Hydrolysis of CoA Thioesters (for total CoA measurement):
2. Derivatization:
-
Adjust the pH to approximately 8.[5]
-
Add a 4-fold molar excess of monobromobimane (B13751) (mBBr).[5]
-
Incubate at room temperature for 2 hours in the dark.[5]
3. Reaction Quenching:
-
Stop the reaction by adding acetic acid.[5]
4. HPLC Analysis:
-
Separate the derivatized CoA using a C18 column.[5]
-
Detect the CoA-bimane adduct using a fluorescence detector with excitation at λex = 393 nm and emission at λem = 470 nm.[5]
Workflow and Data Visualization
To visualize the experimental process, the following diagrams illustrate the HPLC quantification workflow.
References
- 1. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous quantification of coenzyme A and its salvage pathway intermediates in in vitro and whole cell-sourced samples - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00192D [pubs.rsc.org]
- 5. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 6. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Coenzyme A, Trilithium Salt: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount for the accuracy and reproducibility of experimental results. Coenzyme A (CoA), a critical cofactor in numerous metabolic pathways, is frequently used in its stable trilithium salt form. This guide provides a comprehensive comparison of mass spectrometry (MS) for the purity assessment of Coenzyme A, trilithium salt, with other analytical techniques, supported by experimental data and detailed protocols.
The Critical Role of Purity in Coenzyme A Preparations
Coenzyme A is central to cellular metabolism, participating in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate (B1213749) in the citric acid cycle. The presence of impurities, such as free Coenzyme A (CoA-SH) in a preparation of an acylated form like Acetyl-CoA, can lead to significant experimental artifacts.[1] For instance, free CoA can competitively inhibit enzymes that utilize acetyl-CoA, leading to inaccurate measurements of enzyme kinetics and inhibitor potency.[1] Therefore, rigorous purity assessment is a critical step in quality control.
Mass Spectrometry: The Gold Standard for Purity Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the most sensitive and specific method for the analysis of Coenzyme A and its derivatives.[2] This technique offers high sensitivity for detecting low-level impurities and provides definitive identification through mass-to-charge ratio (m/z) and fragmentation patterns.[3]
Experimental Workflow for LC-MS/MS Analysis
The general workflow for assessing the purity of this compound using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Experimental Protocol for LC-MS/MS
This protocol is a representative method for the analysis of this compound purity.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in an appropriate solvent, such as a mixture of ammonium (B1175870) acetate (B1210297) (10 mM, pH 8), methanol, and water (2:2:1, v/v/v), to a final concentration of 1 mg/mL.[2]
-
Vortex the solution to ensure complete dissolution.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.[4]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 2.7 µm particle size) is commonly used.[5]
-
Mobile Phase A: 5 mM ammonium acetate in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute compounds of increasing hydrophobicity. For example, 0-1 min, 3% B; 1-7 min, 3-25% B; 7-8 min, 25-40% B; 8-11 min, 40% B; 11-15 min, 3% B.[5]
-
Flow Rate: 250 µL/min.[5]
-
Injection Volume: 10 µL.[2]
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is often employed for its high sensitivity and specificity. Precursor and product ion pairs for Coenzyme A and potential impurities are monitored. For Coenzyme A, a common precursor ion is [M+H]⁺.
-
Data Analysis: The purity of the this compound is determined by calculating the peak area of the Coenzyme A peak as a percentage of the total peak area of all detected ions.
Comparison with Alternative Purity Assessment Methods
While LC-MS/MS is a powerful tool, other techniques are also employed for purity analysis, each with its own advantages and limitations.
| Analytical Technique | Principle | Pros | Cons |
| LC-MS/MS | Separation by HPLC followed by mass analysis based on mass-to-charge ratio and fragmentation.[3] | Extremely sensitive and specific; provides molecular weight confirmation and structural information.[3] | Quantitation can be more complex; potential for ion suppression effects.[3] |
| HPLC-UV | Separation based on polarity with detection via UV absorbance of the adenine (B156593) moiety of CoA at ~260 nm.[3] | Excellent for quantitation; widely available, robust, and reproducible.[3] | Does not provide molecular weight information; less sensitive than MS for impurity detection.[3] |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information and can be used for quantitative analysis (qNMR) with an internal standard.[7] | Non-destructive; provides definitive structural confirmation.[7] | Lower sensitivity compared to MS and HPLC; requires larger sample amounts. |
| Enzymatic Assays | Utilizes specific enzymes that react with CoA to produce a detectable signal (e.g., colorimetric or fluorometric).[8] | High specificity for the active form of the cofactor. | Can be susceptible to interference from other components in the sample matrix; may not detect all impurities. |
Table 1: Comparison of analytical methods for Coenzyme A purity assessment.[3][7][8]
Data Presentation: A Hypothetical Purity Analysis
The following table summarizes hypothetical data from a comparative purity analysis of a single batch of this compound.
| Method | Purity (%) | Limit of Detection (LOD) | Key Findings |
| LC-MS/MS | 99.2 | ~0.1 pmol | Detected trace amounts of oxidized CoA and a degradation product. |
| HPLC-UV | 98.9 | ~10 pmol[9] | Quantified the main CoA peak and a minor impurity peak. |
| qNMR | 98.5 | ~1 nmol | Confirmed the structure and provided quantitative purity against an internal standard. |
| Enzymatic Assay | 99.5 (activity-based) | ~1 pmol | Indicated high biological activity of the CoA. |
Table 2: Hypothetical comparative data for the purity assessment of this compound.
Conclusion
The selection of an analytical method for assessing the purity of this compound depends on the specific requirements of the research. Mass spectrometry, particularly LC-MS/MS, offers the highest sensitivity and specificity for the identification and quantification of impurities, making it the preferred method for comprehensive quality control. However, techniques like HPLC-UV and NMR remain valuable for routine analysis and structural confirmation. A multi-technique approach often provides the most complete picture of the purity and integrity of this vital biochemical reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Coenzyme A, Trilithium Salt, and Acetyl-CoA in Metabolic Studies
Introduction
In the landscape of metabolic research, Coenzyme A (CoA) and its derivatives are fundamental players. Coenzyme A is an essential cofactor in all living organisms, primarily acting as a carrier for acyl groups through a high-energy thioester bond.[1][2][3][4] Its most prevalent and metabolically significant form is Acetyl-Coenzyme A (Acetyl-CoA), which stands at the crossroads of carbohydrate, fat, and protein metabolism.[5][6][7] Acetyl-CoA serves as the primary entry point for the two-carbon acetyl group into the citric acid cycle for energy production and is a critical precursor for various biosynthetic pathways.[5][8][9]
For experimental purposes, free Coenzyme A (often denoted as CoASH or HSCoA) is typically supplied as a more stable Coenzyme A trilithium salt.[10][11] Understanding the distinct roles and proper handling of these molecules—the "empty" carrier (CoA), its stable salt form, and the "loaded" acetyl-group donor (Acetyl-CoA)—is critical for designing robust experiments and accurately interpreting metabolic data. This guide provides an objective comparison, supported by experimental data and protocols, to aid researchers in their work.
Physicochemical Properties and Handling
The choice between Coenzyme A and Acetyl-CoA for an experiment is dictated by their function, but their handling is determined by their chemical properties. Both are commonly supplied as trilithium salts to enhance stability and solubility.[10][12] Proper storage and solution preparation are crucial to prevent degradation, particularly the hydrolysis of the reactive thioester bond in Acetyl-CoA.[13]
Table 1: Comparison of Physicochemical Properties
| Property | Coenzyme A, Trilithium Salt | Acetyl-CoA, Trilithium Salt |
| Synonyms | CoASH, HSCoA, CoA | Acetyl Coenzyme A |
| Molecular Formula | C₂₁H₃₃N₇O₁₆P₃SLi₃[11] | C₂₃H₃₅N₇O₁₇P₃SLi₃[12] |
| Molecular Weight | 785.33 g/mol [11] | 881.0 g/mol [12] |
| Appearance | Off-white to white crystalline powder[11] | White lyophilized powder[12][14] |
| Solubility (in water) | Up to 50 mg/mL[11] | Up to 100 mg/mL[13] |
| Storage (Lyophilized) | Desiccated at -20°C[11] | Desiccated at -20°C[13] |
| Aqueous Solution Stability | Unstable; prepare fresh. Degrades rapidly.[11] | Most stable at pH 3.5-5.0. Stable for up to 2 weeks at -20°C or up to 6 months at -80°C when aliquoted. Avoid freeze-thaw cycles.[13] |
Functional Roles in Metabolism
The primary distinction between Coenzyme A and Acetyl-CoA in a biological context is their role as an acyl group acceptor versus a donor.
-
Coenzyme A (CoASH): The Acyl Acceptor Coenzyme A in its free thiol form (CoASH) acts as a substrate to become "acylated." It is the endpoint for the coenzyme after it has donated its acyl group and is ready to be recharged. Key metabolic processes that consume free CoASH include:
-
Pyruvate (B1213749) Oxidation: The pyruvate dehydrogenase complex catalyzes the conversion of pyruvate to Acetyl-CoA, a reaction that requires CoASH as a substrate.[2]
-
Fatty Acid Oxidation: Before fatty acids can be broken down in the mitochondria, they must be activated by attaching them to CoASH, a process facilitated by acyl-CoA synthetases.[2][15]
-
Amino Acid Catabolism: The breakdown of certain amino acids produces intermediates that are converted to their respective acyl-CoA derivatives, consuming CoASH.[5]
-
-
Acetyl-CoA: The Acetyl Donor and Metabolic Hub Acetyl-CoA is the product of major catabolic pathways and serves as the key donor of the two-carbon acetyl group to numerous metabolic and signaling pathways.[5][6][16]
-
Energy Production: It delivers the acetyl group to oxaloacetate to form citrate, initiating the citric acid (TCA) cycle, which is the primary pathway for cellular energy generation.[5][8][9][17]
-
Biosynthesis: It is the fundamental building block for the synthesis of fatty acids, cholesterol, steroid hormones, and ketone bodies.[3][5][12]
-
Protein Acetylation: Acetyl-CoA is the sole acetyl group donor for the post-translational modification of proteins, including the acetylation of histone lysines by histone acetyltransferases (HATs). This function directly links the metabolic state of the cell to epigenetic regulation and gene expression.[5][18][19]
-
Allosteric Regulation: The ratio of Acetyl-CoA to free CoA can allosterically regulate the activity of key metabolic enzymes, such as pyruvate dehydrogenase kinase, providing a feedback mechanism to control metabolic flux.[5][20]
-
References
- 1. studyguides.com [studyguides.com]
- 2. Coenzyme A - Wikipedia [en.wikipedia.org]
- 3. The Role of Coenzymes and Cofactors in Enzyme Activity • BNS Institute [bns.institute]
- 4. maharajacollege.ac.in [maharajacollege.ac.in]
- 5. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 6. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 7. study.com [study.com]
- 8. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. chemimpex.com [chemimpex.com]
- 11. usbio.net [usbio.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. custombiotech.roche.com [custombiotech.roche.com]
- 15. Khan Academy [khanacademy.org]
- 16. tutorchase.com [tutorchase.com]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. Difference Between Acyl-CoA and Acetyl-CoA in Metabolism - Creative Proteomics [creative-proteomics.com]
- 20. portlandpress.com [portlandpress.com]
A Comparative Guide to Quality Control of Coenzyme A, Trilithium Salt for Enzymatic Assays
Coenzyme A (CoA) is a fundamental cofactor in a multitude of enzymatic reactions, playing a critical role in the transfer of acyl groups. Its involvement is central to cellular metabolism, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. For researchers, scientists, and drug development professionals, the purity and stability of CoA are paramount for achieving accurate and reproducible results in enzymatic assays. The trilithium salt is a common commercially available form of CoA. This guide provides a comprehensive overview of essential quality control measures, compares analytical techniques, and offers detailed experimental protocols to ensure the integrity of Coenzyme A, trilithium salt in your research.
Quality Control Parameters for this compound
Ensuring the quality of this compound involves a multi-faceted approach, assessing its purity, identity, and stability. The presence of contaminants or degradation products can significantly impact enzymatic assay outcomes, often through competitive inhibition or alteration of reaction kinetics.
Key Quality Metrics:
-
Purity: The percentage of Coenzyme A relative to other substances in the preparation. This is commonly assessed by High-Performance Liquid Chromatography (HPLC) and enzymatic assays. Typical purity specifications are often ≥93% by HPLC and ≥83% by enzymatic methods.[1][2]
-
Identity: Confirmation that the substance is indeed Coenzyme A. UV spectrophotometry is a primary method, where the absorbance ratios at specific wavelengths (e.g., A250/A260 and A280/A260) are characteristic of the molecule.[3]
-
Contaminants: The most significant contaminant is often free Coenzyme A in preparations of its derivatives (like Acetyl-CoA), or oxidized forms and related nucleotides in CoA preparations.[4] Free thiol groups can interfere with many enzymatic assays.[4]
-
Stability: Coenzyme A is susceptible to degradation, particularly through hydrolysis. Stability is highly dependent on pH and temperature. Aqueous solutions are most stable under neutral to moderately acidic conditions (pH 3.5-7.0).[5]
Comparison of Analytical Methods for Quality Control
Several analytical methods can be employed to quantify and assess the purity of this compound. The choice of method depends on the specific requirements of the assay, available equipment, and the desired level of sensitivity and specificity.
| Method | Principle | Detection Limit | Throughput | Advantages | Disadvantages |
| UV Spectrophotometry | Measures absorbance at 260 nm (adenine ring). | ~1 nmol | High | Simple, cost-effective, and widely accessible.[6] | Lower sensitivity and specificity; cannot distinguish between CoA and other adenine-containing nucleotides. |
| HPLC (Reversed-Phase) | Separates CoA from impurities based on polarity, with UV detection at 260 nm. | ~1 µM | Medium | Good reproducibility and accuracy; can resolve CoA from degradation products and contaminants.[4][6] | Requires dedicated equipment and expertise. |
| Enzymatic Assay | Uses a specific enzyme that reacts with CoA to produce a detectable signal (colorimetric or fluorometric). | 10-100 pmol (Fluorometric) | High | High specificity and functional assessment of CoA activity. | Can be prone to interference from sample components.[6] |
| LC-MS/MS | Separates by liquid chromatography and detects by mass spectrometry. | Sub-µM to fmol range | Low to Medium | High sensitivity and specificity, suitable for complex biological samples.[6] | Requires expensive instrumentation and significant expertise.[6] |
Alternative Formulations: Trilithium Salt vs. Sodium Salt
While this guide focuses on the trilithium salt of Coenzyme A, the sodium salt is another common alternative. Direct comparative studies on their performance in enzymatic assays are limited in publicly available literature.[1][2] However, a qualitative comparison can be made based on the general properties of the counter-ions.
| Feature | This compound | Coenzyme A, Sodium Salt | Key Considerations for Enzymatic Assays |
| Purity & Formulation | Typically available at high purity (e.g., ≥94% by UV) as a lyophilized powder.[7][8][9] | Also available at high purity as a lyophilized powder. | Purity should always be confirmed from the supplier's certificate of analysis. |
| Solubility in Water | Readily soluble (e.g., up to 50 mg/mL).[3] | Also highly soluble in water. | Both are highly soluble in aqueous buffers used for enzymatic assays. |
| Stability | Lyophilized powder is stable for at least one year at -20°C.[10] Aqueous solutions are stable for up to 6 months at -20°C when aliquoted.[7] | Similar stability profile to the trilithium salt. | For optimal stability, aqueous solutions should be prepared fresh. Avoid repeated freeze-thaw cycles.[5] |
| Ionic Effects | The Li⁺ ion could potentially influence enzyme kinetics in highly sensitive assays, though this is not commonly reported as a significant factor. | Na⁺ is ubiquitous in biological systems and is less likely to cause specific enzymatic inhibition. | For most standard applications, the choice of salt form may not have a discernible effect. However, consistency in the salt form used throughout a series of experiments is crucial for data comparability.[1] |
Mandatory Visualizations
Logical Workflow for Quality Control of Incoming Coenzyme A
Caption: Workflow for qualifying a new lot of this compound.
Principle of DTNB-Based Enzymatic Assay for CoA Quantification
Caption: Principle of a coupled enzymatic assay for CoA quantification using DTNB.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound using reversed-phase HPLC.
Materials:
-
This compound sample
-
Mobile Phase A: 25 mM Ammonium Acetate in water
-
Mobile Phase B: Methanol
-
C18 HPLC Column
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in Mobile Phase A.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 70% A, 30% B
-
25-30 min: 100% B
-
30-35 min: Return to 100% A
-
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of Coenzyme A as the percentage of the main peak area relative to the total area of all peaks. Free CoA, if present, will typically elute earlier than acetylated or other modified forms.[4]
Protocol 2: Spectrophotometric Quantification of Coenzyme A
This protocol provides a straightforward method for estimating the concentration of a Coenzyme A solution.
Materials:
-
This compound solution
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
-
Appropriate buffer (e.g., 50 mM sodium acetate, pH 5.0)
Methodology:
-
Blank: Use the same buffer the Coenzyme A is dissolved in as the blank reference.
-
Measurement: Dilute the Coenzyme A solution in the buffer to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0). Measure the absorbance at 260 nm.
-
Calculation: Use the Beer-Lambert law to calculate the concentration:
-
Concentration (M) = Absorbance / (ε × l)
-
Where:
-
ε (Molar Extinction Coefficient): 16,000 M⁻¹cm⁻¹ at 260 nm for Coenzyme A.[11]
-
l (Path Length): Typically 1 cm for a standard cuvette.
-
-
Protocol 3: Enzymatic Activity Assay using Carnitine Acetyltransferase (CAT)
This assay confirms the functional integrity of Coenzyme A by measuring its participation in an enzymatic reaction. This example uses the reverse reaction of CAT.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
This compound solution
-
L-Carnitine solution
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Carnitine Acetyltransferase (CAT) enzyme
Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock of Coenzyme A.
-
Prepare stocks of L-Carnitine and DTNB in the assay buffer.
-
-
Reaction Mixture: In a cuvette, combine:
-
Assay Buffer
-
L-Carnitine
-
DTNB
-
Coenzyme A solution (varied concentrations can be used to determine kinetic parameters)
-
-
Initiation and Detection:
-
Initiate the reaction by adding the CAT enzyme.
-
Immediately monitor the increase in absorbance at 412 nm using a spectrophotometer. This absorbance change is due to the reaction of the free thiol group of CoA (produced in the reaction) with DTNB.[1]
-
-
Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. The rate is directly proportional to the activity of the functional Coenzyme A in the sample.
Conclusion and Recommendations
The reliability of enzymatic assay data is critically dependent on the quality of the reagents used, with this compound being a key component in many systems. A robust quality control process is essential to mitigate the risks of using degraded or impure material.
Recommendations:
-
Initial Qualification: Always review the supplier's Certificate of Analysis and, if possible, perform in-house QC checks including spectrophotometric quantification and HPLC analysis on new lots.
-
Proper Handling and Storage: Store lyophilized powder desiccated at -20°C.[12][13] For aqueous solutions, prepare fresh or store as single-use aliquots at -20°C (for up to two weeks) or -80°C (for up to six months) to avoid repeated freeze-thaw cycles.[5]
-
pH Considerations: Be mindful that Coenzyme A is most stable in neutral to moderately acidic solutions (pH 3.5-7.0) and hydrolyzes more rapidly in alkaline conditions (pH > 8).[5]
-
Consistency is Key: Use the same salt form (trilithium or sodium) and lot of Coenzyme A throughout a series of related experiments to ensure data comparability.[1]
-
Troubleshooting: If inconsistent results are observed in enzymatic assays, Coenzyme A degradation should be considered a primary potential cause. Re-qualifying the stock solution is a crucial troubleshooting step.[5][13]
By implementing these quality control measures, researchers can ensure the integrity of their this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. usbio.net [usbio.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. This compound [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. Coenzyme A trilithium salt [sorachim.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Ensuring Reproducibility in Experimental Results with Coenzyme A, Trilithium Salt: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving reproducible experimental outcomes is the cornerstone of scientific validity. When working with a critical cofactor like Coenzyme A (CoA), even minor variations in its quality, handling, or the specific salt form used can lead to significant discrepancies in results. This guide provides a comprehensive comparison of Coenzyme A, trilithium salt, with other alternatives, supported by experimental data and detailed protocols to enhance the reproducibility of your research.
Coenzyme A is a central player in cellular metabolism, participating in the synthesis and oxidation of fatty acids, the Krebs cycle, and numerous other biochemical pathways.[1] Its high-energy thioester bond makes it an effective carrier of acyl groups, but also susceptible to degradation. The choice of the counter-ion in the salt form of CoA can influence its stability and, consequently, the reliability of experimental data. This guide focuses on the trilithium salt of Coenzyme A, a commonly used form in research, and provides insights into best practices for its use.
Comparative Performance of Coenzyme A Forms
While direct, side-by-side experimental comparisons of different Coenzyme A salts are limited in published literature, we can infer performance characteristics based on available product specifications and stability data. The trilithium and sodium salts are the most common commercially available forms, offering significant stability advantages over the free acid.
| Feature | This compound | Coenzyme A, Sodium Salt | Coenzyme A, Free Acid |
| Form | White lyophilized powder | Lyophilized powder | Unstable, not commonly available |
| Purity (Typical) | ≥83% (Enzymatic Assay), ≥85% (UV Assay)[2] | Information not readily available in comparative studies | Not applicable |
| Storage Stability (Solid) | At least one year at -20°C[2] | Similar stability to the trilithium salt is expected | Not recommended for storage |
| Solubility | Soluble in water (e.g., 1 mg/mL)[3] | Soluble in water | Soluble in water |
| Solution Stability | Stock solutions are stable for up to 6 months at -20°C.[3] Aqueous solutions at pH 3.5-5 can be heated to 100°C without decomposition. Hydrolyzes in strong acid and more rapidly in alkaline solutions. | Generally stable in neutral and moderately acidic solutions. | Highly unstable in solution. |
| Key Advantage | High stability in solid form and in acidic to neutral aqueous solutions. The presence of lithium may offer better solubility characteristics for certain applications due to the nature of its chemical bonding.[4] | Offers good stability similar to the trilithium salt. | Not applicable |
| Potential Considerations | Lot-to-lot variation can still be a factor affecting experimental reproducibility.[5][6][7][8][9] | Lot-to-lot variability is also a potential issue. | Not applicable |
Detailed Experimental Protocols
To ensure the highest degree of reproducibility, it is crucial to follow standardized and detailed experimental protocols. Below are two key protocols: one for a common enzymatic assay that relies on a derivative of Coenzyme A, and another for the proper handling and preparation of Coenzyme A solutions.
Protocol 1: Citrate (B86180) Synthase Activity Assay
This protocol outlines a colorimetric assay to measure the activity of citrate synthase, an enzyme that catalyzes the reaction between acetyl-CoA and oxaloacetate. The reproducibility of this assay is highly dependent on the quality and concentration of the acetyl-CoA, which is synthesized from Coenzyme A.
Materials:
-
This compound (or pre-synthesized Acetyl-CoA)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Oxaloacetate solution
-
Sample containing citrate synthase (e.g., mitochondrial extract)
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare fresh assay buffer and degas to minimize oxidation of CoA.
-
Prepare a stock solution of DTNB in the assay buffer.
-
Prepare a fresh solution of oxaloacetate in the assay buffer immediately before use.
-
If starting from this compound, prepare Acetyl-CoA enzymatically. For direct use of Acetyl-CoA, prepare a stock solution in deionized water and store in aliquots at -80°C for no longer than two weeks.
-
-
Reaction Setup:
-
In a cuvette, combine the assay buffer, DTNB solution, and the sample containing citrate synthase.
-
Add the Acetyl-CoA solution to the mixture.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the oxaloacetate solution.
-
Immediately start monitoring the change in absorbance at 412 nm over a set period (e.g., 5 minutes) at a constant temperature. The rate of increase in absorbance is proportional to the citrate synthase activity.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
-
Ensure that for every new lot of this compound, a validation experiment is performed to check for consistency in results.
-
Protocol 2: Preparation and Handling of Coenzyme A Solutions
The stability of Coenzyme A solutions is critical for obtaining reproducible results. This protocol provides best practices for preparing and storing Coenzyme A solutions to minimize degradation.
Materials:
-
This compound
-
High-purity, nuclease-free water or a slightly acidic buffer (pH 4-6)
-
Inert gas (e.g., nitrogen or argon)
-
Sterile, single-use microcentrifuge tubes
Procedure:
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation of moisture, which can degrade the powder.
-
Dissolution:
-
Weigh the desired amount of Coenzyme A powder in a sterile container.
-
To minimize oxidation, use deoxygenated water or buffer (sparged with inert gas) for dissolution.
-
Add the solvent to the powder to achieve the desired concentration.
-
-
Mixing: Gently vortex or pipette up and down to ensure the powder is completely dissolved. Avoid vigorous shaking, which can introduce oxygen.
-
Aliquoting and Storage:
-
Immediately after dissolution, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can lead to degradation.
-
For short-term storage (up to 24 hours), solutions can be kept at 4°C.
-
For long-term storage, flash-freeze the aliquots in liquid nitrogen and store at -80°C. Solutions are reported to be stable for up to 6 months under these conditions.
-
Mandatory Visualizations
To further clarify key concepts and workflows, the following diagrams have been generated using the DOT language.
Caption: Feedback inhibition of Pantothenate Kinase by Coenzyme A and Acetyl-CoA.
Caption: Experimental workflow for ensuring reproducibility with new lots of Coenzyme A.
By adhering to the detailed protocols and being mindful of the factors that can influence the stability and performance of this compound, researchers can significantly enhance the reproducibility and reliability of their experimental findings.
References
- 1. Native chemical ligation approach to sensitively probe tissue acyl-CoA pools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coenzyme A trilithium salt [sorachim.com]
- 3. This compound [sigmaaldrich.com]
- 4. Difference in chemical bonding between lithium and sodium salts: influence of covalency on their solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 7. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. myadlm.org [myadlm.org]
Cross-validation of findings obtained using coenzyme A, trilithium salt
For researchers, scientists, and drug development professionals, the selection of high-quality reagents is paramount for obtaining reliable and reproducible experimental results. Coenzyme A (CoA), a pivotal cofactor in numerous metabolic pathways, is commercially available in various salt forms, with the trilithium salt being a prominent option. This guide provides an objective comparison of Coenzyme A, trilithium salt with its common alternative, the sodium salt, and other acyl-CoA donors, supported by experimental data and detailed protocols.
Performance Benchmark: this compound vs. Alternatives
Coenzyme A and its thioester derivatives, such as acetyl-CoA, are central to cellular metabolism, including the citric acid cycle and the synthesis and oxidation of fatty acids.[1] The choice of the counter-ion in the salt form of CoA can influence its physicochemical properties and, consequently, its performance in enzymatic assays.
Physicochemical Properties: A Comparative Overview
The trilithium salt of Coenzyme A and its acetylated form are often marketed for their enhanced solubility and stability compared to their sodium salt counterparts. This can be a critical factor when preparing concentrated stock solutions for enzymatic assays.
| Property | This compound | Coenzyme A, Sodium Salt | Other Acyl-CoA Donors (e.g., Malonyl-CoA) |
| Molecular Formula | C₂₁H₃₃N₇O₁₆P₃SLi₃[2] | C₂₁H₃₃N₇O₁₆P₃SNaₓ | Variable |
| Solubility in Water | Up to 100 mg/mL[3] | ~50 mg/mL[4] | Variable |
| Stability in Solution | Aqueous solutions are stable for up to two weeks at -20°C and up to six months at -80°C. Stable in neutral and moderately acidic solutions (pH 3.5-5), with the ability to withstand heating to 100°C for short durations in this pH range.[3][5] | Similar stability profile to the trilithium salt.[5] | Generally susceptible to degradation; requires careful handling and storage. |
| Ionic Effects | The smaller ionic radius of lithium may lead to different hydration shells and interactions with enzymes compared to sodium.[3] | Sodium is ubiquitous in biological systems, and its effects on enzyme kinetics are generally well-characterized.[5] | The acyl group and any associated counter-ions can influence enzyme kinetics. |
While direct, head-to-head comparative studies detailing the impact of trilithium versus sodium salts on the kinetic parameters (Km and kcat) of various enzymes are not extensively documented in publicly available literature, the difference in solubility can be a key practical advantage for the trilithium salt.[3][5] For most standard applications where high concentrations are not required, the performance of both salt forms is expected to be comparable, provided that the purity is high and the reagents are handled correctly.[3]
Signaling Pathway and Experimental Workflow Visualizations
To aid in the conceptualization of experimental designs utilizing Coenzyme A, the following diagrams illustrate a key signaling pathway involving acetyl-CoA and a general workflow for enzymatic assays.
Detailed Experimental Protocols
To ensure the cross-validation of findings, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for two common enzymatic assays that utilize acetyl-CoA.
Histone Acetyltransferase (HAT) Activity Assay
This assay measures the transfer of an acetyl group from acetyl-CoA to a histone substrate.[5]
Materials:
-
Recombinant HAT enzyme (e.g., p300/CBP)
-
Histone H3 or H4 peptide substrate
-
Acetyl-Coenzyme A, trilithium salt
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA[5]
-
Detection reagents (specific to the chosen detection method, e.g., radioactive, antibody-based, or coupled enzymatic system)
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution (e.g., 10 mM) of Acetyl-CoA, trilithium salt in nuclease-free water. Confirm the concentration spectrophotometrically.
-
Dilute the HAT enzyme and histone substrate to their desired working concentrations in the assay buffer.
-
-
Reaction Mixture Assembly:
-
In a 96-well plate, combine the assay buffer, HAT enzyme (final concentration 10-50 nM), and histone substrate (at a concentration near its Km value).
-
Initiate the reaction by adding Acetyl-CoA to a final concentration at or near its Km value. The final reaction volume is typically 50 µL.[5]
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction and detect the formation of the acetylated product using a suitable method. Options include radiometric assays with [³H]-acetyl-CoA, ELISA-based methods with antibodies specific to acetylated lysine, or coupled enzymatic assays that measure the production of CoA-SH.[5]
-
-
Data Analysis:
-
Determine the initial reaction velocities and calculate kinetic parameters (Km and Vmax) for acetyl-CoA by varying its concentration while keeping the histone substrate concentration constant.[5]
-
Carnitine Acetyltransferase (CAT) Assay
This assay measures the activity of CAT by monitoring the formation of CoA-SH, which reacts with DTNB to produce a colored product.[5]
Materials:
-
Carnitine Acetyltransferase (CAT) enzyme
-
L-Carnitine
-
Acetyl-Coenzyme A, trilithium salt
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0[5]
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of L-Carnitine, Acetyl-CoA, and DTNB in deionized water or assay buffer.
-
-
Reaction Mixture Assembly:
-
In a cuvette, combine the assay buffer, L-Carnitine, and DTNB.
-
-
Incubation and Detection:
-
Initiate the reaction by adding the CAT enzyme to the mixture.
-
Continuously monitor the increase in absorbance at 412 nm, which is proportional to the formation of the CoA-DTNB adduct.
-
-
Data Analysis:
-
Calculate the rate of reaction from the change in absorbance over time. Kinetic parameters for acetyl-CoA can be determined by varying its concentration.[5]
-
Conclusion
The choice between this compound and its sodium salt counterpart may depend on the specific requirements of the experiment, particularly the need for highly concentrated stock solutions where the enhanced solubility of the trilithium salt is advantageous. For many standard enzymatic assays, both forms are likely to perform similarly. Researchers should always ensure the purity of their CoA reagents and handle them according to the recommended storage and preparation protocols to ensure the validity and reproducibility of their findings. When comparing results across different studies or laboratories, it is essential to note the specific salt form of Coenzyme A used.
References
Lithium's Impact on Enzyme Kinetics: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ions and enzymes is critical for robust experimental design and novel therapeutic development. This guide provides a comparative analysis of the impact of the lithium counter-ion on the kinetics of two key enzymes: Glycogen Synthase Kinase 3 (GSK-3) and Inositol (B14025) Monophosphatase (IMPase), with a focus on how its effects differ from other common monovalent cations like sodium and potassium.
Lithium, a widely used therapeutic agent for bipolar disorder, exerts its effects through various molecular mechanisms, including the direct inhibition of specific enzymes. This guide synthesizes experimental data to provide a clear comparison of lithium's influence on enzyme kinetics, offering detailed experimental protocols and visual aids to facilitate comprehension and replication.
Executive Summary of Findings
Experimental evidence strongly indicates that lithium ions act as inhibitors of both GSK-3 and IMPase. The primary mechanism of this inhibition is through competition with the essential divalent cation, magnesium (Mg²⁺), which serves as a critical cofactor for these enzymes. Notably, this inhibitory effect is not a general characteristic of all monovalent cations. Studies have shown that other common monovalent cations, such as sodium (Na⁺) and potassium (K⁺), do not exert the same inhibitory effect on GSK-3 activity. While comprehensive comparative kinetic data for IMPase with a range of monovalent cations is less abundant, the available information points to a specific inhibitory role for lithium.
Comparative Enzyme Kinetics Data
The following tables summarize the known kinetic parameters for GSK-3β and IMPase in the presence of lithium, contrasted with the general observations for other monovalent cations. It is important to note that direct comparative studies measuring a full panel of kinetic parameters (Vmax, Km, kcat) for these enzymes with a range of monovalent cations are limited in the publicly available literature. The data presented here is compiled from multiple sources to provide the most comprehensive comparison currently possible.
Table 1: Comparative Kinetics of Glycogen Synthase Kinase 3β (GSK-3β)
| Cation | Vmax | Km (for ATP) | kcat | Ki | Mechanism of Action on GSK-3β |
| Lithium (Li⁺) | Decreased | Unchanged | Decreased | ~1-2 mM[1] | Competitive inhibitor with respect to Mg²⁺.[2][3] Does not inhibit in the same manner as other monovalent cations.[1][2] |
| Sodium (Na⁺) | No significant inhibition reported | Not applicable | Not applicable | Not applicable | Does not exhibit the same inhibitory effect as lithium.[2] |
| Potassium (K⁺) | No significant inhibition reported | Not applicable | Not applicable | Not applicable | Does not exhibit the same inhibitory effect as lithium.[2] |
Table 2: Comparative Kinetics of Inositol Monophosphatase (IMPase)
| Cation | Vmax | Km (for inositol monophosphate) | kcat | Ki | Mechanism of Action on IMPase |
| Lithium (Li⁺) | Decreased | Decreased | Decreased | ~0.8 mM - 1.1 mM[4][5] | Uncompetitive inhibitor with respect to the substrate (inositol monophosphate) and a non-competitive inhibitor with respect to the cofactor Mg²⁺.[4][5] |
| Sodium (Na⁺) | No significant inhibition reported | Not applicable | Not applicable | Not applicable | Generally used as a component of buffer systems in assays without noted inhibitory effects at typical concentrations. |
| Potassium (K⁺) | No significant inhibition reported | Not applicable | Not applicable | Not applicable | Generally used as a component of buffer systems in assays without noted inhibitory effects at typical concentrations. |
Experimental Protocols
To facilitate further research and validation of these findings, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: Determining the Kinetic Parameters of GSK-3β Inhibition by Monovalent Cations
This protocol outlines a luminescent kinase assay to measure the activity of GSK-3β in the presence of different monovalent cations (LiCl, NaCl, KCl). The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP
-
Magnesium Chloride (MgCl₂)
-
Monovalent cation solutions (LiCl, NaCl, KCl) of varying concentrations
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant GSK-3β in kinase assay buffer.
-
Prepare stock solutions of the GSK-3 substrate peptide and ATP in kinase assay buffer.
-
Prepare a series of dilutions for each monovalent cation (LiCl, NaCl, KCl) in kinase assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the following to each well:
-
1 µL of the serially diluted monovalent cation solution or buffer control.
-
2 µL of the diluted GSK-3β enzyme solution.
-
-
Gently mix and incubate for 10 minutes at room temperature to allow for any pre-incubation effects of the cations on the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP/MgCl₂ mixture in kinase assay buffer. The final concentration of MgCl₂ should be optimized (e.g., 10 mM), and the ATP concentration should be varied to determine the Km.
-
Initiate the reaction by adding 2 µL of the substrate/ATP/MgCl₂ mixture to each well.
-
Shake the plate gently for 30 seconds and incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (wells with no enzyme).
-
Plot the initial reaction velocity (proportional to luminescence) against the substrate (ATP) concentration for each cation condition.
-
Fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
To determine the inhibition constant (Ki) for lithium, perform the assay with varying concentrations of both lithium and the substrate (ATP). Plot the data using a Lineweaver-Burk or Dixon plot.
-
Experimental Protocol 2: Measuring the Activity of Inositol Monophosphatase in the Presence of Monovalent Cations
This protocol describes a colorimetric assay to measure the activity of IMPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the substrate, inositol monophosphate.
Materials:
-
Purified Inositol Monophosphatase (IMPase)
-
Inositol-1-phosphate (substrate)
-
Magnesium Chloride (MgCl₂)
-
Monovalent cation solutions (LiCl, NaCl, KCl) of varying concentrations
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Malachite Green-based phosphate detection reagent
-
Phosphate standard solution
-
96-well clear microplate
-
Spectrophotometer capable of reading absorbance at ~620-650 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of purified IMPase in assay buffer.
-
Prepare a stock solution of inositol-1-phosphate in assay buffer.
-
Prepare a series of dilutions for each monovalent cation (LiCl, NaCl, KCl) in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, prepare reaction mixtures containing:
-
Assay buffer
-
MgCl₂ (final concentration, e.g., 2 mM)
-
Varying concentrations of the monovalent cation solution or buffer control.
-
Varying concentrations of inositol-1-phosphate to determine Km.
-
-
-
Initiation of Phosphatase Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding a fixed amount of IMPase to each well.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Signal Detection:
-
Stop the reaction by adding the Malachite Green reagent. This reagent will also react with the released inorganic phosphate to produce a colored product.
-
Incubate at room temperature for a specified time (e.g., 10-20 minutes) to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength (~620-650 nm).
-
Create a standard curve using the phosphate standard solution to convert absorbance values to the concentration of inorganic phosphate.
-
Plot the initial reaction velocity (rate of phosphate release) against the substrate (inositol-1-phosphate) concentration for each cation condition.
-
Fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Determine the Ki for lithium using varying concentrations of both lithium and the substrate, and analyze the data using Lineweaver-Burk or Dixon plots.
-
Visualizing the Impact of Lithium
To better understand the context of lithium's enzymatic inhibition, the following diagrams illustrate the relevant signaling pathway and a generalized experimental workflow.
Caption: Signaling pathways involving GSK-3β and points of inhibition by lithium.
Caption: Generalized experimental workflow for comparative enzyme kinetic analysis.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. inositol polyphosphate phosphatase: Topics by Science.gov [science.gov]
- 3. myo-Inositol Assay Kit (Fluorometric) (ab252896) is not available | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Characterization of the inositol monophosphatase gene family in Arabidopsis [frontiersin.org]
Orthogonal Methods for In Vitro Activity Confirmation of Coenzyme A, Trilithium Salt: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Coenzyme A (CoA), a pivotal cofactor in cellular metabolism, participates in numerous biochemical reactions, including the synthesis and oxidation of fatty acids and the citric acid cycle.[1][2] Its trilithium salt form is often utilized in research for its stability and solubility.[3] Accurate determination of its in vitro activity is crucial for studies in enzymology, metabolic pathway elucidation, and drug discovery. This guide provides a comparative overview of orthogonal methods to confirm the activity of coenzyme A, trilithium salt, supported by experimental data and detailed protocols.
Comparison of Key Analytical Methods
A variety of analytical techniques are available for the quantification of Coenzyme A, each with distinct advantages and limitations. The selection of an appropriate method is often contingent on the required sensitivity, sample complexity, available instrumentation, and desired throughput. The following table summarizes the key performance characteristics of the most prevalent methods.
| Method | Principle | Detection Limit | Throughput | Key Advantages | Key Disadvantages |
| HPLC-UV | Chromatographic separation of CoA and its derivatives followed by detection based on UV absorbance at 259 nm.[4] | ~1 µM[3] | Medium | Good reproducibility and accuracy.[3] | Moderate sensitivity, requires dedicated equipment.[3] |
| Enzymatic Assay (Colorimetric) | A multi-step enzymatic reaction where CoA is converted to a product that generates a colored compound, typically measured around 570 nm.[1][2] | 5 - 1000 µM[1][2] | High | Simple "mix-and-read" procedure, suitable for high-throughput screening.[1] | Lower sensitivity compared to fluorometric and MS methods.[3] |
| Enzymatic Assay (Fluorometric) | Similar to the colorimetric assay, but the final product is a fluorescent compound, with excitation/emission typically around 535/587 nm.[2] | 3 - 100 µM[1][2] | High | Higher sensitivity than colorimetric assays.[3] | Potential for interference from fluorescent compounds in the sample. |
| LC-MS/MS | Liquid chromatography separation coupled with tandem mass spectrometry for highly specific and sensitive detection and quantification of CoA and its acyl-derivatives.[5][6] | Sub-µM to fmol range[3] | High | High sensitivity and specificity, suitable for complex biological samples.[3][5] | Requires expensive instrumentation and significant expertise.[3] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the role of Coenzyme A and the methodologies for its activity confirmation, the following diagrams are provided.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. usbio.net [usbio.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Coenzyme A Trilithium Salt
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management of laboratory chemicals is paramount. Coenzyme A trilithium salt, a key cofactor in numerous biochemical reactions, requires meticulous handling and disposal to ensure a safe laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step approach to its proper disposal.
Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most current and detailed information. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when in powdered form, to prevent the inhalation of dust.[1]
Immediate Safety and Handling Protocols
Adherence to standard laboratory safety practices is the first line of defense against accidental exposure. This includes wearing appropriate Personal Protective Equipment (PPE) at all times when handling the compound.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or latex | To prevent skin contact.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust and splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing.[1] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the dry powder to avoid inhalation.[1] |
General handling precautions include avoiding contact with skin and eyes, and refraining from eating, drinking, or smoking in areas where the chemical is used.[1][2][3] Always wash hands thoroughly with soap and water after handling.[2][3]
Step-by-Step Disposal Procedure
Coenzyme A trilithium salt, along with any materials contaminated with it, should be treated as hazardous waste in the absence of specific deactivation protocols.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Experimental Protocol for Waste Collection and Disposal:
-
Waste Identification and Segregation:
-
Designate all materials that have come into contact with coenzyme A trilithium salt as hazardous waste. This includes unused product, solutions, and spill cleanup debris.[1]
-
Keep this waste stream separate from others to prevent unintended chemical reactions.[1] It is advisable to avoid contamination with oxidizing agents such as nitrates and oxidizing acids.[2]
-
-
Containerization:
-
Use a dedicated, chemically-resistant, and sealable container for waste accumulation. High-density polyethylene (B3416737) (HDPE) containers are a suitable option.[1]
-
Label the container clearly as "Hazardous Waste" and specify the contents (Coenzyme A Trilithium Salt).
-
-
Storage:
-
Final Disposal:
-
The final and mandatory step is to arrange for disposal through a licensed hazardous waste disposal contractor.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. They will provide specific instructions to ensure the disposal process complies with all local, state, and federal regulations.[1]
-
Spill Management Protocols
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
Minor Spills (Solid):
-
Alert personnel in the immediate vicinity.[1]
-
Wearing the appropriate PPE, gently sweep or scoop the solid material, taking care to avoid creating dust.[1][2][3]
-
Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.[1][2][3]
-
Clean the spill area with a suitable solvent, such as water, and collect the cleaning solution as hazardous waste.[1]
Major Spills:
-
Evacuate the area immediately.[1]
-
Alert your institution's emergency response team and EHS department.[1]
-
Prevent entry into the affected area until it has been declared safe by trained professionals.[1]
References
Safeguarding Your Research: A Guide to Handling Coenzyme A, Trilithium Salt
FOR IMMEDIATE USE
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with coenzyme A, trilithium salt. Adherence to these procedures is critical for ensuring personal safety and maintaining the integrity of your experiments.
I. Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required and recommended PPE.
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles.[1] | Protects eyes from dust and potential splashes.[1] |
| Hand Protection | Nitrile or latex gloves.[1] | Prevents skin contact with the chemical.[1] |
| Body Protection | Standard laboratory coat.[1] | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved respirator. | Recommended when handling the dry, powdered form to prevent inhalation of dust.[1] |
It is imperative to always wear a lab coat, protective eyewear, long pants, and closed-toe shoes as the minimum PPE when working in a laboratory with chemical hazards.[2] This should be supplemented with the appropriate gloves and other necessary PPE based on a risk assessment of the specific tasks being performed.[2]
II. Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.
A. General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to minimize dust generation.[1][3]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1][3][4]
-
Refrain from eating, drinking, or smoking in areas where the chemical is handled.[1][4]
B. Storage:
-
Solid Form: Store the lyophilized powder desiccated at -20°C.[3][5] Under these conditions, the product is stable for at least one year.[6]
-
Aqueous Solutions: Prepare aqueous solutions fresh for optimal stability. If storage is necessary, aliquot solutions into single-use tubes to prevent repeated freeze-thaw cycles.
-
Short-term: Stable for up to two weeks at -20°C.[5]
-
Long-term: Stable for up to six months at -80°C.
-
-
Aqueous solutions are most stable in a pH range of 3.5 to 5.0.[5]
The following diagram outlines the recommended workflow for handling this compound.
Caption: Safe handling workflow for this compound.
III. Disposal Plan
All materials contaminated with this compound, including unused product and solutions, must be treated as hazardous waste.[1] Never dispose of this chemical down the drain or in regular trash. [1]
Step-by-Step Disposal Procedure:
-
Segregation: Collect all waste contaminated with this compound separately from other waste streams to prevent chemical reactions.[1]
-
Containerization: Use a dedicated, chemically-resistant, and sealable container for waste collection.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound Waste."[1] If it is a solution, list all components and their approximate concentrations.[1]
-
Storage of Waste: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
The logical relationship for the disposal plan is illustrated in the diagram below.
Caption: Waste disposal decision workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. usbio.net [usbio.net]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Coenzyme A trilithium salt [sorachim.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
